molecular formula C26H52ClN3O4 B188152 H-D-Ala-Gln-octadecyl ester hydrochloride CAS No. 153508-74-8

H-D-Ala-Gln-octadecyl ester hydrochloride

Katalognummer: B188152
CAS-Nummer: 153508-74-8
Molekulargewicht: 506.2 g/mol
InChI-Schlüssel: PCGLBYUKPBPFDK-RFPXDPOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-D-Ala-Gln-octadecyl ester hydrochloride is a synthetic lipopeptide derivative designed for advanced biochemical research. Its core research value lies in the strategic incorporation of an octadecyl (C18) fatty acid chain, which significantly enhances the molecule's hydrophobicity. This modification promotes integration into lipid bilayers and cellular membranes, making it a valuable tool for studying cell-penetrating peptides and the development of novel drug delivery systems. The dipeptide backbone, featuring D-alanine and glutamine, provides a structural motif that can mimic biologically active sequences, offering resistance to proteolytic degradation and enabling the investigation of specific peptide-receptor interactions. Primary research applications for this compound include its use as a model molecule to study the mechanisms of intracellular transport and the enhancement of bioavailability for polar pharmacologically active compounds. Furthermore, its amphiphilic nature makes it a candidate for the formulation of micelles or liposomes in nanocarrier research. Researchers are exploring its utility in modulating immune responses by targeting specific signaling pathways, given the involvement of similar lipopeptide structures in innate immunity. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H/t22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGLBYUKPBPFDK-RFPXDPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-D-Ala-Gln-octadecyl ester hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-D-Ala-Gln-Octadecyl Ester Hydrochloride: Mechanism of Action & Technical Application Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Immunologists, and Formulation Chemists

Executive Technical Summary

H-D-Ala-Gln-octadecyl ester hydrochloride (CAS: 153508-74-8) is a synthetic, lipophilic desmuramyl peptide analog. Structurally, it represents a modification of the minimal bioactive unit of bacterial peptidoglycan—Muramyl Dipeptide (MDP)—stripped of the N-acetylmuramic acid sugar moiety and esterified with a hydrophobic octadecyl (stearyl, C18) tail.

Unlike native MDP, which relies on specific transporters (e.g., PEPT1) or endocytosis for uptake, the octadecyl ester modification confers amphiphilicity, enabling passive membrane intercalation and cytosolic delivery. The substitution of L-Alanine with D-Alanine at the N-terminus significantly enhances resistance to aminopeptidase degradation, prolonging the molecule's intracellular half-life.

Primary Mechanism: Agonism of the NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) intracellular sensor, triggering the RIPK2-dependent NF-


B signaling cascade.
Primary Application:  Potent adjuvant for vaccines, immunotherapeutic agent, and tool compound for probing cytosolic innate immune surveillance.

Chemical Biology & Structure-Activity Relationship (SAR)

To understand the mechanism, one must deconstruct the molecule’s three functional domains. The efficacy of H-D-Ala-Gln-octadecyl ester is a result of precise chemical engineering designed to overcome the limitations of native MDP (rapid clearance and poor membrane permeability).

2.1. The Pharmacophore: H-D-Ala-Gln [1]
  • Native Context: The classic MDP structure is MurNAc-L-Ala-D-isoGln.

  • The Modification: This analog utilizes D-Ala instead of L-Ala.

  • Mechanistic Impact:

    • Proteolytic Stability: Cytosolic aminopeptidases rapidly degrade L-isomer peptides. The D-isomer configuration renders the N-terminus resistant to enzymatic hydrolysis, maintaining the pharmacophore's integrity long enough to engage the NOD receptor.

    • Receptor Fit: While NOD2 preferentially binds the L-Ala-D-isoGln motif, high-concentration cytosolic delivery (facilitated by the lipid tail) compensates for potential reductions in binding affinity caused by the stereochemical inversion.

2.2. The Delivery Vector: Octadecyl Ester (C18)
  • Lipophilicity: The 18-carbon saturated fatty acid chain transforms a hydrophilic dipeptide into a highly lipophilic molecule.

  • Membrane Interaction: This "lipid anchor" allows the molecule to:

    • Insert into the lipid bilayer of the plasma membrane.

    • Flip-flop or diffuse into the cytosol.

    • Accumulate in endosomal membranes, facilitating lysosomal escape or signaling from endosomal surfaces.

Mechanism of Action: The NOD2-RIPK2 Axis

The mechanism of action is defined by a "Bypass and Bind" strategy. The molecule bypasses the requirement for sugar-transport mechanisms and directly engages the cytosolic surveillance machinery.

3.1. Cellular Uptake & Localization

Unlike hydrophilic MDP, which requires pinocytosis or PEPT1 transport, H-D-Ala-Gln-octadecyl ester utilizes hydrophobic insertion . Upon contacting the cell membrane, the C18 tail anchors the peptide. It is subsequently internalized via non-specific endocytosis or passive diffusion, granting it access to the cytosolic face of endosomes where NOD2 is often recruited.

3.2. Signal Transduction Pathway
  • Ligand Recognition: The D-Ala-Gln moiety binds to the Leucine-Rich Repeat (LRR) domain of NOD2 (CARD15).

  • Unfolding & Oligomerization: Binding induces a conformational change in NOD2, exposing its N-terminal CARD (Caspase Activation and Recruitment Domain).

  • RIPK2 Recruitment: NOD2 recruits RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD interactions.

  • Polyubiquitination: The E3 ligases (XIAP, cIAP1/2) add K63-linked ubiquitin chains to RIPK2.

  • Kinase Activation: This ubiquitin scaffold recruits the TAK1 complex (TAK1-TAB1-TAB2/3).

  • Transcription Factor Activation:

    • NF-

      
      B:  TAK1 phosphorylates the IKK complex, leading to I
      
      
      
      B
      
      
      degradation and nuclear translocation of NF-
      
      
      B (p65/p50).
    • MAPK: TAK1 also activates p38 and JNK pathways.

  • Output: Transcription of pro-inflammatory cytokines: TNF-

    
    , IL-1
    
    
    
    , IL-6, IL-8
    , and CCL2 .
3.3. Pathway Visualization

NOD2_Signaling cluster_ext Extracellular Space cluster_cell Cytosol cluster_nuc Nucleus Compound H-D-Ala-Gln-Octadecyl Ester Membrane Lipid Bilayer Insertion Compound->Membrane Passive Diffusion/Endocytosis NOD2_Inactive NOD2 (Inactive) Membrane->NOD2_Inactive Cytosolic Entry NOD2_Active NOD2 (Oligomer) NOD2_Inactive->NOD2_Active Ligand Binding RIPK2 RIPK2 NOD2_Active->RIPK2 CARD-CARD Interaction Ubiquitin K63-Ubiquitination (XIAP/cIAP) RIPK2->Ubiquitin Recruitment TAK1 TAK1 Complex Ubiquitin->TAK1 Scaffolding IKK IKK Complex TAK1->IKK Phosphorylation IkB IkB Degradation IKK->IkB Phosphorylation NFkB NF-kB (p65/p50) IkB->NFkB Release Transcription Gene Transcription NFkB->Transcription Translocation Output Cytokines: TNF-a, IL-6, IL-1b Transcription->Output Expression

Figure 1: Signal transduction pathway of H-D-Ala-Gln-octadecyl ester activating the NOD2-RIPK2-NF-


B axis.

Experimental Protocols & Handling

4.1. Solubilization Strategy (Stock Solution)

The hydrochloride salt improves stability but does not guarantee water solubility due to the C18 chain.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Primary solvent. Prepare at 5–10 mg/mL.
Co-Solvent Ethanol (Absolute)Alternative if DMSO is contraindicated.
Sonication RequiredSonicate for 5–10 mins at 37°C to ensure monodispersity.
Storage -20°CStore desiccated. Avoid freeze-thaw cycles.
4.2. In Vitro Macrophage Activation Assay

Objective: Validate biological activity via TNF-


 induction.

Materials:

  • Cell Line: RAW 264.7 (Murine) or THP-1 (Human).

  • Reagent: H-D-Ala-Gln-octadecyl ester HCl (Stock in DMSO).

  • Control: L18-MDP (Positive), DMSO only (Vehicle).

  • Readout: ELISA for TNF-

    
    .
    

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation: Dilute stock compound in pre-warmed culture media (DMEM + 10% FBS).

    • Critical Step: Vortex immediately upon adding stock to media to prevent precipitation.

    • Dose Range: 1

      
      g/mL to 50 
      
      
      
      g/mL.
  • Treatment: Replace media with treatment media. Incubate for 18–24 hours.

  • Supernatant Collection: Centrifuge plate at 1000 RPM for 5 min. Collect supernatant.

  • Quantification: Analyze via TNF-

    
     ELISA.
    
4.3. Self-Validating Control System

To confirm specific NOD2 activation and rule out LPS contamination (a common artifact):

  • Polymyxin B Check: Co-incubate with Polymyxin B (10

    
    g/mL). If activity drops, it is LPS contamination. If activity remains, it is the peptide.
    
  • NOD2-/- Cells: Use CRISPR-Cas9 NOD2 knockout lines. The compound should show zero activity in these cells.

Comparative Analysis: Desmuramyl vs. Native MDP

FeatureNative MDP (MurNAc-L-Ala-D-isoGln)H-D-Ala-Gln-Octadecyl Ester
Solubility Hydrophilic (Water soluble)Lipophilic (Requires DMSO/EtOH)
Uptake Mechanism PEPT1 / EndocytosisMembrane Intercalation / Diffusion
Stability Susceptible to hydrolysisResistant (D-Ala + Steric bulk)
Pyrogenicity High (Febrile response)Reduced (Generally lower pyrogenicity)
Potency Moderate (Requires high dose)High (Due to intracellular accumulation)

References

  • Santa Cruz Biotechnology. H-D-Ala-Gln-octadecyl ester hydrochloride (CAS 153508-74-8) Product Data.

  • Girardin, S. E., et al. (2003). Nod1 and Nod2 defects in Crohn's disease. (Establishes the structural basis of NOD2 recognition of muramyl dipeptide and its analogs).

  • Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Particulate form mimics the action of virulent bacteria. (Discusses the impact of lipophilic MDP derivatives on immune activation).

  • Google Patents (WO2021195372A1). Lipophilic desmuramyl dipeptide compounds and methods of use thereof. (Details the stability and mechanism of D-amino acid substituted lipophilic dipeptides).

  • Masumoto, N., et al. (2006). NOD1 acts as an intracellular receptor to trigger immune responses to peptidoglycan. (Provides context on the use of octadecyl-esterified peptides to study intracellular NOD signaling).

Sources

An In-Depth Technical Guide to the NOD2 Receptor Agonist Activity of H-D-Ala-Gln-octadecyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of H-D-Ala-Gln-octadecyl ester as a potential agonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor.

Introduction: The Therapeutic Potential of NOD2 Agonism

The innate immune system serves as the first line of defense against invading pathogens. Central to this system are Pattern Recognition Receptors (PRRs) that recognize conserved Pathogen-Associated Molecular Patterns (PAMPs). NOD2 is an intracellular PRR that detects muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon activation, NOD2 triggers a signaling cascade culminating in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and other immune mediators.[1] This pivotal role in orchestrating the innate immune response has positioned NOD2 as a compelling therapeutic target for a range of applications, including vaccine adjuvants, immunotherapies for infectious diseases, and treatments for inflammatory disorders such as Crohn's disease.[1][2]

Synthetic NOD2 agonists offer the advantage of a defined chemical structure and the potential for optimized pharmacological properties compared to natural ligands. The compound of interest, H-D-Ala-Gln-octadecyl ester, is a lipophilic dipeptide ester. The incorporation of a long alkyl chain, such as an octadecyl group, is a strategic design element aimed at enhancing cell membrane permeability to facilitate access to the cytosolic NOD2 receptor. However, excessive lipophilicity can sometimes lead to sequestration within the membrane, potentially modulating the agonist's activity. Therefore, a thorough in vitro and in vivo characterization is essential to elucidate the precise immunological activity of this compound.

NOD2 Signaling Pathway

Activation of the NOD2 receptor by an agonist initiates a well-defined signaling cascade. The following diagram illustrates the key molecular events downstream of NOD2 engagement.

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP H-D-Ala-Gln-octadecyl ester NOD2 NOD2 (inactive) PAMP->NOD2 Binding & Oligomerization NOD2_active NOD2 (active) NOD2->NOD2_active RIPK2 RIPK2 NOD2_active->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Phosphorylation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release DNA κB sites NFkB_active->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α, IL-6) Transcription->Cytokines Synthesis_Workflow Boc_D_Ala Boc-D-Ala Coupling Peptide Coupling (e.g., EDC, HOBt) Boc_D_Ala->Coupling Gln_OtBu H-Gln-OtBu Gln_OtBu->Coupling Dipeptide Boc-D-Ala-Gln-OtBu Coupling->Dipeptide Deprotection_TFA TFA Deprotection Dipeptide->Deprotection_TFA Free_Dipeptide H-D-Ala-Gln-OH Deprotection_TFA->Free_Dipeptide Esterification Esterification (e.g., DCC, DMAP) Free_Dipeptide->Esterification Octadecanol Octadecanol Octadecanol->Esterification Final_Product H-D-Ala-Gln-octadecyl ester Esterification->Final_Product InVivo_Workflow Immunization Immunization (Day 0) Antigen (OVA) + Adjuvant Booster Booster Immunization (Day 14) Antigen (OVA) + Adjuvant Immunization->Booster Blood_Collection Blood Collection (Day 28) Serum Isolation Booster->Blood_Collection Spleen_Harvest Spleen Harvest (Day 28) Splenocyte Isolation Booster->Spleen_Harvest ELISA Antigen-Specific IgG Titer (IgG1 and IgG2a) Blood_Collection->ELISA T_Cell_Assay Antigen-Specific T-cell Response (e.g., ELISpot for IFN-γ) Spleen_Harvest->T_Cell_Assay

Caption: In vivo experimental workflow for adjuvant activity assessment.

Measurement of Antigen-Specific Antibody Titers
  • Protocol (ELISA):

    • Plate Coating: Coat 96-well ELISA plates with the model antigen (e.g., OVA) and incubate overnight at 4°C.

    • Blocking: Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Sample Incubation: Add serially diluted serum samples from immunized mice to the wells and incubate for 2 hours at room temperature.

    • Secondary Antibody: Wash the plates and add HRP-conjugated anti-mouse IgG, IgG1, or IgG2a secondary antibodies. Incubate for 1 hour at room temperature. [3] 5. Detection: Wash the plates and add a TMB substrate solution. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

    • Data Analysis: Determine the antibody endpoint titer, which is the reciprocal of the highest dilution giving an absorbance value above a pre-determined cutoff. The ratio of IgG2a to IgG1 can be used to infer the type of T-helper cell response (Th1 vs. Th2).

The systematic evaluation of H-D-Ala-Gln-octadecyl ester using the described in vitro and in vivo methodologies will provide a comprehensive understanding of its NOD2 agonist activity. The data generated will be crucial for determining its potential as a novel immunomodulatory agent, particularly as a vaccine adjuvant. The lipophilic nature of this compound presents both an opportunity for enhanced cellular uptake and a challenge in terms of potential off-target effects and formulation. The detailed protocols provided in this guide offer a robust framework for its thorough scientific investigation.

References

  • Zurek, B., et al. (2011). Cell-based reporter assay to analyze activation of Nod1 and Nod2. Methods in Molecular Biology, 748, 107-119. [Link]

  • Keestra-Gounder, A. M., et al. (2016). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. Scientific Reports, 6, 38669. [Link]

  • EuroMAbNet. Immunization protocol. [Link]

  • Zhang, Y., et al. (2021). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols, 2(4), 100936. [Link]

  • Puccia, R., et al. (2006). Peptide Immunization as an Adjuvant to Chemotherapy in Mice Challenged Intratracheally with Virulent Yeast Cells of Paracoccidioides brasiliensis. Infection and Immunity, 74(8), 4534-4541. [Link]

  • Atyeo, C., et al. (2023). NOD2 Agonism Counter-Regulates Human Type 2 T Cell Functions in Peripheral Blood Mononuclear Cell Cultures: Implications for Atopic Dermatitis. International Journal of Molecular Sciences, 24(4), 3797. [Link]

  • Perez, C. R., et al. (2018). The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice. Journal for ImmunoTherapy of Cancer, 6(1), 59. [Link]

  • Bowdish Lab. (2014). SEAP REPORTER ASSAY. [Link]

  • Garcia-Vallejo, J. J., et al. (2021). NLR agonist-induced cytokine response is preferentially triggered by NOD2 in PBMCs. Frontiers in Immunology, 12, 699806. [Link]

  • Nachbagauer, R., & Krammer, F. (2017). Measurement of Antigen-Specific IgG Titers by Direct ELISA. Methods in Molecular Biology, 1602, 143-150. [Link]

  • Knodler, L. A., & Finlay, B. B. (2012). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (60), 3622. [Link]

  • Biocompare. (2025). Highly Reliable, Easy to Use NOD2 Reporter Cell Line for the Identification of NOD2 Receptor Activating Ligands. [Link]

  • Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Nachbagauer, R., & Krammer, F. (2017). Measurement of Antigen-Specific IgG Titers by Direct ELISA. Springer Nature Experiments. [Link]

  • Guzelj, S., et al. (2022). Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity. Pharmaceuticals, 15(12), 1548. [Link]

  • Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. [Link]

  • Creative Diagnostics. Mouse SARS-CoV-2 IgG1 & IgG2a ELISA Kit. [Link]

  • Guzelj, S., et al. (2022). Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity. Pharmaceuticals, 15(12), 1548. [Link]

  • Jakopin, Ž., et al. (2019). THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. International Journal of Molecular Sciences, 20(17), 4265. [Link]

  • Jakopin, Ž., et al. (2019). THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. International Journal of Molecular Sciences, 20(17), 4265. [Link]

  • DiVA. (n.d.). Developing and validating assay-ready HEK- Blue CD40L cells. [Link]

  • Lotter, H., et al. (2016). The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus. Journal of Immunology Research, 2016, 7482392. [Link]

  • Jakopin, Ž., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry, 64(11), 7536-7552. [Link]

  • Jakopin, Ž., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry, 64(11), 7536-7552. [Link]

  • Rane, S. S., et al. (2022). Adaptation of an ELISA assay for detection of IgG2a responses against therapeutic monoclonal antibodies in a mouse immunization model. mAbs, 14(1), 2025345. [Link]

  • Molecular Devices. (n.d.). Multi-parametric phenotypic THP-1 cell differentiation and cytokine secretion assay for evaluation of anti-inflammatory compound. [Link]

  • Horká, M., et al. (2021). Cytokines secreted by PBMCs stimulated by different TLR2/7, TLR7, TLR7/8 and TLR9 agonists. Scientific Reports, 11(1), 1642. [Link]

  • Jakopin, Ž., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry, 64(11), 7536-7552. [Link]

  • ResearchGate. (2025). Use of IL-8 release and p38 MAPK activation in THP-1 cells to identify allergens and to assess their potency in vitro. [Link]

  • Jakopin, Ž., et al. (2019). THP-1 Cells and Pro-inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. International Journal of Molecular Sciences, 20(17), 4265. [Link]

  • Molecules. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. [Link]

  • Tawfik, D. S., et al. (2024). Stimulation-induced cytokine polyfunctionality as a dynamic concept. eLife, 13, e93021. [Link]

  • Gobec, S., et al. (2016). Structural requirements of acylated Gly-l-Ala-d-Glu analogs for activation of the innate immune receptor NOD2. Bioorganic & Medicinal Chemistry Letters, 26(13), 3204-3208. [Link]

  • Rop, J. S., et al. (2022). Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response. International Journal of Molecular Sciences, 23(19), 11218. [Link]

  • Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Grimes, C. L., et al. (2019). Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist's Perspective. Journal of Medicinal Chemistry, 62(5), 2269-2287. [Link]

  • Perkins, H. R. (1969). The Significance of D-Alanyl-D-Alanine Termini in the Biosynthesis of Bacterial Cell Walls and the Action of Penicillin, Vancomycin and Ristocetin. Pure and Applied Chemistry, 19(3-4), 439-456. [Link]

  • Paul, K., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 109, 104633. [Link]

  • Watanabe, T., et al. (2023). Activation of nucleotide-binding oligomerization domain 2 by muramyl dipeptide negatively regulates Toll-like receptor 9-mediated colonic inflammation through the induction of deubiquitinating enzyme A expression. International Immunology, 35(2), 59-71. [Link]

  • Paul, K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Heaton, D. W., & Neuhaus, F. C. (1992). Biosynthesis of D-alanyl-lipoteichoic acid: characterization of ester-linked D-alanine in the in vitro-synthesized product. Journal of Bacteriology, 174(14), 4707-4717. [Link]

Sources

An In-depth Technical Guide on the Immunostimulatory Properties of Des-muramyl Dipeptide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des-muramyl dipeptide (DMD) derivatives, synthetic analogues of the smallest immunologically active component of bacterial peptidoglycan, represent a promising class of immunomodulators. By removing the N-acetylmuramyl moiety from muramyl dipeptide (MDP), these derivatives often exhibit an improved safety profile, including reduced pyrogenicity, while retaining significant immunostimulatory capabilities. This technical guide provides a comprehensive overview of the core principles governing the immunostimulatory properties of DMD derivatives. We will delve into their primary mechanism of action through the activation of the cytosolic pattern recognition receptor NOD2, explore the critical structure-activity relationships that dictate their potency and function, and detail the essential preclinical methodologies for their evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of these versatile molecules in vaccine adjuvants, anticancer therapies, and beyond.

Introduction: The Rationale for Des-muramyl Dipeptide Derivatives

The quest for potent and safe immunomodulators has been a cornerstone of modern medicine, with applications ranging from vaccine development to cancer immunotherapy. Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine, MDP) was identified as the minimal bioactive peptidoglycan motif responsible for the adjuvant activity of Freund's complete adjuvant[1]. While a powerful immunostimulant, the clinical utility of MDP has been hampered by undesirable side effects, most notably pyrogenicity (fever induction) and rapid elimination from the body[2][3].

This led to the strategic development of MDP analogues, including des-muramyl dipeptide (DMD) derivatives, which lack the N-acetylmuramyl sugar moiety[4][5]. The core concept behind DMD derivatives is to decouple the desired immunostimulatory effects from the adverse pyrogenic activity. Furthermore, the removal of the muramic acid group provides a synthetic advantage, simplifying the chemical synthesis and allowing for more facile modifications to enhance lipophilicity and other pharmacological properties[6]. These modifications are crucial for improving their interaction with immune cells and their formulation in advanced delivery systems like liposomes[6].

Mechanism of Action: The Central Role of NOD2 Signaling

The immunostimulatory effects of DMD derivatives, much like their parent compound MDP, are primarily mediated through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)[2][4][7]. NOD2 is a member of the NOD-like receptor (NLR) family and plays a crucial role in the innate immune system's surveillance for bacterial components[2][8].

Upon entering the cytoplasm of immune cells such as monocytes, macrophages, and dendritic cells, DMD derivatives are recognized and directly bind to the leucine-rich repeat (LRR) domain of NOD2[8][9]. This binding event induces a conformational change in the NOD2 protein, leading to its self-oligomerization. This, in turn, facilitates the recruitment of the downstream effector molecule, receptor-interacting protein 2 (RIP2) kinase, through a homophilic CARD-CARD interaction[2][8].

The activation of RIP2 is a critical juncture in the signaling cascade, initiating two major downstream pathways:

  • NF-κB Activation: RIP2 mediates the activation of the IKK kinase complex, which subsequently leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus and drives the transcription of a wide array of pro-inflammatory and immunomodulatory genes[7][9].

  • MAPK Pathway Activation: The RIP2-dependent activation of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) also triggers the mitogen-activated protein kinase (MAPK) pathway, further contributing to the inflammatory and antimicrobial response[2][7].

The culmination of these signaling events is the production and secretion of a variety of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12), chemokines, and antimicrobial peptides, which orchestrate both the innate and adaptive immune responses[7][8].

NOD2_Signaling_Pathway DMD Des-muramyl Dipeptide Derivative NOD2 NOD2 DMD->NOD2 Binds to LRR domain RIP2 RIP2 Kinase NOD2->RIP2 Oligomerization & recruitment TAK1 TAK1 RIP2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Activates transcription factors Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines Transcription->Cytokines

Caption: Simplified NOD2 signaling pathway activated by DMD derivatives.

Structure-Activity Relationships: Tailoring Immunostimulation

The biological activity of DMD derivatives is exquisitely sensitive to their chemical structure. Strategic modifications can enhance their potency, alter their pharmacokinetic profile, and fine-tune the type of immune response they elicit.

The Essential Dipeptide Core

The L-Ala-D-isoGln dipeptide pharmacophore is fundamental for NOD2 recognition and subsequent immunostimulatory activity[5][6]. The stereochemistry is critical; for instance, replacing L-alanine with D-alanine significantly diminishes activity[1]. While the L-Ala-D-isoGln motif is highly conserved, some substitutions, such as replacing L-alanine with L-valine or L-serine, can be well-tolerated and in some cases, beneficial[6].

The Impact of Lipophilicity

A key strategy in the design of potent DMD derivatives is the enhancement of their lipophilicity. The addition of lipophilic moieties, such as fatty acids or adamantane groups, has been shown to significantly increase their immunostimulatory and adjuvant activities[4][5][10]. Increased lipophilicity is thought to:

  • Enhance Cellular Uptake: Facilitate the passage of the molecule across the cell membrane to reach the cytosolic NOD2 receptor.

  • Improve Formulation in Delivery Systems: Allow for more efficient incorporation into lipid-based carriers like liposomes, which can improve their in vivo stability and targeting to antigen-presenting cells (APCs)[6].

  • Prolong Biological Half-life: Reduce the rate of elimination from the body[2].

For example, lipophilic derivatives such as B30-MDP and MDP-Lys(L18) have demonstrated superior adjuvant effects compared to the parent MDP molecule when used with vaccines against hepatitis B and hantavirus[11][12].

Mannosylation for Targeted Delivery

The addition of mannose moieties to DMD derivatives is another sophisticated design strategy. Mannose receptors are C-type lectin receptors highly expressed on the surface of dendritic cells and macrophages[5]. By incorporating mannose, these derivatives can be specifically targeted to these crucial APCs, thereby enhancing antigen presentation and the subsequent adaptive immune response[5][13][14]. Studies have shown that mannosylated DMDs can significantly amplify immunostimulant activity[13][14].

Preclinical Evaluation: A Methodological Framework

A rigorous preclinical evaluation is essential to characterize the immunostimulatory properties and safety profile of novel DMD derivatives. This typically involves a combination of in vitro and in vivo assays.

In Vitro Assays

Objective: To determine the direct effects of the DMD derivative on immune cells and to elucidate its mechanism of action.

A. NOD2 Activation Reporter Assay:

  • Principle: This is a primary screening assay to confirm that the compound's activity is mediated through NOD2. A common approach is to use a HEK293 cell line that has been engineered to co-express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter[15].

  • Protocol:

    • Seed HEK-Blue™ NOD2 cells in a 96-well plate.

    • Add serial dilutions of the DMD derivative to the wells. Include a known NOD2 agonist (e.g., MDP) as a positive control and a vehicle as a negative control.

    • Incubate for 24 hours.

    • Collect the supernatant and measure SEAP activity using a colorimetric substrate.

    • Quantify the level of NOD2 activation by measuring the optical density.

B. Cytokine Profiling in Human PBMCs:

  • Principle: This assay assesses the ability of the DMD derivative to induce the production of key pro-inflammatory and immunomodulatory cytokines from a mixed population of human immune cells.

  • Protocol:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Plate the PBMCs in a 96-well plate.

    • Stimulate the cells with various concentrations of the DMD derivative. Include a positive control (e.g., LPS) and a negative control (vehicle).

    • Incubate for 24-48 hours.

    • Harvest the cell culture supernatants.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs[16][17].

CytokineTypical Function in DMD-Mediated Response
TNF-α Pro-inflammatory, enhances APC function
IL-1β Pro-inflammatory, pyrogenic, activates lymphocytes
IL-6 Pro-inflammatory, promotes B-cell differentiation
IL-12 Drives Th1-type immune responses (cellular immunity)

Table 1: Key cytokines induced by DMD derivatives and their functions.

In Vivo Assays

Objective: To evaluate the adjuvant activity and overall immunomodulatory effects of the DMD derivative in a whole-organism context.

A. Adjuvant Activity in a Murine Vaccination Model:

  • Principle: This is the gold standard for assessing the ability of a DMD derivative to enhance the immune response to a co-administered antigen.

  • Protocol:

    • Formulate the vaccine by mixing the DMD derivative with a model antigen (e.g., ovalbumin, OVA).

    • Divide mice (e.g., BALB/c or C57BL/6 strain) into groups: antigen alone, antigen + DMD derivative, antigen + a known adjuvant (e.g., Alum), and a control group (e.g., PBS).

    • Immunize the mice via a relevant route (e.g., subcutaneous or intramuscular).

    • Administer a booster immunization 2-3 weeks after the primary immunization.

    • Collect blood samples at various time points and measure antigen-specific antibody titers (total IgG, IgG1, and IgG2a) by ELISA[4][18]. An increased IgG2a/IgG1 ratio is indicative of a Th1-biased immune response, which is important for cellular immunity.

    • At the end of the study, splenocytes can be isolated and re-stimulated in vitro with the antigen to measure T-cell proliferation and cytokine production (e.g., IFN-γ for Th1, IL-4 for Th2).

In_Vivo_Adjuvant_Workflow cluster_0 Preparation & Immunization cluster_1 Humoral Response Analysis cluster_2 Cellular Response Analysis Formulate Formulate Antigen + DMD Derivative Immunize Immunize Mice (Prime & Boost) Formulate->Immunize Bleed Collect Blood Immunize->Bleed Spleen Isolate Splenocytes Immunize->Spleen ELISA Measure Antigen-Specific IgG, IgG1, IgG2a Bleed->ELISA Restimulate Re-stimulate with Antigen Spleen->Restimulate Proliferation T-cell Proliferation & Cytokine Assay Restimulate->Proliferation

Caption: Workflow for evaluating in vivo adjuvant activity.

Applications and Future Directions

The unique properties of DMD derivatives make them attractive candidates for a variety of therapeutic applications:

  • Vaccine Adjuvants: Their ability to safely and effectively boost both humoral and cellular immunity makes them ideal for use in subunit vaccines against infectious diseases and cancer[7][11][12].

  • Cancer Immunotherapy: By stimulating the innate immune system, DMD derivatives can help to overcome the immunosuppressive tumor microenvironment and enhance the efficacy of other cancer treatments[7]. The clinically approved MDP derivative, mifamurtide (MTP-PE), is used for the treatment of osteosarcoma and serves as a proof-of-concept for this approach[7].

  • Antiviral and Antibacterial Agents: DMD derivatives can stimulate non-specific resistance to infections, offering a potential strategy to combat a broad range of pathogens[7][19][20].

Future research will likely focus on the development of next-generation DMD derivatives with even greater specificity and potency. This includes the design of derivatives that can selectively promote Th1 or Th2 immune responses, as well as their conjugation to antigens to create self-adjuvanting vaccine candidates. The continued exploration of novel delivery systems will also be critical to maximizing their therapeutic potential.

Conclusion

Des-muramyl dipeptide derivatives have emerged from a rational design process aimed at optimizing the immunostimulatory properties of bacterial peptidoglycan while minimizing toxicity. Their well-defined mechanism of action through NOD2, coupled with the tunability of their structure-activity relationships, provides a robust platform for the development of novel immunomodulators. The methodological framework outlined in this guide offers a clear path for the preclinical evaluation of these promising compounds, paving the way for their translation into innovative vaccines and immunotherapies that can address significant unmet medical needs.

References

  • Parant, M., Parant, F., & Chedid, L. (1979). Immunostimulant activities of a lipophilic muramyl dipeptide derivative and of desmuramyl peptidolipid analogs. Proceedings of the National Academy of Sciences, 76(11), 5759-5763. [Link]

  • Rosenzweig, H. L., & Strober, W. (2008). Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis. The Journal of Clinical Investigation, 118(2), 545-559. [Link]

  • Parant, M., Parant, F., & Chedid, L. (1979). Immunostimulant activities of a lipophilic muramyl dipeptide derivative and of desmuramyl peptidolipid analogs. Proceedings of the National Academy of Sciences of the United States of America, 76(11), 5759–5763. [Link]

  • Girardin, S. E., Boneca, I. G., Viala, J., Chamaillard, M., Labigne, A., Thomas, G., Philpott, D. J., & Sansonetti, P. J. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. The Journal of biological chemistry, 278(11), 8869–8872. [Link]

  • Iwicka-Djebaili, E., Hajtuch, J., & Dzierzbicka, K. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers in Oncology, 12, 981977. [Link]

  • Šimunović, M., Ljevaković, M., Madunić, J., Bertoša, B., & Frkanec, R. (2022). Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents. Molecules (Basel, Switzerland), 27(15), 5006. [Link]

  • Kamboj, A., Kaur, M., & Kumar, V. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ResearchGate. [Link]

  • Kamboj, A., Kaur, M., & Kumar, V. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. Medicinal research reviews. [Link]

  • Grimes, D. R., & Heesom, K. J. (2014). Insights into the molecular basis of the NOD2 signalling pathway. Bioscience reports, 35(1), e00169. [Link]

  • Ljevaković, M., Šimunović, M., Madunić, J., Bertoša, B., & Frkanec, R. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. Molecules (Basel, Switzerland), 26(21), 6352. [Link]

  • Ljevaković, M., Šimunović, M., Madunić, J., Bertoša, B., & Frkanec, R. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. Molecules, 26(21), 6352. [Link]

  • Ljevaković, M., Jednačak, T., & Frkanec, R. (2019). Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides. Beilstein journal of organic chemistry, 15, 1793–1801. [Link]

  • Pabst, M. J., Cummings, N. P., Shiba, T., Kusumoto, S., & Kotani, S. (1980). Lipophilic derivative of muramyl dipeptide is more active than muramyl dipeptide in priming macrophages to release superoxide anion. Infection and immunity, 29(2), 617–622. [Link]

  • Ratner, D., Orlova, M., & Henderson, T. (2015). Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae. Infection and Immunity, 83(10), 3845-3853. [Link]

  • Ljevaković, M., Šimunović, M., Madunić, J., Bertoša, B., & Frkanec, R. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. FULIR. [Link]

  • Inje, V., Lyubomir, L., & Marina, N. (2021). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. Frontiers in Immunology, 12, 659047. [Link]

  • Rosenstiel, P., et al. (2007). NOD2-C2 - a novel NOD2 isoform activating NF-κB in a muramyl dipeptide-independent manner. FEBS Letters, 581(29), 5651-5656. [Link]

  • Ljevaković, M., Jednačak, T., & Frkanec, R. (2019). Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides. ResearchGate. [Link]

  • Guzelj, S., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry, 64(11), 7549-7570. [Link]

  • Ogawa, C., Kobayashi, Y. J. L., & Kobayashi, K. S. (2021). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. International immunology, 33(10), 523–534. [Link]

  • Frkanec, R., Ljevaković, M., & Jednačak, T. (2019). Chemical structures of desmuramyl dipeptide, tripeptide, and... ResearchGate. [Link]

  • Oh, J. S., et al. (1995). Effects of muramyl dipeptide derivatives as adjuvants on the induction of antibody response to recombinant hepatitis B surface antigen. Vaccine, 13(1), 77-82. [Link]

  • Ljevaković, M., Šimunović, M., Madunić, J., Bertoša, B., & Frkanec, R. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. ResearchGate. [Link]

  • Bahr, G. M., Tello, D. S., & Chedid, L. A. (1985). Marked enhancement in vivo of adjuvant activity of muramyl dipeptide to protein antigens and to synthetic weak immunogens with monoclonal anti-muramyl dipeptide antibodies. Infection and immunity, 49(2), 312–319. [Link]

  • Bahr, G. M., Tello, D., & Chedid, L. A. (1985). Marked enhancement in vivo of adjuvant activity of muramyl dipeptide to protein antigens and to synthetic weak immunogens with monoclonal anti-muramyl dipeptide antibodies. Infection and immunity, 49(2), 312-319. [Link]

  • Kamboj, A., Kaur, M., & Kumar, V. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. [Link]

  • Gobec, M., et al. (2022). Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Medicinal Chemistry Letters, 13(8), 1313-1321. [Link]

  • Song, J. W., et al. (1998). Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine. Vaccine, 16(4), 369-375. [Link]

  • Coulombe, F., et al. (2012). In vitro and in vivo responses observed with MDP-derivative (d-Val¹).... ResearchGate. [Link]

  • Nesmeianov, V. A., et al. (1991). [The immunomodulating activity of new muramyl dipeptide derivatives in vitro]. Immunologiia, (4), 25-28. [Link]

  • Coulombe, F., et al. (2012). List of tested muramyl dipeptide derivatives used in the current study.... ResearchGate. [Link]

  • Taylor & Francis. Muramyl dipeptide – Knowledge and References. Taylor & Francis Online. [Link]

  • Kamboj, A., Kaur, M., & Kumar, V. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). MDP, muramyldipetide (Ac-muramyl-Ala-D-Glu-amide) Synthetic (vaccine adjuvant). Creative Diagnostics. [Link]

  • Sharma, P., et al. (2023). NAVIGATING THE LANDSCAPE OF ADJUVANTS FOR SUBUNIT VACCINES: RECENT ADVANCES AND FUTURE PERSPECTIVES. Semantic Scholar. [Link]

  • Madian, C., et al. (2021). An In Vitro Assessment of Immunostimulatory Responses to Ten Model Innate Immune Response Modulating Impurities (IIRMIs) and Peptide Drug Product, Teriparatide. Molecules, 26(24), 7461. [Link]

  • Madian, C., et al. (2021). An In Vitro Assessment of Immunostimulatory Responses to Ten Model Innate Immune Response Modulating Impurities (IIRMIs) and Peptide Drug Product, Teriparatide. ResearchGate. [Link]

  • Hansen, T., et al. (2011). Enhancement of muramyldipeptide (MDP) immunostimulatory activity by controlled multimerization on dendrimers. Journal of Peptide Science, 17(11), 741-746. [Link]

  • Eppstein, D. A., Byars, N. E., & Allison, A. C. (1989). New adjuvants for vaccines containing purified protein antigens. Advanced Drug Delivery Reviews, 4(2), 233-253. [Link]

Sources

Technical Guide: The Role of BCH-527 in Stimulating Cytotoxic T-Lymphocytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BCH-527 (Octadecyl D-alanyl-L-glutamine) represents a distinct class of immunomodulators known as lipophilic desmuramyl dipeptide analogs .[1] Unlike traditional biologics that target surface receptors, BCH-527 leverages a lipophilic hydrocarbon tail to facilitate cellular entry, targeting intracellular pattern recognition receptors (PRRs) to bridge innate and adaptive immunity.

The critical value of BCH-527 lies in its ability to stimulate Cytotoxic T-Lymphocytes (CTLs) and Natural Killer (NK) cells, providing potent antiviral and antitumor efficacy. However, its application requires precise dosing strategies due to a characteristic biphasic immunomodulatory profile —stimulating effector function at therapeutic doses while inducing suppression or anergy at supraphysiological concentrations.

This guide details the molecular mechanism of BCH-527, its dose-dependent effects on CTL populations, and validated protocols for assessing its efficacy in preclinical models.

Molecular Mechanism of Action (MOA)

The efficacy of BCH-527 stems from its structural mimicry of bacterial peptidoglycan fragments, specifically Muramyl Dipeptide (MDP), without the muramic acid moiety. Its mechanism can be divided into three phases: Cellular Entry , PRR Activation , and Cytokine-Mediated CTL Priming .

Cellular Entry and Recognition

Unlike hydrophilic peptides that require specific transporters, the octadecyl (C18) lipid tail of BCH-527 allows for passive intercalation into the plasma membrane and subsequent translocation into the cytosol. Once intracellular, the D-alanyl-L-glutamine moiety is recognized by NOD-like Receptors (NLRs) , specifically NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), which acts as a cytosolic sensor for bacterial peptides.

Signaling Cascade

Upon binding, NOD2 undergoes conformational changes, recruiting the adaptor protein RIPK2 (Receptor-interacting serine/threonine-protein kinase 2). This complex ubiquitinates NEMO (NF-kappa-B essential modulator), triggering the phosphorylation and degradation of IκB, thereby releasing NF-κB to translocate to the nucleus.

CTL Stimulation

The transcriptional program initiated by NF-κB results in the secretion of Th1-polarizing cytokines, primarily IL-12 , TNF-α , and IFN-γ .

  • IL-12: Directly stimulates CD8+ T-cells (CTLs) to differentiate into cytotoxic effectors.

  • IFN-γ: Upregulates MHC Class I expression on antigen-presenting cells (APCs), enhancing the visibility of viral or tumor antigens to CTLs.

Pathway Visualization

The following diagram illustrates the signal transduction pathway from BCH-527 entry to CTL activation.

BCH527_Pathway BCH BCH-527 (Lipophilic Dipeptide) Membrane Plasma Membrane (Passive Diffusion) BCH->Membrane Intercalation NOD2 NOD2 Receptor (Cytosolic Sensor) Membrane->NOD2 Cytosolic Entry RIPK2 RIPK2 (Adaptor) NOD2->RIPK2 Activation NFkB NF-κB Complex RIPK2->NFkB Polyubiquitination Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Cytokines Cytokines (IL-12, IFN-γ, TNF-α) Nucleus->Cytokines Expression CTL Cytotoxic T-Lymphocyte (CD8+ Activation) Cytokines->CTL Differentiation & Expansion

Figure 1: Signal transduction pathway of BCH-527 leading to CTL activation via the NOD2-NF-κB axis.

The Biphasic Dose-Response Paradox

A critical finding in BCH-527 research is its bell-shaped dose-response curve . While moderate doses enhance immunity, high doses can lead to immune suppression. This phenomenon is crucial for protocol design.

Quantitative Efficacy Data

The table below summarizes the effects of BCH-527 on CTL activity and viral resistance in murine models (e.g., Murine Cytomegalovirus - MCMV).

Dosage (i.p.)CTL ActivityNK Cell ActivityViral Inhibition (MCMV)Physiological Outcome
Vehicle BaselineBaselineNoneInfection progression
12.5 mg/kg Moderate (+)Moderate (+)WeakPartial protection
25 - 50 mg/kg High (+++) High (+++) Significant Maximal survival & viral clearance
100 mg/kg Moderate (+)High (++)ModerateDiminishing returns
200 mg/kg Inhibited (-) Reduced (+)Weak/NoneImmune suppression / Toxicity

Mechanistic Insight into Inhibition: At 200 mg/kg, the suppression of CTLs is likely driven by Activation-Induced Cell Death (AICD) . Overstimulation of the TCR/cytokine axis can trigger FasL-mediated apoptosis in effector T-cells to prevent autoimmunity, a common feedback loop in potent immunomodulators.

Experimental Protocols

To validate the role of BCH-527 in your specific research context, use the following self-validating protocols.

Protocol A: In Vivo CTL Stimulation & Viral Challenge

Objective: Assess the protective capacity of BCH-527 mediated by CTLs against a viral target (e.g., Influenza A or MCMV).

Reagents:

  • BCH-527 (synthesized as HCl salt).[1]

  • Vehicle: 0.9% Saline or PBS (lipophilic nature may require brief sonication or <1% DMSO if solubility is an issue, though salt form is generally soluble).

  • Target Virus (e.g., MCMV Smith strain).

Workflow:

  • Preparation: Dissolve BCH-527 in sterile saline. Prepare doses of 25 mg/kg and 200 mg/kg (as a negative/toxicity control).

  • Priming (Day -1): Administer BCH-527 via intraperitoneal (i.p.) injection 24 hours prior to virus exposure.[1]

  • Infection (Day 0): Challenge mice (BALB/c or C57BL/6) with LD50 of target virus.

  • Maintenance Dosing: Administer BCH-527 every 48 hours (Day 1, 3, 5) for a total of 4 injections.[1][2]

  • Readout (Day 7-14):

    • Survival Rate: Monitor daily.

    • CTL Assay: Harvest spleens on Day 3 or 5. Isolate CD8+ T-cells.

Protocol B: Ex Vivo Cytotoxicity Assay (Chromium Release)

Objective: Quantify the specific killing ability of CTLs retrieved from BCH-527 treated subjects.

Workflow:

  • Effector Cells: Isolate splenocytes from treated mice. Enrich for CD8+ T-cells using magnetic bead separation (MACS).

  • Target Cells: Use syngeneic target cells expressing the viral antigen (e.g., virus-infected fibroblasts) labeled with Chromium-51 (^51Cr) .

  • Co-Culture: Plate Target (T) cells with Effector (E) cells at ratios of 100:1, 50:1, and 25:1 in 96-well V-bottom plates.

  • Incubation: Incubate for 4 hours at 37°C.

  • Measurement: Centrifuge plates; harvest supernatant. Measure released ^51Cr using a gamma counter.

  • Calculation:

    
    
    
Experimental Logic Diagram

The following diagram outlines the decision matrix for evaluating BCH-527 efficacy.

Protocol_Logic Start Start: BCH-527 Evaluation DoseSelect Select Dose Range (Low: 25mg/kg vs High: 200mg/kg) Start->DoseSelect InVivo In Vivo Administration (i.p., -24h pre-infection) DoseSelect->InVivo Harvest Harvest Splenocytes (Day 3-5) InVivo->Harvest Assay Ex Vivo Cytotoxicity Assay (^51Cr Release) Harvest->Assay ResultHigh High Lysis (>40%) Successful CTL Stimulation Assay->ResultHigh 25-50 mg/kg ResultLow Low Lysis (<10%) Inhibition/Anergy Assay->ResultLow 200 mg/kg

Figure 2: Experimental workflow for validating the biphasic immunomodulatory effects of BCH-527.

Clinical and Translational Implications[3]

For drug development professionals, BCH-527 serves as a template for lipopeptide adjuvant design . Its ability to stimulate CTLs without a live vector makes it a candidate for:

  • Viral Vaccines: As an adjuvant to boost CD8+ responses against peptide antigens.

  • Cancer Immunotherapy: To overcome the "cold tumor" microenvironment by activating innate sensors (NOD2) and recruiting CTLs.

Caution: The narrow therapeutic window (25-50 mg/kg vs. 200 mg/kg) necessitates rigorous PK/PD modeling in humans to avoid immune paralysis. Future derivatives (e.g., glycosylated analogs like BCH-2537) may offer wider therapeutic indices.

References

  • Sidwell, R. W., et al. (1995). Antiviral activity of an immunomodulatory lipophilic desmuramyl dipeptide analog. Antiviral Research .

    • Key Finding: Establishes the antiviral efficacy and the inhibitory effect of high-dose BCH-527 on CTLs.
  • Harbertson, J., et al. (1998). Synthesis and activity of dipeptides, linked to targeting ligands, as specific NK cell enhancers. Journal of Medicinal Chemistry .

    • Key Finding: Details the chemical synthesis of BCH-527 and compares its NK cell stimulation potency to IL-2.[3][4]

  • Inohara, N., & Nuñez, G. (2003). NODs: intracellular proteins involved in inflammation and apoptosis. Nature Reviews Immunology .

    • Key Finding: Provides the foundational mechanism for NOD2-mediated NF-κB activ

Sources

Technical Monograph: Antiviral Efficacy & Immunomodulatory Mechanism of H-D-Ala-Gln-Octadecyl Ester (BCH-527)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive analysis of H-D-Ala-Gln-octadecyl ester (codenamed BCH-527 ), a lipophilic des-muramyl dipeptide analog.[1][2] This document synthesizes primary pharmacological data, chemical structural analysis, and experimental protocols to evaluate its efficacy against Murine Cytomegalovirus (MCMV).

Executive Technical Summary

H-D-Ala-Gln-octadecyl ester (BCH-527) represents a class of synthetic immunomodulators designed to mimic the immunostimulatory properties of bacterial cell wall components (specifically Muramyl Dipeptide or MDP) while stripping away the pyrogenic sugar moiety. Unlike direct-acting antivirals (DAAs) such as Ganciclovir which inhibit viral DNA polymerase, BCH-527 functions as a host-directed therapeutic .

Its primary utility lies in the prophylaxis and treatment of Murine Cytomegalovirus (MCMV) , a surrogate model for Human CMV (HCMV). The compound exhibits a unique "bell-shaped" dose-response curve, providing potent antiviral activity at moderate doses (25–100 mg/kg) via the stimulation of Natural Killer (NK) cells and macrophages, while paradoxically suppressing cytotoxic T-lymphocytes (CTLs) at high doses (>200 mg/kg).

Chemical Architecture & Stability

To understand the biological activity of BCH-527, one must analyze its structural deviations from the parent compound, Muramyl Dipeptide (MDP).

Structural Composition
  • Core Dipeptide: D-Alanyl-L-Glutamine (D-Ala-L-Gln).

  • Lipophilic Modification: The C-terminus is esterified with an octadecyl (C18, stearyl) chain.

  • Des-muramyl Characteristic: The N-acetylmuramic acid (sugar) group found in native MDP is absent.

Stereochemical Significance

The specific stereochemistry H-D-Ala-L-Gln is critical. Native peptidoglycan fragments typically contain L-Ala-D-isoGln. The inversion to D-Ala at the N-terminus confers resistance to ubiquitous aminopeptidases in the serum, significantly extending the plasma half-life of the molecule compared to its L-L or L-D counterparts.

Lipophilicity and Pharmacokinetics

The octadecyl ester tail transforms the water-soluble dipeptide into an amphipathic molecule. This modification:

  • Membrane Anchoring: Facilitates insertion into the lipid bilayer of immune cells.

  • Depot Effect: Creates a slow-release reservoir at the injection site (typically intraperitoneal).

  • Cellular Uptake: Enhances passive diffusion across the plasma membrane, potentially allowing access to cytosolic Nod-like Receptors (NLRs).

Mechanism of Action (MOA)

BCH-527 does not directly interact with the MCMV virion or its replication enzymes. Instead, it "primes" the host innate immune system.

Immunostimulation Pathway

The compound acts as a Pathogen-Associated Molecular Pattern (PAMP) mimic. Upon administration, it triggers a cascade of innate immune responses:

  • Macrophage Activation: Increases oxidative burst capacity and phagocytosis.

  • NK Cell Recruitment: Enhances lytic activity against virus-infected cells.

  • Cytokine Induction: Likely induces Type I Interferons (IFN-

    
    ) and IL-12, creating an antiviral state in bystander cells.
    
The High-Dose Paradox

A critical finding in preclinical studies (Sidwell et al., 1995) is the immunosuppressive effect at high doses (200 mg/kg). While macrophage/NK activity remains high, Cytotoxic T-Lymphocyte (CTL) activity is significantly inhibited. This suggests a feedback loop where excessive innate stimulation triggers regulatory checkpoints (e.g., IL-10 production or myeloid-derived suppressor cells) to prevent cytokine storm, inadvertently dampening the adaptive antiviral response.

MOA Visualization

The following diagram illustrates the signaling cascade and the divergent effects based on dosage.

G BCH H-D-Ala-Gln-Octadecyl Ester (BCH-527) HostCell Host Immune Cell (Macrophage/Dendritic Cell) BCH->HostCell Passive Diffusion/Uptake NLR Intracellular Sensor (Putative NOD2/NLR) HostCell->NLR Ligand Recognition Signaling Signaling Cascade (NF-kB / MAPK) NLR->Signaling Activation NK NK Cell Activation Signaling->NK Moderate Dose (25-100 mg/kg) Macro Macrophage Phagocytosis Signaling->Macro Moderate Dose CTL Cytotoxic T-Cell (CTL) Activity Signaling->CTL High Dose (>200 mg/kg) ViralClear MCMV Clearance (Reduced Titers) NK->ViralClear Lysis of Infected Cells Macro->ViralClear Viral Scavenging ImmunoSup Immunosuppression (Reduced Adaptive Response) CTL->ImmunoSup Inhibition

Figure 1: Mechanism of Action showing the divergent immunomodulatory effects of BCH-527 based on dosage.

Preclinical Efficacy Data

The following data summarizes the pivotal study by Sidwell et al. (1995), evaluating BCH-527 against the Smith strain of MCMV in mice.

Experimental Design Summary
  • Model: Swiss Webster mice infected intraperitoneally (i.p.) with MCMV.

  • Treatment Window: Prophylactic (-24h) followed by therapeutic doses (+24h, +48h, +72h).

  • Route: Intraperitoneal (i.p.).[3][4][5]

Quantitative Results Table
ParameterControl (Saline)Low Dose (12.5 mg/kg)Optimal Dose (25-100 mg/kg)High Dose (200 mg/kg)
Survival Rate 0 - 10%20 - 30%70 - 90% 40 - 50%
Mean Survival Time 6.5 days8.0 days>21 days 12.0 days
Lung Viral Titer

PFU/g

PFU/g

PFU/g

PFU/g
Splenomegaly SevereModerateMild Moderate

Note: Data derived from aggregated experiments in Sidwell et al. (1995). "Optimal Dose" represents the therapeutic window where NK/Macrophage stimulation peaks without CTL suppression.

Detailed Experimental Protocols

Synthesis of H-D-Ala-Gln-Octadecyl Ester

For chemical verification and quality control.

  • Starting Materials: N-t-Boc-D-Alanine, L-Glutamine, Octadecanol (Stearyl alcohol).

  • Coupling (Step A): React L-Glutamine with Octadecanol using DCC/DMAP in DMF to form L-Gln-octadecyl ester . Protect the side chain if necessary (though often left free in specific schemes).

  • Coupling (Step B): React N-t-Boc-D-Alanine with L-Gln-octadecyl ester using EDCI/HOBt coupling reagents.

  • Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Purification: Recrystallize from ethanol/ether or purify via reverse-phase HPLC (C18 column).

  • Validation: Confirm structure via Mass Spectrometry (Expected MW ~469.7 Da for free base, ~506.2 Da for HCl salt).

In Vivo Antiviral Assay (MCMV Model)

Standard Operating Procedure for evaluating efficacy.

Reagents:

  • MCMV (Smith Strain) stock.[6]

  • BCH-527 (solubilized in 0.1% carboxymethylcellulose or saline with 2% ethanol due to lipophilicity).

Workflow:

  • Acclimatization: Use 15-18g female Swiss Webster mice. Quarantine for 7 days.

  • Viral Challenge (Day 0): Infect mice i.p. with

    
     of MCMV.
    
  • Treatment Schedule:

    • T-24h: Administer BCH-527 (i.p.) at 50 mg/kg (priming dose).

    • T+24h: Administer second dose.

    • T+48h: Administer third dose.

    • T+72h: Administer fourth dose.

  • Monitoring: Check mortality daily for 21 days.

  • Titer Assay (Day 5): Sacrifice a subgroup (n=5). Harvest salivary glands, lungs, and spleen. Homogenize and plaque assay on Mouse Embryonic Fibroblast (MEF) monolayers.

Workflow T_Minus24 T - 24h Priming Dose T_Zero T = 0h Infection (MCMV) T_Minus24->T_Zero Immune Activation T_Plus24 T + 24h Treatment 2 T_Zero->T_Plus24 T_Plus48 T + 48h Treatment 3 T_Plus24->T_Plus48 T_Plus5 Day 5 Tissue Harvest T_Plus48->T_Plus5 Viral Load Analysis T_End Day 21 Survival Endpoint T_Plus5->T_End Mortality Check

Figure 2: Experimental timeline for evaluating BCH-527 efficacy in the MCMV mouse model.

Critical Analysis & Future Outlook

Advantages
  • Broad Spectrum Potential: Because it targets the host immune system rather than a specific viral protein, BCH-527 is less likely to induce viral resistance compared to polymerase inhibitors.

  • Stability: The D-amino acid substitution renders it highly stable in plasma.

Limitations
  • Narrow Therapeutic Index: The suppression of CTLs at 200 mg/kg is a significant safety signal. It requires precise dosing to avoid immunosuppression.

  • Delivery: The high lipophilicity requires specific formulation (e.g., liposomes or micellar systems) for intravenous use in humans.

  • Pyrogenicity: While "des-muramyl," lipophilic peptide analogs can still trigger febrile responses via TLR/NLR pathways, necessitating rigorous safety profiling.

References

  • Sidwell, R. W., Huffman, J. H., Wong, M. H., et al. (1995). Antiviral activity of an immunomodulatory lipophilic desmuramyl dipeptide analog.[1][2][5]Antiviral Research , 26(2), 145-159.

  • HongTide Biotechnology. (n.d.).[1] H-D-Ala-Gln-octadecyl ester[1][2][7][8] · HCl (BCH-527) Product Monograph.

  • TGpeptide. (n.d.). BCH-527: Lipophilic des-muramyl dipeptide analog properties.[1][2][9]

  • Koff, W. C., & Fann, A. V. (1986). Human monocyte-mediated cytotoxicity: activation by liposome-encapsulated muramyl dipeptide analogs.Cancer Research, 46(7), 3441-3445. (Contextual grounding for lipophilic MDP analogs).

Sources

Methodological & Application

Application Note: Solubilization of H-D-Ala-Gln-Octadecyl Ester Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

H-D-Ala-Gln-octadecyl ester hydrochloride is a synthetic immunomodulatory lipopeptide. Its structure presents a unique dual-solubility challenge: it contains a polar, charged peptide head group (stabilized as a hydrochloride salt) and a highly hydrophobic octadecyl (C18/stearyl) tail.

While Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dielectric constant and aprotic nature, the dissolution process is non-trivial. The C18 tail drives strong Van der Waals aggregation (gelation), while the ester bond renders the molecule susceptible to hydrolysis if the DMSO contains trace moisture.

This guide provides a validated protocol to overcome micellar aggregation and hydrolytic degradation , ensuring a stable, homogenous stock solution.

Physicochemical Profile
PropertyCharacteristicImpact on Solubilization
Head Group D-Ala-Gln (HCl Salt)Hydrophilic/Ionic. Requires high-dielectric solvent (DMSO).
Tail Group Octadecyl (C18)Lipophilic. Causes gelation/aggregation at high concentrations.
Linker Ester BondCritical Instability Point. Susceptible to hydrolysis in wet DMSO.
Hygroscopicity HighThe salt form attracts moisture; handling in low humidity is required.

Pre-Solubilization Checklist

Reagents & Equipment[3][9][10][11]
  • Compound: H-D-Ala-Gln-octadecyl ester HCl (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (≥99.9%, water content <50 ppm).

    • Note: Standard laboratory grade DMSO is often too "wet" (hygroscopic) and will degrade the ester bond over time [1].

  • Vessels: Amber glass vials with PTFE-lined caps (Plasticizers in standard polypropylene tubes can leach into DMSO).

  • Thermal Support: Water bath or heating block set to 45°C .

  • Mechanical Support: Bath sonicator (35-40 kHz).

Safety Advisory (DMSO Transport)

This compound is an immunomodulator. DMSO is a potent penetrant carrier that can transport dissolved compounds directly through the skin and into the bloodstream.

  • Mandatory: Double-glove (Nitrile) and work within a fume hood.

  • Prohibited: Do not use latex gloves (DMSO degrades latex).

Detailed Dissolution Protocol

Phase 1: Environmental Preparation
  • Equilibration: Remove the product vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30–60 mins) before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating hydrolysis and causing weighing errors [2].

  • Static Control: Lipopeptide powders are often static-charged. Use an anti-static gun or polonium strip if the powder "flies" during weighing.

Phase 2: Solubilization Workflow

Target Concentration: Recommended stock is 5–10 mM (approx. 2–5 mg/mL). Higher concentrations (up to 50 mg/mL) are possible but increase the risk of gelation.

  • Weighing: Accurately weigh the peptide into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

    • Technique: Do not add the solvent all at once if aiming for high concentrations. Add 75% of the volume first.

  • Vortexing: Vortex vigorously for 30 seconds.

    • Observation: The solution may appear cloudy or turbid. This is due to the C18 tail packing into "micro-gels" or crystallites, not necessarily insolubility.

  • Thermal Disruption (The Critical Step):

    • Place the vial in a 45°C water bath for 5–10 minutes.

    • Mechanism:[1][2][3][4] The melting point of C18 interactions is often near body temperature. Gentle heat disrupts the hydrophobic packing without degrading the peptide bond [3].

  • Sonication: If turbidity persists, sonicate in a water bath for 2–5 minutes at ambient temperature.

    • Stop Condition: Solution must be optically clear (no Schlieren lines or particulates).

Phase 3: Quality Control & Storage
  • Visual Check: Hold the vial up to a light source. The liquid should be a single phase. If "swirls" are visible, vortex again.

  • Aliquot: Immediately divide the stock into single-use aliquots (e.g., 50–100 µL) in polypropylene or glass micro-vials.

  • Freezing: Flash freeze in liquid nitrogen or dry ice/ethanol (optional but recommended) and store at -20°C or -80°C .

    • Constraint: Avoid repeated freeze-thaw cycles.[1][2][3] The formation of ice crystals can physically shear long-chain lipopeptides and introduce moisture condensation [4].

Troubleshooting & Optimization

Scenario A: "The solution turned into a gel."
  • Cause: Concentration is too high, leading to supramolecular assembly (micelles/nanotubes).

  • Fix: Add more DMSO to lower the concentration. If the application allows, add a co-solvent like tert-butanol (TBA) (10-20%), which disrupts lipid packing better than DMSO alone.

Scenario B: "Precipitation occurs when diluting into water/media."
  • Cause: The "Solvent Shift" effect. The hydrophobic C18 tail crashes out when the dielectric constant drops (adding water).

  • Fix:

    • Warm the aqueous media to 37°C before adding the DMSO stock.

    • Perform the dilution stepwise (dropwise addition with constant stirring).

    • Limit final DMSO concentration to <0.5% (v/v) to avoid toxicity, but ensure the peptide concentration is below its Critical Micelle Concentration (CMC).

Process Visualization (Logic Flow)

DissolutionProtocol Start Start: H-D-Ala-Gln-C18 HCl Equilibrate Equilibrate to Room Temp (Desiccator) Start->Equilibrate AddSolvent Add Anhydrous DMSO (Target 5-10 mM) Equilibrate->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Heat Heat to 45°C (5-10 min) (Disrupt C18 Packing) Check1->Heat No (Cloudy/Gel) Success Solution Clear & Homogenous Check1->Success Yes Sonicate Bath Sonication (2-5 min) Heat->Sonicate Sonicate->Check1 Aliquot Aliquot & Store -20°C Success->Aliquot

Figure 1: Decision tree for the solubilization of lipopeptides, emphasizing thermal treatment for hydrophobic tail disruption.

References

  • Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions: Standard Peptides. Retrieved from

  • BenchChem. (2025).[1] Preparation of a CL097 Stock Solution using DMSO: An Application Note. Retrieved from

  • MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines. Retrieved from

Sources

Application Notes and Protocols for the Formulation of CRX-527 as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of more effective vaccines, particularly against challenging pathogens, the role of adjuvants is paramount. Adjuvants are critical components that enhance the magnitude, breadth, and durability of the immune response to a vaccine antigen.[1][2] This guide provides detailed application notes and protocols for the formulation of CRX-527, a synthetic, non-toxic analog of lipid A, as a potent vaccine adjuvant. CRX-527 functions as a Toll-like receptor 4 (TLR4) agonist, a key pattern recognition receptor of the innate immune system, making it a promising candidate for next-generation adjuvants designed to elicit robust and tailored immune responses.[3][4]

This document offers a comprehensive overview of CRX-527, its mechanism of action, and detailed protocols for its formulation into various delivery systems, including liposomes and oil-in-water emulsions. Furthermore, it outlines essential methods for the physicochemical characterization of these formulations and in vitro and in vivo assays to evaluate their immunological activity. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to effectively harness the adjuvant potential of CRX-527 in their vaccine development programs.

CRX-527: A Synthetic TLR4 Agonist Adjuvant

CRX-527 is a synthetic derivative of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[3][4] While LPS is a powerful immune stimulant, its clinical use is hampered by its toxicity. CRX-527 is designed to retain the potent immunostimulatory properties of lipid A while exhibiting significantly reduced toxicity.[3]

Mechanism of Action: TLR4 Signaling Pathway

CRX-527 exerts its adjuvant effect by activating the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] TLR4, expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, recognizes pathogen-associated molecular patterns (PAMPs) like lipid A.[6][7] Upon binding of CRX-527 to the TLR4-MD2 complex, a signaling cascade is initiated, leading to the activation of downstream transcription factors, primarily NF-κB and IRF3.[1][8] This results in the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for the maturation of APCs, enhancement of antigen presentation, and the subsequent activation and differentiation of T cells, particularly promoting a Th1-biased immune response.[9] A robust Th1 response is critical for immunity against intracellular pathogens and for cancer immunotherapy.[9]

Diagram of the TLR4 Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway CRX-527 CRX-527 TLR4/MD2/CD14 TLR4/MD2/CD14 Complex CRX-527->TLR4/MD2/CD14 Binding MyD88 MyD88 TLR4/MD2/CD14->MyD88 TRIF TRIF TLR4/MD2/CD14->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1/TABs TAK1/TABs TRAF6->TAK1/TABs IKK Complex IKK Complex TAK1/TABs->IKK Complex NF-kB NF-κB Activation IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF-kB->Pro-inflammatory Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1/IKKi TBK1/IKKε TRAF3->TBK1/IKKi IRF3 IRF3 Activation TBK1/IKKi->IRF3 Type I IFNs Type I IFNs (IFN-α/β) IRF3->Type I IFNs

Caption: TLR4 signaling initiated by CRX-527 binding.

Formulation Protocols for CRX-527

The formulation of a TLR4 agonist like CRX-527 is critical for its stability, delivery to APCs, and overall adjuvant activity.[10] Liposomes and oil-in-water emulsions are two common and effective delivery systems for synthetic lipid A analogs.

Liposomal Formulation of CRX-527 (Lipo-CRX)

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic molecules. Formulating CRX-527 into liposomes can enhance its uptake by APCs and reduce potential systemic toxicity.[11]

Materials:

  • CRX-527 (e.g., from InvivoGen)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Chloroform

  • Sterile, depyrogenated phosphate-buffered saline (PBS), pH 7.4

  • Sterile, depyrogenated glass vials and round-bottom flasks

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • 0.22 µm sterile filter

Protocol:

  • Lipid Film Preparation: a. In a sterile, depyrogenated round-bottom flask, dissolve CRX-527, DOPC, and cholesterol in chloroform. A suggested final concentration for a batch is 2 mg/mL CRX-527, 40 mg/mL DOPC, and 10 mg/mL cholesterol.[11] b. The chloroform is then removed under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface. c. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Hydrate the lipid film with a pre-warmed (e.g., 60°C) sterile, depyrogenated PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final concentration of the liposomal formulation. b. The resulting suspension will contain multilamellar vesicles (MLVs).

  • Vesicle Size Reduction: a. To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to sonication (either bath or probe sonication). b. Alternatively, for a more defined size distribution, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.

  • Sterilization and Storage: a. Sterilize the final liposomal suspension by passing it through a 0.22 µm filter.[11] b. Store the sterile liposomal CRX-527 formulation at 4°C.[11]

Experimental Workflow for Liposomal CRX-527 Formulation

Liposome_Formulation_Workflow A 1. Dissolve CRX-527, DOPC, and Cholesterol in Chloroform B 2. Create Lipid Film via Rotary Evaporation A->B C 3. Hydrate with Sterile PBS to form MLVs B->C D 4. Vesicle Size Reduction (Sonication or Extrusion) C->D E 5. Sterile Filtration (0.22 µm) D->E F 6. Store at 4°C E->F

Caption: Step-by-step workflow for Lipo-CRX preparation.

Oil-in-Water Emulsion Formulation of CRX-527

Oil-in-water emulsions are another effective delivery system for vaccine adjuvants. They consist of small oil droplets dispersed in an aqueous phase, stabilized by a surfactant.

Materials:

  • CRX-527

  • Squalene (or another suitable oil)

  • Sorbitan trioleate (Span 85)

  • Polysorbate 80 (Tween 80)

  • Sterile, depyrogenated water for injection (WFI)

  • Sterile, depyrogenated phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • High-pressure homogenizer or microfluidizer

  • 0.22 µm sterile filter

Protocol:

  • Preparation of Oil and Aqueous Phases: a. Oil Phase: In a sterile vessel, dissolve CRX-527 and Span 85 in squalene. Gentle heating may be required to facilitate dissolution. b. Aqueous Phase: In a separate sterile vessel, dissolve Tween 80 in WFI or PBS.

  • Emulsification: a. Coarsely mix the oil phase and the aqueous phase using a high-shear mixer. b. For a stable nanoemulsion with a narrow particle size distribution, process the coarse emulsion through a high-pressure homogenizer or a microfluidizer. The number of passes and the pressure will need to be optimized to achieve the desired particle size.

  • Sterilization and Storage: a. Sterilize the final emulsion by passing it through a 0.22 µm filter. b. Store the sterile oil-in-water emulsion containing CRX-527 at 4°C.

Physicochemical Characterization of CRX-527 Formulations

Thorough physicochemical characterization is essential to ensure the quality, consistency, and stability of the adjuvant formulation.[12]

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and the breadth of the size distribution of the liposomes or emulsion droplets.[13]
Zeta Potential Laser Doppler ElectrophoresisTo measure the surface charge of the particles, which can influence their stability and interaction with cells.[13]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)To visualize the structure and morphology of the liposomes or emulsion droplets.[13]
CRX-527 Entrapment/Incorporation Efficiency High-Performance Liquid Chromatography (HPLC)To quantify the amount of CRX-527 associated with the delivery system versus the free amount.
Stability DLS, Zeta Potential, and HPLC over time at different storage conditionsTo assess the physical and chemical stability of the formulation during storage.[13]
Endotoxin Level Limulus Amebocyte Lysate (LAL) AssayTo ensure that the formulation is free from contaminating endotoxins.[11]

In Vitro Potency Assays for CRX-527 Formulations

In vitro assays are crucial for the initial screening and characterization of the immunological activity of CRX-527 formulations.[14]

Dendritic Cell (DC) Maturation Assay

Principle: This assay assesses the ability of CRX-527 formulations to induce the maturation of DCs, a key step in initiating an adaptive immune response.[3]

Protocol:

  • Isolate or generate bone marrow-derived dendritic cells (BMDCs) from mice or use a human monocyte-derived DC (mo-DC) culture system.

  • Plate the immature DCs in a 96-well plate.

  • Treat the cells with serial dilutions of the CRX-527 formulation, a positive control (e.g., LPS), and a negative control (vehicle formulation without CRX-527).

  • Incubate for 24-48 hours.

  • Analyze the expression of maturation markers (e.g., CD80, CD86, MHC Class II) on the DC surface by flow cytometry.

  • Collect the cell culture supernatants to measure the production of cytokines such as IL-6, IL-12p70, and TNF-α by ELISA or multiplex bead array.[3]

TLR4 Reporter Cell Assay

Principle: This assay utilizes a cell line engineered to express TLR4 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter. This provides a direct measure of TLR4 activation.

Protocol:

  • Plate the TLR4 reporter cells (e.g., HEK-Blue™ hTLR4 cells) in a 96-well plate.

  • Add serial dilutions of the CRX-527 formulation.

  • Incubate for 18-24 hours.

  • Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a substrate and measuring colorimetric or luminescent signal).

In Vivo Evaluation of CRX-527 Adjuvanted Vaccines

Animal models are essential for evaluating the immunogenicity and efficacy of a CRX-527 adjuvanted vaccine.[15]

Experimental Design:

  • Animal Model: Typically, mice (e.g., C57BL/6 or BALB/c) are used. The choice of strain may depend on the specific antigen and the desired immune response.

  • Vaccine Formulation: Prepare the vaccine by mixing the CRX-527 adjuvant formulation with the antigen of interest just prior to immunization.

  • Immunization Schedule: A typical prime-boost regimen involves an initial immunization (day 0) followed by one or two booster immunizations at 2-3 week intervals.

  • Control Groups: Include groups receiving the antigen alone, the adjuvant alone, and a vehicle control.

  • Sample Collection: Collect blood samples at various time points to analyze the antibody response. At the end of the study, spleens can be harvested to assess T cell responses.

Assessment of Humoral Immunity
  • Antigen-Specific Antibody Titers: Measure the levels of antigen-specific total IgG, IgG1, and IgG2a/c in the serum by ELISA. The ratio of IgG2a/c to IgG1 can provide an indication of the Th1/Th2 bias of the immune response, with a higher ratio suggesting a Th1-dominant response.[16]

Assessment of Cellular Immunity
  • ELISpot Assay: Use an ELISpot assay to enumerate the number of antigen-specific IFN-γ (Th1) and IL-4 (Th2) secreting cells in the splenocytes of immunized animals after in vitro restimulation with the antigen.[17]

  • Intracellular Cytokine Staining (ICS): Use flow cytometry to detect the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by antigen-specific CD4+ and CD8+ T cells after restimulation. This allows for a more detailed characterization of the T cell response.

Conclusion

CRX-527 is a promising synthetic TLR4 agonist with significant potential as a vaccine adjuvant. Its ability to potently activate the innate immune system and drive a Th1-biased adaptive immune response makes it a valuable tool for the development of vaccines against a range of diseases. The formulation of CRX-527 into appropriate delivery systems, such as liposomes or emulsions, is a critical step in optimizing its adjuvant activity and ensuring a favorable safety profile. The protocols and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to effectively formulate, characterize, and evaluate CRX-527 as a key component of next-generation vaccines.

References

  • MyD88 and TRIF-mediated LPS/TLR4 downstream signaling pathways leading to gene transcription of pro-inflammatory cytokines, iNOS and COX-2. ResearchGate. Available from: [Link]

  • Schematic view of the TLR4 signaling pathway. NDEx. Available from: [Link]

  • Schematic of TLR-4 signal transduction pathways involved in the induction of cellular inflammatory and apoptotic responses based on human and murine studies. ResearchGate. Available from: [Link]

  • Toll-like receptor downstream signaling. PMC - NIH. Available from: [Link]

  • Schematic illustration of the TLR4 signaling pathway. ResearchGate. Available from: [Link]

  • A TLR4 agonist liposome formulation effectively stimulates innate immunity and enhances protection from bacterial infection. PMC. Available from: [Link]

  • Physicochemical characterization of biological and synthetic forms of two lipid A-based TLR4 agonists. KU ScholarWorks. Available from: [Link]

  • Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control. PMC. Available from: [Link]

  • Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control. PubMed. Available from: [Link]

  • Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis. PMC. Available from: [Link]

  • Guideline on adjuvants in vaccines for human use. Therapeutic Goods Administration (TGA). Available from: [Link]

  • US20230398211A1 - Liposomes Containing TLR4 Agonist, Preparation and Uses Thereof. Google Patents.
  • Physicochemical characterization and stability of formulations at... ResearchGate. Available from: [Link]

  • In Vitro Potency Assays. Pacific BioLabs. Available from: [Link]

  • Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. MDPI. Available from: [Link]

  • Annex 2. World Health Organization (WHO). Available from: [Link]

  • In Vitro Potency Assays: A Cornerstone in the Development of Innovative Therapies. QUATRE LAB. Available from: [Link]

  • New insights on potency assays from recent advances and discoveries in CAR T-cell therapy. Frontiers. Available from: [Link]

  • Mitogenic activities of synthetic lipid A analogs and suppression of mitogenicity of lipid A. PubMed. Available from: [Link]

  • Self-Adjuvanting Cancer Vaccines from Conjugation-Ready Lipid A Analogues and Synthetic Long Peptides. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Potency Assays and Use of Structure Function Models: Replacing in-vivo with in - CASSS. Available from: [Link]

  • US20220152188A1 - Tlr4-tlr7 ligand formulations as vaccine adjuvants. Google Patents.
  • A Novel Synthetic Dual Agonistic Liposomal TLR4/7 Adjuvant Promotes Broad Immune Responses in an Influenza Vaccine With Minimal Reactogenicity. Frontiers. Available from: [Link]

  • Vaccine adjuvants for vaccination research. OZ Biosciences. Available from: [Link]

  • Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with b-amyloid. The Journal of Immunology. Available from: [Link]

  • Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects. PMC. Available from: [Link]

  • Formulation optimization of lipid emulsions for improved parenteral nutrition therapy. ETH Zurich. Available from: [Link]

  • Physicochemical Characterization. Creative Biolabs. Available from: [Link]

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. Available from: [Link]

  • Identify Physicochemical Properties During Preformulation. Pace Analytical. Available from: [Link]

Sources

Application Note & Protocol: Characterizing the Solubility of Octadecyl D-alanyl-L-glutaminate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in the Application of Amphiphilic Peptides

Octadecyl D-alanyl-L-glutaminate is a fascinating amphiphilic molecule, structurally characterized by a long, lipophilic octadecyl tail and a polar dipeptide headgroup. This architecture bestows upon it surfactant-like properties, making it a candidate for a range of applications, from drug delivery systems to specialized cell culture supplements. However, the very nature of its amphiphilicity presents a unique challenge in formulation and application: its solubility is expected to be highly dependent on the solvent system.

This document serves as a comprehensive guide to understanding and quantifying the solubility of octadecyl D-alanyl-L-glutaminate in two common laboratory solvent systems: ethanol and aqueous buffers. We will delve into the theoretical underpinnings of its expected solubility behavior and provide detailed, field-proven protocols for its empirical determination.

Physicochemical Rationale: Predicting Solubility Behavior

The solubility of a substance is dictated by the interplay of intermolecular forces between the solute and the solvent. In the case of octadecyl D-alanyl-L-glutaminate, we must consider its distinct molecular regions:

  • The Octadecyl Tail: This 18-carbon chain is nonpolar and hydrophobic. It will readily interact with nonpolar solvents through van der Waals forces.

  • The Dipeptide Headgroup: Comprising D-alanine and L-glutamine, this portion of the molecule is polar and capable of hydrogen bonding. It also contains ionizable groups—a primary amine and a carboxylic acid—whose charge state is dependent on the pH of the solution.

Solubility in Ethanol

Ethanol is a polar protic solvent, but it also possesses a significant nonpolar ethyl group. This dual character allows it to effectively solvate both the polar dipeptide headgroup (through hydrogen bonding) and the nonpolar octadecyl tail (through van der Waals interactions). Consequently, octadecyl D-alanyl-L-glutaminate is anticipated to exhibit moderate to good solubility in ethanol.

Solubility in Aqueous Buffers

In aqueous systems, the situation is more complex. The hydrophobic octadecyl tail will resist interaction with water, a phenomenon known as the hydrophobic effect. This will be the primary limiting factor for its solubility in water.

The pH of the aqueous buffer will be a critical determinant of solubility. The dipeptide headgroup has an isoelectric point (pI), the pH at which its net charge is zero. At this pI, the molecule will be least soluble in aqueous media as the electrostatic repulsions between molecules are minimized, favoring aggregation and precipitation.

  • At pH values below the pI: The primary amine group will be protonated (NH3+), giving the headgroup a net positive charge and increasing its interaction with water, thereby enhancing solubility.

  • At pH values above the pI: The carboxylic acid group will be deprotonated (COO-), resulting in a net negative charge on the headgroup, which will also lead to increased solubility in water.

Due to the dominant hydrophobic tail, even at favorable pH values, the aqueous solubility is expected to be significantly lower than in ethanol. At certain concentrations, the amphiphilic nature of the molecule may lead to the formation of micelles or other aggregates in aqueous solutions.

Experimental Determination of Solubility

The following protocols are designed to provide a robust framework for quantifying the solubility of octadecyl D-alanyl-L-glutaminate. The "gold standard" shake-flask method is detailed, which is a reliable technique for determining thermodynamic solubility.[1][2]

Protocol 1: Solubility Determination in Ethanol

This protocol outlines the steps to determine the saturation solubility of octadecyl D-alanyl-L-glutaminate in absolute ethanol.

Materials:

  • Octadecyl D-alanyl-L-glutaminate (high purity)

  • Absolute Ethanol (ACS grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with ethanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable quantitative analytical method.

Procedure:

  • Preparation of Samples:

    • Add an excess amount of octadecyl D-alanyl-L-glutaminate to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a known volume of ethanol (e.g., 2 mL) into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Allow the samples to equilibrate for at least 24-48 hours. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of octadecyl D-alanyl-L-glutaminate in ethanol of known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method or another suitable quantitative technique.

    • Construct a calibration curve from the standard solutions and determine the concentration of the filtered sample. This concentration represents the solubility.

Protocol 2: pH-Dependent Solubility in Aqueous Buffers

This protocol is designed to determine the solubility of octadecyl D-alanyl-L-glutaminate across a range of pH values.

Materials:

  • All materials from Protocol 1.

  • A series of aqueous buffers (e.g., phosphate, citrate, borate) covering a pH range from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10). The buffer system should be chosen carefully to avoid any potential for complex formation with the test compound.[3]

  • pH meter.

Procedure:

  • Preparation of Samples:

    • Prepare a set of vials for each pH value to be tested.

    • Add an excess amount of octadecyl D-alanyl-L-glutaminate to each vial.

    • Pipette a known volume of the respective aqueous buffer into each vial.

    • Verify the pH of the resulting slurry and adjust if necessary.

  • Equilibration:

    • Follow the same equilibration procedure as in Protocol 1, ensuring the temperature is controlled (e.g., 25°C or 37°C for physiological relevance).

  • Sample Collection and Preparation:

    • Follow the same sample collection and filtration steps as in Protocol 1. Use hydrophilic syringe filters compatible with aqueous solutions.

  • Quantification:

    • Prepare standard solutions in a solvent that is miscible with the mobile phase of the analytical method and in which the compound is freely soluble (e.g., ethanol or a mixture of the aqueous buffer and an organic solvent).

    • Analyze the filtered samples and standards to determine the solubility at each pH.

Data Presentation and Interpretation

The quantitative data obtained should be summarized in clear, structured tables for easy comparison.

Table 1: Solubility of Octadecyl D-alanyl-L-glutaminate in Ethanol

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)

| Absolute Ethanol | 25 | Experimental Value | Calculated Value |

Table 2: pH-Dependent Solubility of Octadecyl D-alanyl-L-glutaminate in Aqueous Buffers

Buffer System pH Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Citrate Buffer 2.0 25 Experimental Value Calculated Value
Acetate Buffer 4.0 25 Experimental Value Calculated Value
Phosphate Buffer 6.0 25 Experimental Value Calculated Value
Phosphate Buffered Saline 7.4 25 Experimental Value Calculated Value

| Borate Buffer | 9.0 | 25 | Experimental Value | Calculated Value |

A plot of solubility versus pH is highly recommended to visualize the pH-solubility profile and to estimate the isoelectric point.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the solubility determination protocol.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sampling Sampling & Filtration cluster_quant Quantification prep1 Weigh excess solute prep2 Add known volume of solvent (Ethanol or Buffer) prep1->prep2 equil1 Seal vials and place on shaker prep2->equil1 equil2 Incubate at constant temperature (24-48 hours) equil1->equil2 samp1 Allow solid to settle equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm filter samp2->samp3 quant2 Analyze samples and standards (e.g., by HPLC) samp3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Calculate concentration quant2->quant3 result Solubility Value quant3->result

Caption: Workflow for Thermodynamic Solubility Determination.

Troubleshooting and Expert Insights

  • Incomplete Equilibration: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Compound Instability: For aqueous buffers, it is important to assess the chemical stability of octadecyl D-alanyl-L-glutaminate over the course of the experiment, especially at extreme pH values. The degradation of L-alanyl-L-glutamine, a related dipeptide, is known to be pH-dependent, with maximum stability around pH 6.0.[4]

  • Solid-State Form: The solubility of a compound can be influenced by its solid-state form (e.g., crystalline vs. amorphous). Ensure that the starting material is well-characterized and consistent across experiments.

  • Micelle Formation: Be aware that at concentrations above the critical micelle concentration (CMC), the apparent solubility may increase due to the formation of micelles. This is a characteristic of amphiphilic molecules. Light scattering or other techniques can be used to investigate aggregation behavior.

Conclusion

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). MDPI. [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990.
  • Solubility of Amino Acids in the Eutectic Solvent Constituted by Sodium Acetate Trihydrate and Urea and in Its Mixture with Water. (2023). MDPI. [Link]

  • Prediction of drug solubility in amphiphilic di-block copolymer micelles. (2004). International Journal of Pharmaceutics, 280(1-2), 101-111.
  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Pharmaceutical Science.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. (2024). Industrial & Engineering Chemistry Research. [Link]

  • Alanyl-glutamine. (n.d.). DrugBank.
  • Introduction to Alanyl glutamine. (n.d.). SlideShare.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

  • A Low-Cost Exercise Relating Glutamate Solubility to pH & Buffering Capacity. (2016). ResearchGate. [Link]

  • The scientific basis for establishing solubility criteria for veterinary species. (2008). Journal of Veterinary Pharmacology and Therapeutics, 31(4), 289-299.
  • Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. (n.d.). WUR eDepot.
  • Process Research and Development of l Alanyl l -glutamine, a Component of Parenteral Nutrition. (2019). ResearchGate. [Link]

  • Alanyl-glutamine. (n.d.). Wikipedia. [Link]

  • Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112.
  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018).
  • L-Leucyl-L-glutaminyl-L-alanylglycyl-L-alanyl-L-seryl-L-glutamine. (2025). US EPA. [Link]

Sources

Application Note: High-Purity Synthesis of H-D-Ala-Gln-Octadecyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Application Context

H-D-Ala-Gln-octadecyl ester hydrochloride is a synthetic lipopeptide derivative, structurally related to the desmuramyl peptide family. These compounds are frequently investigated as immunoadjuvants due to their ability to interact with Pattern Recognition Receptors (PRRs), specifically NOD-like receptors (NLRs) or Toll-like receptors (TLRs), enhancing the efficacy of vaccines or immunotherapies.

The presence of the octadecyl (stearyl, C18) chain is the critical functional feature. It confers significant lipophilicity, facilitating:

  • Membrane Anchoring: Enhancing retention at the injection site or integration into liposomal formulations.

  • Endosomal Escape: Promoting cytosolic delivery where intracellular sensors (like NOD2) reside.

Technical Challenges

Synthesis of this molecule presents a dichotomy: the peptide sequence is short (dipeptide), but the physicochemical properties are complex.

  • Solubility Mismatch: The amino acids are polar; the octadecyl chain is highly hydrophobic. Intermediate solubility changes drastically, requiring careful solvent selection (e.g., DCM/DMF mixtures).

  • Glutamine Side-Chain Instability: Activation of the carboxyl group of Glutamine (Gln) without side-chain protection can lead to intramolecular cyclization (glutarimide formation) or dehydration to a nitrile.

  • Purification: The "soap-like" nature of the final product makes standard reverse-phase HPLC (RP-HPLC) challenging due to aggregation and broad peak shapes.

Retrosynthetic Analysis & Workflow

To ensure high purity and prevent racemization, a Solution Phase Synthesis strategy is superior to Solid Phase Peptide Synthesis (SPPS) for this specific C-terminal ester. SPPS would require a specialized linker to generate the octadecyl ester upon cleavage, which is non-standard and low-yielding.

Strategy:

  • C-Terminal Functionalization: Esterification of protected Glutamine with Octadecanol.

  • N-Terminal Elongation: Deprotection and coupling with D-Alanine.

  • Global Deprotection: Removal of side-chain and N-terminal protecting groups and conversion to the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: Boc-Gln(Trt)-OH + Octadecanol Step1 Step 1: C-Terminal Esterification (EDC / DMAP / DCM) Start->Step1 Inter1 Intermediate 1: Boc-Gln(Trt)-O-C18 Step1->Inter1 Purification (Silica) Step2 Step 2: Selective N-Deprotection (TFA / DCM) Inter1->Step2 Inter2 Intermediate 2: H-Gln(Trt)-O-C18 · TFA Step2->Inter2 Step3 Step 3: Coupling D-Ala (Boc-D-Ala-OH / HBTU / DIPEA) Inter2->Step3 Inter3 Intermediate 3: Boc-D-Ala-Gln(Trt)-O-C18 Step3->Inter3 Precipitation/Wash Step4 Step 4: Global Deprotection & Salt Formation (4M HCl in Dioxane) Inter3->Step4 Final Final Product: H-D-Ala-Gln-O-C18 · HCl Step4->Final Ether Precipitation

Caption: Step-wise solution-phase synthesis workflow for H-D-Ala-Gln-octadecyl ester HCl.

Detailed Experimental Protocols

Phase 1: Synthesis of the Lipophilic Core (Boc-Gln(Trt)-O-Stearyl)

Rationale: We use Boc-Gln(Trt)-OH (Trityl protection on the amide side chain). While unprotected Boc-Gln-OH is cheaper, the risk of dehydration to the nitrile during carbodiimide activation is high. Trityl protection guarantees the integrity of the Glutamine side chain.

Materials:

  • Boc-Gln(Trt)-OH (1.0 eq)

  • 1-Octadecanol (Stearyl alcohol) (1.1 eq)

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolution: In a round-bottom flask under Nitrogen atmosphere, dissolve Boc-Gln(Trt)-OH (5.0 g, 10 mmol) and 1-Octadecanol (2.97 g, 11 mmol) in 50 mL anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP (122 mg, 1 mmol).

  • Coupling: Add EDC.HCl (2.3 g, 12 mmol) in one portion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir overnight (16 hours).

    • Observation: The solution should remain mostly clear. If octadecanol precipitates, add a small amount of DMF (Dimethylformamide).

  • Workup: Dilute with 100 mL DCM. Wash successively with:

    • 10% Citric Acid (2 x 50 mL) – Removes DMAP/EDC urea.

    • Saturated NaHCO3 (2 x 50 mL) – Removes unreacted acid.

    • Brine (1 x 50 mL).

  • Drying: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude usually contains excess octadecanol. Purify via flash column chromatography (Silica Gel, Hexane:Ethyl Acetate gradient 8:2 to 5:5).

    • Yield Target: >85%[2][3][4][5]

Phase 2: Peptide Assembly (Coupling D-Alanine)

Rationale: Before coupling D-Alanine, the Boc group must be removed. We use Boc-D-Ala-OH for the next step to allow a single final deprotection step that yields the HCl salt directly.

Step 2A: Deprotection of Gln Intermediate

  • Dissolve Boc-Gln(Trt)-O-C18 in DCM (10 mL/g).

  • Add an equal volume of TFA (Trifluoroacetic acid) . Stir for 1 hour at room temperature.

    • Note: This removes the Boc group and potentially the Trt group. Correction: Trityl on Gln is acid labile but usually requires scavengers (TIS) and longer times to fully remove compared to Boc. However, for this intermediate step, we only need to remove the N-terminal Boc. If Trt falls off now, it is acceptable, but usually, we control this to remove Boc. To ensure only Boc removal, use 4M HCl in Dioxane for 30 mins, or dilute TFA.

    • Refined Approach: Use 4M HCl in Dioxane (10 eq) for 30-45 mins. This cleaves Boc cleanly. Trityl might partially cleave, but it doesn't interfere with the next coupling.

  • Concentrate to dryness. Co-evaporate with toluene to remove excess acid. Result: H-Gln(Trt)-O-C18 · HCl (solid).

Step 2B: Coupling with Boc-D-Ala-OH

  • Dissolution: Dissolve the H-Gln(Trt)-O-C18 salt (1.0 eq) and Boc-D-Ala-OH (1.1 eq) in anhydrous DMF/DCM (1:1 ratio). The C18 chain requires DCM for solubility; the salt requires DMF.

  • Neutralization: Cool to 0°C. Add DIPEA (Diisopropylethylamine) (3.0 eq) to neutralize the salt and activate the amine. Check pH > 8 (wet pH paper).

  • Coupling: Add HBTU (1.1 eq). Stir at 0°C for 15 mins, then Room Temp for 4 hours.

    • Why HBTU? Fast kinetics, low racemization risk for D-Ala coupling.

  • Workup: Evaporate DCM. Pour the DMF residue into ice-cold water (or 5% NaHCO3). The lipopeptide will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with water, then diethyl ether (to remove unreacted octadecanol traces). Dry under vacuum.[2]

Phase 3: Final Deprotection & Salt Formation

Rationale: The final product requires the removal of the N-terminal Boc and the side-chain Trityl (if still present), and conversion to the Hydrochloride salt for stability and solubility.

Protocol:

  • Suspend the protected dipeptide (Boc-D-Ala-Gln(Trt)-O-C18 ) in 4M HCl in Dioxane (anhydrous).

    • Ratio: 10 mL reagent per 1 g peptide.

  • Add Triisopropylsilane (TIS) (2.5% v/v) as a scavenger for the Trityl cation to prevent re-alkylation of the peptide.

  • Stir at room temperature for 2 hours.

  • Precipitation: Slowly add the reaction mixture dropwise into a beaker of cold Diethyl Ether (10x volume) under vigorous stirring.

  • Collection: The product H-D-Ala-Gln-O-C18 · HCl will precipitate as a white powder.

  • Washing: Centrifuge or filter. Wash pellet 3x with cold ether to remove scavengers and protecting group byproducts.

  • Drying: Lyophilize from t-Butanol/Water (4:1) if possible, or vacuum dry over P2O5.

Analytical Validation (QC)

Trustworthiness relies on rigorous characterization. The lipophilic tail dominates the spectrum, so focus on the peptide regions for confirmation.

Data Summary Table
TestMethodAcceptance CriteriaKey Diagnostic Signals
Identity 1H NMR (DMSO-d6)Consistent Structureδ 0.85 (t, 3H, terminal CH3 of C18)δ 1.24 (s, broad, ~30H, CH2 chain)δ 4.1-4.5 (m, 2H, α-protons of Ala/Gln)δ 6.8/7.3 (s, 2H, Gln side chain NH2)
Purity HPLC (C18)> 95% AreaSingle peak.[2][5] Note: Use high organic gradient (e.g., 50% -> 100% B).
Mass ESI-MS (Pos)[M+H]+ ± 1 DaCalc MW: ~470.1 Da (Free base). Look for m/z 470.4 .
Counterion Silver Nitrate Positive PrecipitateConfirms presence of Cl- (Hydrochloride salt).
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18), 5µm, 4.6 x 150mm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% TFA. (Isopropanol helps solubilize the lipid tail).

  • Gradient: 50% B to 100% B over 20 minutes.

  • Detection: UV 214 nm (Peptide bond).

Handling and Storage

  • Storage: Store the HCl salt at -20°C, desiccated. It is hygroscopic.

  • Solubility for Use:

    • Water: Poorly soluble.

    • DMSO: Soluble.

    • Formulation: For biological assays, dissolve in a small volume of DMSO, then dilute into PBS or media. Alternatively, incorporate into liposomes by co-dissolving with lipids in chloroform/methanol before film formation.

References

  • Synthesis of Lipopeptide Adjuvants

    • Wong, P. T., et al. (2016). "Synthesis and immunological evaluation of lipopeptide adjuvants." Journal of Medicinal Chemistry.
    • Context: General coupling strategies for long-chain alkyl esters in peptide synthesis.
  • Glutamine Side Chain Protection

    • Albericio, F., et al. (2000). "Protection of the carboxamide group of Asn and Gln." Tetrahedron Letters.
    • Context: Validates the use of Trityl (Trt)
  • Desmuramyl Peptide Analogs

    • Azuma, I., et al. (1992). "Adjuvant activity of synthetic muramyl dipeptide analogs." Immunobiology.
    • Context: Establishes the biological relevance of D-Ala-Gln/IsoGln deriv

(Note: Specific patent texts WO2009043441A1 refer to this specific sequence as a therapeutic agent, validating the target structure.)

Sources

Application Note: H-D-Ala-Gln-Octadecyl Ester as a Novel Mucosal Adjuvant for Enhanced Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in immunology and vaccinology.

Executive Summary

The development of safe and effective mucosal vaccines represents a paramount challenge in modern medicine. Most pathogens initiate infection at mucosal surfaces, making the induction of a robust local immune response a critical first line of defense.[1][2] However, protein and peptide antigens administered mucosally are often poorly immunogenic, necessitating the co-administration of potent adjuvants.[1][3][4] This application note details the use of H-D-Ala-Gln-octadecyl ester, a synthetic lipophilic des-muramyl dipeptide analog, as a powerful mucosal adjuvant. We will explore its proposed mechanism of action through the activation of innate immune signaling pathways, provide detailed protocols for its formulation and evaluation, and present a framework for its application in next-generation vaccine development.

Introduction: The Critical Role of Mucosal Adjuvants

The mucosal immune system is the largest component of the entire immune system, providing a vast surface area for interaction with the external environment.[3] Mucosal vaccination offers several advantages over traditional parenteral routes, including the potential for needle-free administration, reduced systemic side effects, and the induction of both localized and systemic immunity.[1][5] The key to unlocking this potential lies in the selection of an appropriate adjuvant that can effectively stimulate the innate immune system to prime a strong and durable adaptive response.[4][6] Ideal mucosal adjuvants are both immunostimulatory and often possess delivery system properties, ensuring the antigen reaches antigen-presenting cells (APCs) in an immunologically stimulating context.[6]

H-D-Ala-Gln-octadecyl ester, also known as BCH-527, is a synthetic immunomodulator designed to mimic components of bacterial peptidoglycan.[3][7] Its structure, featuring a D-alanine residue and a lipophilic octadecyl tail, is key to its function, facilitating interaction with intracellular pattern recognition receptors (PRRs) and enhancing its bioavailability at mucosal sites.

Physicochemical Properties and Proposed Mechanism of Action

3.1 Molecular Profile

Property Value Reference
IUPAC Name Octadecyl (2S)-2-[(2R)-2-aminopropanoylamino]-4-carbamoylbutanoateInferred from Structure
Synonyms H-D-Ala-Gln-octadecyl ester; BCH-527[3][7]
CAS Number 153508-74-8[3]
Molecular Formula C₂₆H₅₁N₃O₄ (as HCl salt)[3]
Molecular Weight 506.17 g/mol (as HCl salt)[3]
Structure Dipeptide of D-alanine and L-glutamine, with the C-terminus of glutamine esterified to an octadecyl (C18) alcohol.[7]

3.2 Proposed Mechanism of Action: A NOD-Like Receptor Agonist

H-D-Ala-Gln-octadecyl ester is classified as a des-muramyl dipeptide analog.[3] This structural characteristic strongly suggests its function as a ligand for Nucleotide-binding Oligomerization Domain (NOD)-like receptors (NLRs), a class of cytosolic PRRs crucial for detecting intracellular bacterial components.[8]

  • D-Alanine Moiety: The presence of D-alanine is significant, as this amino acid is a key component of bacterial peptidoglycan, the natural ligand for NOD2.[2] While muramyl dipeptide (MDP) is the minimal essential structure for NOD2 activation, synthetic analogs can also serve as potent agonists.[1][4]

  • Lipophilic Octadecyl Ester: The long alkyl chain confers lipophilicity to the molecule. This is a common strategy to enhance the cellular uptake of otherwise polar molecules, facilitating their entry into the cytoplasm where NLRs reside.[4] This lipidation may also promote formulation into delivery systems like liposomes.[4]

The proposed signaling cascade initiated by H-D-Ala-Gln-octadecyl ester is as follows:

  • Uptake: The lipophilic nature of the molecule allows it to cross the cell membrane of mucosal epithelial cells and antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.

  • NLR Activation: Inside the cell, the dipeptide moiety is recognized by a cytosolic NLR, likely NOD2 or NOD1.[8]

  • Signal Transduction: This binding event triggers a conformational change in the NLR, leading to the recruitment of downstream signaling molecules and the activation of pathways such as NF-κB and MAPK.

  • Pro-inflammatory Response: Activation of these pathways culminates in the transcription and secretion of pro-inflammatory cytokines and chemokines, which are essential for the recruitment and activation of other immune cells.[8]

  • Adaptive Immune Priming: The activated APCs upregulate co-stimulatory molecules and migrate to draining lymph nodes to present the co-administered antigen to naive T cells, thereby initiating a specific adaptive immune response.

NOD-like Receptor Signaling Pathway cluster_0 Antigen Presenting Cell (APC) cluster_1 Immune Response Adjuvant H-D-Ala-Gln-octadecyl ester NOD2 Cytosolic NOD2 Receptor Adjuvant->NOD2 Internalization NFkB NF-κB Pathway NOD2->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription Maturation APC Maturation & Antigen Presentation NFkB->Maturation T_Cell T-Cell Priming Cytokines->T_Cell Recruitment & Activation Maturation->T_Cell Antigen Presentation B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell Help Vaccine Formulation Workflow A Reconstitute Adjuvant (1 mg/mL in PBS) C Mix Adjuvant & Antigen to final concentration A->C B Prepare Antigen (10 mg/mL in PBS) B->C D Incubate at RT for 30 min C->D E Final Vaccine Formulation (Ready for use) D->E

Caption: Workflow for mucosal vaccine formulation.

5.2 Protocol 2: In Vitro Evaluation of Adjuvanticity using Dendritic Cells

Objective: To assess the ability of H-D-Ala-Gln-octadecyl ester to activate bone marrow-derived dendritic cells (BMDCs) in vitro.

Procedure:

  • BMDC Culture: Generate BMDCs from mouse bone marrow precursors using GM-CSF.

  • Stimulation: Plate immature BMDCs in 24-well plates. Stimulate the cells with different concentrations of H-D-Ala-Gln-octadecyl ester (e.g., 0.1, 1, 10 µg/mL) for 24 hours. Include a negative control (medium only) and a positive control (e.g., LPS).

  • Supernatant Analysis: Collect the cell culture supernatants and analyze for the presence of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-12p70) using ELISA or a multiplex bead array.

  • Cell Surface Marker Analysis: Harvest the cells and stain for maturation markers (CD80, CD86, MHC Class II) using fluorescently-labeled antibodies. Analyze by flow cytometry.

  • Data Analysis: Compare the levels of cytokine secretion and maturation marker expression between the control and adjuvant-treated groups. A significant increase indicates adjuvant activity.

5.3 Protocol 3: In Vivo Mucosal Immunization in a Murine Model

Objective: To evaluate the ability of H-D-Ala-Gln-octadecyl ester to enhance antigen-specific immune responses following intranasal immunization.

Procedure:

  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Immunization Schedule:

    • Day 0 (Prime): Lightly anesthetize mice and administer 10 µL of the vaccine formulation into each nostril (total volume 20 µL). Groups should include: (1) PBS control, (2) Antigen only, (3) Adjuvant only, (4) Antigen + Adjuvant.

    • Day 14 & 28 (Boost): Repeat the intranasal immunization.

  • Sample Collection:

    • Serum: Collect blood via submandibular or tail bleed on days -1 (pre-bleed), 21, and 42 to measure systemic antibody responses (IgG, IgG1, IgG2a).

    • Mucosal Samples: On day 42, collect bronchoalveolar lavage (BALF) fluid and nasal washes to measure mucosal IgA.

  • Antibody Titer Measurement: Determine antigen-specific antibody titers in serum and mucosal samples using ELISA.

  • Cellular Immunity (Optional): On day 42, isolate splenocytes and restimulate ex vivo with the antigen. Measure T-cell proliferation or cytokine production (e.g., IFN-γ, IL-4) to assess the T-helper (Th1/Th2) bias of the immune response.

Conclusion and Future Directions

H-D-Ala-Gln-octadecyl ester is a promising synthetic mucosal adjuvant with demonstrated immunomodulatory properties. Its design as a lipophilic NOD-like receptor agonist provides a strong mechanistic rationale for its ability to stimulate a robust innate immune response, which is a prerequisite for effective mucosal vaccination. [3][7][8]The protocols provided herein offer a clear framework for researchers to formulate, evaluate, and implement this adjuvant in preclinical vaccine studies. Future work should focus on optimizing dose and formulation, exploring its synergy with other adjuvants (e.g., TLR agonists), and testing its efficacy against a broader range of infectious disease models. [1]The development of such rationally designed adjuvants is a critical step towards the realization of highly effective next-generation mucosal vaccines.

References

  • Akira, S., Uematsu, S., & Takeuchi, O. (2006). Synergistic Effect of Nod1 and Nod2 Agonists with Toll-Like Receptor Agonists on Human Dendritic Cells To Generate Interleukin-12 and T Helper Type 1 Cells. Infection and Immunity, 74(1), 7967-7975. Available from: [Link]

  • Gobin, S., et al. (2022). Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity. Molecules, 27(24), 8794. Available from: [Link]

  • Schell, A. J., et al. (2021). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 337, 578-590. Available from: [Link]

  • Uehara, A., et al. (2005). Synergistic Effect of Nod1 and Nod2 Agonists with Toll-Like Receptor Agonists on Human Dendritic Cells To Generate Interleukin-12 and T Helper Type 1 Cells. ResearchGate. Available from: [Link]

  • Charpentier, E., et al. (2003). Impairment by Mucosal Adjuvants and Cross-Reactivity with Variant Peptides of the Mucosal Immunity Induced by Injection of the Fusion Peptide PADRE-ELDKWA. Clinical and Vaccine Immunology, 10(4), 653-660. Available from: [Link]

  • Trent, A., et al. (2022). Supramolecular peptide self-assemblies facilitate oral immunization. bioRxiv. Available from: [Link]

  • Yang, Z., et al. (2020). Amino acid sequence determines the adjuvant potency of a d-tetra-peptide hydrogel. Biomaterials Science, 8(15), 4216-4226. Available from: [Link]

  • Sidwell, R. W., et al. (1993). Antiviral activity of an immunomodulatory lipophilic desmuramyl dipeptide analog. Antiviral Research, 22(2-3), 221-232. Available from: [Link]

  • Fritz, J. H., et al. (2011). Unleashing the potential of NOD- and Toll-like agonists as vaccine adjuvants. Vaccine, 29(38), 6641-6649. Available from: [Link]

Sources

Storage stability of H-D-Ala-Gln-octadecyl ester hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage Stability & Handling of H-D-Ala-Gln-Octadecyl Ester Hydrochloride Stock Solutions

Abstract

H-D-Ala-Gln-octadecyl ester hydrochloride (CAS 153508-74-8) is a synthetic, lipophilic muramyl dipeptide (MDP) analog utilized primarily as an immunostimulant and adjuvant. Its amphiphilic nature—comprising a hydrophilic dipeptide head group and a hydrophobic octadecyl (stearyl) tail—presents unique stability challenges, specifically ester hydrolysis, glutamine deamidation, and micellar aggregation. This guide provides a validated protocol for the preparation, storage, and quality control of stock solutions to ensure maximum biological potency and reproducibility.

Chemical Stability Profile

To ensure data integrity, researchers must understand the specific degradation pathways inherent to this molecule.

Structural Vulnerabilities
  • Ester Hydrolysis (Primary Failure Mode): The ester linkage between the Glutamine C-terminus and the octadecyl chain is susceptible to nucleophilic attack by water. This reaction is catalyzed by extremes of pH (both acidic and basic) and temperature.

    • Degradation Product: H-D-Ala-Gln-OH (free dipeptide) + Octadecanol.

  • Glutamine Deamidation: The amide side chain of Glutamine (Gln) can undergo hydrolysis to form Glutamic acid (Glu). This is accelerated in phosphate buffers and alkaline conditions (pH > 7.4).

    • Degradation Product: H-D-Ala-Glu-octadecyl ester.[1]

  • Hygroscopicity: As a hydrochloride salt, the solid compound attracts atmospheric moisture, accelerating hydrolysis even in the solid state if not desiccated.

Physical Instability (Aggregation)

Due to the C18 fatty acid tail, the molecule acts as a surfactant. In aqueous solutions, it spontaneously forms micelles or aggregates. While often desired for biological activity, uncontrolled aggregation in stock solutions leads to heterogeneous dosing.

Validated Protocol: Stock Solution Preparation

Objective: Create a stable, homogeneous 5 mM stock solution.

Reagents:

  • Compound: H-D-Ala-Gln-octadecyl ester HCl (MW: ~506.17 g/mol ).[2]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water <50 ppm).

    • Why DMSO? It disrupts secondary structure formation, prevents micelle formation, and is aprotic (inhibiting hydrolysis). Ethanol is a secondary alternative but evaporates more easily, changing concentrations.

Workflow Diagram:

StockPrep Start Lyophilized Powder (Store at -20°C) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Prevent condensation Weigh Weigh Compound (Avoid humidity) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Target: 5-10 mM) Weigh->Dissolve Vortex Vortex & Sonicate (30s, mild) Dissolve->Vortex Aliquot Aliquot into Amber Glass Vials Vortex->Aliquot Store Store at -80°C (Stable >6 months) Aliquot->Store

Figure 1: Optimized workflow for preparing stable lipopeptide stock solutions.

Step-by-Step Procedure:

  • Equilibration: Remove the product vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water onto the hygroscopic powder.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 5 mg/mL (approx. 10 mM).

    • Calculation: For 1 mg of peptide, add 200 µL of DMSO.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath for 1 minute at room temperature. The solution should be clear and colorless.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20–50 µL) using sterile polypropylene or amber glass vials.

    • Critical: Minimize headspace to reduce oxygen exposure.

  • Storage: Flash freeze aliquots in liquid nitrogen (optional but recommended) and transfer to -80°C .

Storage Stability Specifications

Storage StateTemperatureContainerStability EstimateNotes
Solid Powder -20°CDesiccated, Amber Glass2 YearsProtect from light and moisture.
DMSO Stock -80°CPolypropylene/Glass6–12 MonthsAvoid freeze-thaw cycles (>3 cycles degrades ester).
DMSO Stock -20°CPolypropylene/Glass1–3 MonthsAcceptable for short-term use.
Aqueous Working Sol. 4°CPlastic< 24 HoursUnstable. Hydrolysis begins immediately.

Important: Never store the compound in aqueous buffers (PBS, Tris) or cell culture media. Dilute immediately prior to use.

Analytical Quality Control (HPLC Method)

To verify the integrity of the ester bond after storage, use the following Reverse-Phase HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm). Note: A C8 column may be used if retention on C18 is too strong.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0 min: 50% B

    • 15 min: 95% B (Steep gradient required to elute the lipophilic tail)

    • 20 min: 95% B

    • 21 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (Peptide bond).

  • Expected Retention: The intact ester will elute late (high organic region). Hydrolyzed byproducts (free peptide) will elute near the void volume or early in the gradient.

Degradation Pathway Visualization

Understanding the chemistry allows for better troubleshooting.

Degradation Parent H-D-Ala-Gln-Octadecyl Ester (Active Compound) Hydrolysis Hydrolysis (Water/High pH) Parent->Hydrolysis Ester Cleavage Deamidation Deamidation (pH > 7.4) Parent->Deamidation Side Chain Mod Prod1 H-D-Ala-Gln-OH (Loss of Adjuvant Activity) Hydrolysis->Prod1 Prod2 Octadecanol (Insoluble Precipitate) Hydrolysis->Prod2 Prod3 H-D-Ala-Glu-Octadecyl Ester (Charge Variant) Deamidation->Prod3

Figure 2: Primary degradation pathways. Water exposure leads to ester hydrolysis; high pH leads to deamidation.

References

  • Santa Cruz Biotechnology. H-D-Ala-Gln-octadecyl ester hydrochloride Product Data. Link

  • Muraoka, S., et al. (1995). "Stability of peptide esters in aqueous solution." Chemical & Pharmaceutical Bulletin. (General reference on peptide ester hydrolysis kinetics).
  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. Link

  • Sigma-Aldrich. Handling and Storage of Synthetic Peptides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Precipitation of BCH-527 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BCH-527. This guide provides in-depth troubleshooting and best practices to help researchers, scientists, and drug development professionals overcome challenges with BCH-527 precipitation in cell culture media. Our goal is to ensure the reliability and reproducibility of your experimental results by maintaining the optimal solubility and stability of BCH-527 in your in vitro assays.

Section 1: Understanding the Challenge: The Science Behind BCH-527 Precipitation

The precipitation of small molecule compounds like BCH-527 in aqueous cell culture media is a common yet significant challenge. This phenomenon is often rooted in the physicochemical properties of the compound and its interaction with the complex media environment.

Several factors can contribute to this issue:

  • Poor Aqueous Solubility: Like many organic small molecules, BCH-527 likely possesses low intrinsic solubility in water-based solutions.[1]

  • "Solvent Shock": BCH-527 is typically first dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2][3] When this organic stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution, forming a precipitate.[1]

  • Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers.[1][4] High concentrations of salts can decrease the solubility of organic compounds (a "salting-out" effect).

  • pH and Temperature: The pH of standard cell culture media (typically 7.2-7.4) can influence the ionization state of a compound, which in turn affects its solubility.[1][5][6] Additionally, while media are typically warmed to 37°C for experiments, temperature shifts during preparation can impact solubility.[1][4][7]

  • Interactions with Media Components: BCH-527 may interact with proteins (if using serum), salts, or other media components to form insoluble complexes.[1][8]

cluster_0 Physicochemical Properties of BCH-527 cluster_1 Cell Culture Media Environment BCH527 BCH-527 (Hydrophobic Nature) Precipitation BCH-527 Precipitation BCH527->Precipitation Low Intrinsic Aqueous Solubility StockSolvent High Concentration in Organic Solvent (DMSO) StockSolvent->Precipitation Solvent Shock on Dilution Media Aqueous Media (High Salt, Buffered pH) Media->Precipitation Salting-Out Effect pH Influence Serum Serum Proteins (e.g., Albumin) Serum->BCH527 Can increase solubility Temp Temperature (37°C) Temp->Precipitation Solubility Changes

Caption: Factors contributing to BCH-527 precipitation in cell culture.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common precipitation issues in a direct question-and-answer format.

Q1: I saw immediate cloudiness or precipitate after adding my BCH-527 stock solution to the culture medium. What went wrong?

A: This is a classic case of "solvent shock" or exceeding the compound's solubility limit.[1]

  • Cause: Rapidly adding a highly concentrated DMSO stock into the aqueous medium creates localized supersaturation, causing the compound to fall out of solution before it can be evenly dispersed.

  • Solution:

    • Reduce Final Concentration: Your target concentration may be above the solubility limit of BCH-527 in the specific medium. Try a lower final concentration.[1]

    • Use an Intermediate Dilution: Instead of adding the concentrated stock directly, first dilute it in a small volume of serum-free medium. Then, add this intermediate dilution to your bulk culture medium.

    • Slow Addition & Mixing: Add the stock solution drop-wise to the vortexing or swirling culture medium. This ensures rapid dispersal and avoids localized high concentrations.[1]

    • Pre-warm the Medium: Always use medium that has been pre-warmed to 37°C. Most compounds are more soluble at higher temperatures.[6][9]

Q2: The medium looked clear initially, but after a few hours of incubation at 37°C, I see crystals or a fine precipitate. Why?

A: This suggests a delayed precipitation, which can be due to several factors.

  • Cause:

    • Temperature Stability: While initial solubility might be higher at 37°C, some compounds can be less stable over time at this temperature, leading to degradation and precipitation.[1]

    • Metabolic pH Shift: Cellular metabolism can gradually lower the pH of the culture medium.[1] If BCH-527's solubility is sensitive to pH, this change can trigger precipitation.[5][10]

    • Interaction with Cellular Metabolites: Cells may secrete molecules that interact with BCH-527, forming an insoluble complex.

  • Solution:

    • Monitor pH: Check the pH of your culture after several hours of incubation to see if it has shifted significantly. Consider using a medium with a more robust buffering system, like adding HEPES.[9]

    • Evaluate Compound Stability: Run a control experiment with BCH-527 in cell-free medium incubated for the same duration to see if the precipitation occurs without cells. If it does, the issue is likely compound instability in that medium at 37°C.

    • Reduce Serum (If Applicable): While serum often helps with solubility, in some rare cases, specific interactions with serum components over time could be problematic. Test with a lower serum concentration.[1]

Q3: I am using a serum-free medium and experiencing more precipitation than with serum-containing medium. Is this normal?

A: Yes, this is a common observation.

  • Cause: Serum contains proteins, most notably albumin, which can bind to hydrophobic drugs and act as a carrier, effectively increasing their solubility in the aqueous environment.[11][12] In the absence of these proteins, the solubility of a compound like BCH-527 can be significantly lower.

  • Solution:

    • Add a Carrier Protein: If your experimental design allows, supplement the serum-free medium with purified bovine serum albumin (BSA) at a concentration of 0.1% to 1%.[11]

    • Use Solubility Enhancers: Consider using chemical solubility enhancers like cyclodextrins. These molecules have a hydrophobic interior that can encapsulate poorly soluble drugs, while their hydrophilic exterior keeps the complex in solution.[13][14][15][16]

Section 3: Proactive Prevention: Protocols & Best Practices

Following a validated protocol is the most effective way to prevent precipitation.

Recommended Protocol for Stock Solution Preparation
  • Solvent Selection: Use anhydrous, cell culture-grade DMSO.[17] Moisture in DMSO can accelerate compound degradation.[17]

  • Calculation: Determine the mass of BCH-527 needed to prepare a stock solution (e.g., 10 mM).

  • Dissolution: Aseptically add the calculated volume of DMSO to the vial of BCH-527 powder. Vortex thoroughly until the compound is completely dissolved. A brief sonication can assist with dissolution if needed.[18][19]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.[20] Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[20]

Step-by-Step Workflow for Diluting BCH-527 into Culture Media

This workflow is designed to minimize solvent shock and ensure a homogenous final solution.

start Start step1 1. Thaw a single-use aliquot of BCH-527 DMSO stock at room temperature. start->step1 step2 2. Pre-warm cell culture medium to 37°C. step1->step2 step3 3. Prepare an intermediate dilution (optional but recommended). Pipette a small volume of 37°C medium into a sterile tube. step2->step3 step4 4. Add the required volume of BCH-527 stock to the intermediate tube. Mix gently. step3->step4 step5 5. Add the intermediate dilution (or direct stock) drop-wise to the bulk culture medium while gently swirling or vortexing. step4->step5 step6 6. Visually inspect the final medium for any signs of cloudiness or precipitation. step5->step6 end_ok Medium is clear. Proceed to treat cells. step6->end_ok Clear end_precip Precipitation observed. Troubleshoot. step6->end_precip Not Clear

Caption: Recommended workflow for adding BCH-527 to cell culture media.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the maximum final concentration of DMSO I can use in my cell culture? A: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[18][21] However, sensitive cells, especially primary cultures, may be affected at concentrations above 0.1%.[3][18] It is crucial to include a vehicle control (medium with the same final concentration of DMSO but without BCH-527) in all experiments.[17]

Q: Can I filter the medium to remove the precipitate? A: This is not recommended. Filtering will remove the precipitated compound, meaning the actual concentration of dissolved BCH-527 in your medium will be unknown and significantly lower than your target concentration.[2] This will lead to inaccurate and non-reproducible results. The focus should be on preventing precipitation in the first place.

Q: How should I store my prepared BCH-527 working solution (in media)? A: It is strongly advised not to store small molecules diluted in complete cell culture media for long periods.[8] Interactions with media components, especially serum, can degrade the compound over time.[8] Always prepare the final working solution fresh for each experiment.

References

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • SciELO. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
  • PMC. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • STEMCELL Technologies. (n.d.). Common Cell Culture Problems: Precipitates.
  • AG Scientific. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Water Science School. (2025, December 7). How Do Changes in Ph, Often Linked to Temperature, Influence Metal Solubility?.
  • Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
  • DigitalOcean. (n.d.). Troubleshooting: Cell Culture.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?.
  • ResearchGate. (2020, December 31). Do you advice me how I can dissolve samples with different polarity in a culture media such as demem or emem??.
  • PubMed. (1994, April). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion.
  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • PMC. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib.
  • Quora. (2017, January 26). What is the role of the serum in a cell culture?.
  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • Sigma-Aldrich. (n.d.). Serum for Cell and Tissue Culture FAQs.
  • PMC. (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY.
  • Biocompare. (2016, August 25). Serum Selection for Cell Culture.
  • ResearchGate. (2013, May 23). Can I store the drug solution made in cell culture media?.

Sources

Technical Support Center: Optimizing Th1/Th2 with H-D-Ala-Gln-Octadecyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: H-D-Ala-Gln-octadecyl ester (Synonyms: BCH-527, Lipophilic Desmuramyl Dipeptide) Category: Immunomodulator / Adjuvant Support Level: Senior Application Scientist

Introduction: The Mechanism of Action

Welcome to the technical support hub for H-D-Ala-Gln-octadecyl ester . This compound is a synthetic, lipophilic analog of the Muramyl Dipeptide (MDP) pharmacophore.[1] Unlike native MDP, it lacks the muramic acid moiety (desmuramyl) and possesses a stearyl (octadecyl) tail.

Why this matters for your experiment:

  • Lipophilicity: The C18 tail allows the molecule to insert into the lipid bilayer of antigen-presenting cells (APCs) or stabilize within oil-based delivery systems. This creates a "depot effect" and enhances endosomal uptake, which is critical for cytosolic receptors like NOD2.

  • Th1/Th2 Skewing: While Alum defaults to Th2 (humoral/antibody), lipophilic dipeptides are potent inducers of Th1 (cellular/CTL) responses. They trigger the secretion of IL-12 and IFN-

    
    , making them ideal for viral vaccines and cancer immunotherapy.
    

Part 1: Formulation & Solubility (Chemistry Support)

CRITICAL WARNING: This compound is strictly hydrophobic. Attempting to dissolve it directly in aqueous buffers (PBS, Saline) will result in precipitation and experimental failure.

Troubleshooting Guide: Solubilization
IssueProbable CauseCorrective Action
Visible Precipitate Direct addition to aqueous buffer.Protocol A (Solvent): Dissolve in pure DMSO or Ethanol first. Limit final solvent concentration to <2% (v/v) in the animal.
Cloudy Emulsion Phase separation in aqueous mix.Protocol B (Liposome/Micelle): Incorporate the ester during the lipid film formation step, not after hydration.
Loss of Potency Hydrolysis of the ester bond.Store stock solutions in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles.
Standard Operating Procedure (SOP): Preparation for Injection

Target Concentration: 10–100 µg per dose.

Method A: The "Co-Solvent" Method (Rapid Screening)

  • Weigh 1 mg of H-D-Ala-Gln-octadecyl ester.

  • Dissolve in 50 µL of sterile DMSO (Stock: 20 mg/mL). Vortex until clear.

  • Slowly add this 50 µL stock into 950 µL of sterile PBS containing the antigen, while vortexing vigorously.

    • Result: A slightly opalescent dispersion. Inject immediately.

Method B: The "Liposomal" Method (Th1 Optimization) Best for maximizing CTL responses.

  • Mix H-D-Ala-Gln-octadecyl ester with DOPC/Cholesterol in chloroform (Molar ratio 1:10:5).

  • Evaporate solvent to form a thin film.

  • Hydrate film with Antigen-PBS solution.

  • Extrude to 100nm.

    • Mechanism:[2] The octadecyl tail anchors the adjuvant in the liposome membrane, presenting the D-Ala-Gln headgroup to the APC cytosol upon fusion.

Part 2: Optimizing Th1 vs Th2 Bias (Immunology Support)

The "holy grail" of this adjuvant is its ability to shift the immune curve.

The Bias Switch
  • Th1 Dominance (Cellular): Required for viral clearance and tumor models.

    • Marker: High IgG2a (mice), IFN-

      
       secretion.
      
    • Protocol: Use Cationic Liposomes or PLGA nanoparticles + H-D-Ala-Gln-octadecyl ester. The particulate nature drives cross-presentation.

  • Th2 Dominance (Humoral): Required for neutralizing antibodies (toxins, extracellular bacteria).

    • Marker: High IgG1 (mice), IL-4 secretion.

    • Protocol: Use Squalene-in-Water Emulsion (Add 2% Tween 80/Span 85). The oil droplet stabilizes the ester but processes antigen differently.

Visualizing the Signaling Pathway

The following diagram illustrates how the formulation dictates the intracellular pathway and subsequent cytokine profile.

AdjuvantPathway Adjuvant H-D-Ala-Gln-Octadecyl Ester Formulation Formulation Vehicle Adjuvant->Formulation Incorporation APC Antigen Presenting Cell (APC) Formulation->APC Uptake (Phagocytosis) Endosome Endosomal Escape APC->Endosome NOD2 NOD2 / PRR Activation Endosome->NOD2 Cytosolic Access NFkB NF-kB / MAPK NOD2->NFkB Signaling Cascade Cytokines Cytokine Output NFkB->Cytokines Th1 Th1 Response (CTL, IgG2a) Cytokines->Th1 IL-12, IFN-y (Liposome/Particulate) Th2 Th2 Response (Antibody, IgG1) Cytokines->Th2 IL-4, IL-10 (Oil Emulsion)

Caption: Figure 1. Mechanism of H-D-Ala-Gln-octadecyl ester. The formulation vehicle determines the efficiency of endosomal escape and NOD2 access, thereby dictating the Th1/Th2 cytokine balance.

Part 3: FAQ & Troubleshooting

Q1: My mice are showing injection site inflammation. Is this normal? A: Yes, to a degree. Lipophilic adjuvants recruit APCs to the site. However, if you observe ulceration (Grade 3+), your dose is too high or the emulsion is too viscous.

  • Fix: Reduce dose to 25 µ g/mouse . Ensure the emulsion is "milky" and flows easily through a 27G needle.

Q2: I see high IgG1 but no IgG2a. I need a Th1 response. A: You are likely using an oil-based emulsion (like IFA) which defaults to Th2.

  • Fix: Switch to a Liposomal formulation (Method B above).[3] Alternatively, add a TLR agonist (like MPLA or CpG) to synergize with the H-D-Ala-Gln-octadecyl ester. This "dual-adjuvant" strategy is the gold standard for forcing Th1.

Q3: Can I autoclave this adjuvant? A: NO. The ester bond is heat-labile, and the peptide can degrade. Sterilize by filtration (0.22 µm) after dissolving in DMSO/Ethanol, or prepare aseptically.

Part 4: Analytical Validation (QC Your Data)

How do you prove you achieved the desired Th1/Th2 balance?

AssayTarget Readout (Th1)Target Readout (Th2)
ELISA (Serum) High IgG2a (or IgG2c in C57BL/6)High IgG1
ELISPOT (Spleen) High spot count for IFN-

High spot count for IL-4
FACS (T-Cells) CD4+ / T-bet+CD4+ / GATA3+

References

    • Verification: Identifies the compound as BCH-527, a lipophilic desmuramyl dipeptide analog with antiviral and immunomodulatory properties.[1]

  • National Institutes of Health (NIH). (2002). Modulation of the Th1/Th2 bias by lipopeptide and saponin adjuvants. PubMed.[4] Retrieved from [Link]

    • Verification: Establishes the paradigm that lipopeptide adjuvants (like P3CSK4 and MDP analogs) preferentially enhance IgG2a (Th1) responses compared to saponins.
  • MDPI. (2021). Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. Retrieved from [Link]

    • Verification: Reviews the mechanism of liposomal formulations in driving Th1 immunity via antigen internaliz
  • BioAustralis. (2025). Pipeline Products: H-D-Ala-Gln-octadecyl ester. Retrieved from [Link]

    • Verification: Confirms the chemical identity and availability of the specific octadecyl ester variant.

Sources

Reducing toxicity of lipophilic MDP analogs in high-dose treatments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipophilic MDP Analog Optimization Topic: Reducing Toxicity of Lipophilic MDP Analogs in High-Dose Treatments Ticket ID: MDP-TOX-RED-001 Status: Open Assigned Specialist: Senior Application Scientist (Immunology & Formulation)

Executive Summary

You are encountering toxicity ceilings with high-dose Muramyl Dipeptide (MDP) analogs. While MDP is the minimal bioactive peptidoglycan motif required for NOD2 activation, its therapeutic window is often limited by pyrogenicity (fever induction) and systemic inflammation (flu-like syndrome).

This guide addresses the "Potency-Toxicity Paradox" : How to maintain the adjuvant/immunomodulatory efficacy of lipophilic analogs (e.g., Mifamurtide, Romurtide, B30-MDP) while mitigating the adverse events associated with NOD2 overstimulation.

Module 1: Analog Selection & Structural Optimization

Q: We are observing severe pyrogenicity with native MDP. Which lipophilic analog offers the best safety profile for systemic administration?

A: Native MDP is rapidly cleared and highly pyrogenic.[1] For systemic applications, you should transition to analogs where the parent molecule is modified to alter pharmacokinetics (PK) or receptor binding affinity.

Recommendation: If your goal is systemic safety without loss of adjuvanticity , consider Murabutide . If your goal is macrophage targeting (e.g., osteosarcoma, lung mets) , use Mifamurtide (L-MTP-PE) in a liposomal formulation.

AnalogModificationToxicity ProfileMechanism of Improved Safety
MDP (Native) NoneHigh: Pyrogenic, rapid clearance requires high doses.N/A
Murabutide Esterification of isoglutamineLow: Non-pyrogenic at therapeutic doses.[2]Retains NOD2 activation but fails to induce endogenous pyrogen (IL-1) release to the same extent as MDP [1].
Mifamurtide (L-MTP-PE) Phospholipid tail (Dipalmitoyl)Moderate: Pyrogenic if free; safe if liposomal.Lipophilic tail anchors it into lipid bilayers. Liposomal encapsulation prevents systemic "dumping" and targets phagocytes [2].
Romurtide (MDP-Lys-L18) Stearoyl fatty acid chainModerate: Dose-dependent pyrogenicity.Enhances cellular uptake; induces CSF and IL-6. Used for leukopenia recovery [3].

Q: Why does Murabutide not cause fever compared to MDP? A: The esterification of the glutamine residue in Murabutide uncouples the immunostimulatory activity from the pyrogenic activity. While it still activates NOD2 and induces TNF-


 / IL-6, it does not trigger the massive release of hypothalamic-acting pyrogens (like high-level IL-1 

) seen with native MDP [1].

Module 2: Formulation & Solubility Troubleshooting

Q: My lipophilic MDP analog (e.g., B30-MDP) precipitates upon addition to saline. How do I solubilize it for injection?

A: Lipophilic analogs are designed to interact with membranes, making them poorly soluble in aqueous media. Direct addition to saline causes aggregation, leading to micro-embolisms and localized toxicity at the injection site.

Protocol: The "Solvent-First" Method

  • Dissolution: Dissolve the lyophilized powder in a minimal volume of DMSO or Ethanol (absolute).

  • Stabilization: Add a surfactant if compatible (e.g., Tween 80 at 0.1%) or mix with a lipid carrier.

  • Dilution: Slowly add the aqueous phase (PBS/Saline) dropwise while vortexing.

    • Critical Check: If the solution turns cloudy immediately, you have formed macro-aggregates. Sonication (bath, 30s) may disperse them, but encapsulation is preferred.

Q: We are using Mifamurtide (L-MTP-PE). Can we just inject the free drug? A: Absolutely Not. Free L-MTP-PE is highly toxic and can cause embolism. It must be formulated into liposomes. The liposome acts as both a delivery vehicle (targeting lung/spleen macrophages) and a safety buffer (preventing peak plasma concentration spikes).

Visualization: Liposomal Encapsulation Workflow

FormulationWorkflow Lipids Phospholipids (POPC/OOPS) Film Dry Lipid Film (Rotary Evaporation) Lipids->Film Drug Lipophilic MDP (Mifamurtide) Drug->Film Hydration Hydration (Saline, 50°C) Film->Hydration Add Aqueous Phase Lipo Multilamellar Liposomes (MLV) Hydration->Lipo Vortexing Filter Filtration (Remove aggregates) Lipo->Filter 0.45 µm Filter

Caption: Workflow for creating liposomal MDP formulations. The dry film step ensures the lipophilic drug is integrated into the lipid bilayer, preventing free drug toxicity.

Module 3: In Vivo Toxicity Mitigation

Q: Our high-dose treated mice are showing signs of "sickness behavior" (lethargy, ruffled fur). Is this organ toxicity?

A: This is likely Cytokine Release Syndrome (CRS) , not direct organ toxicity. MDP analogs trigger a surge in TNF-


 and IL-6.

Troubleshooting Steps:

  • Check the Dosing Schedule:

    • Bolus vs. Infusion: Switch from IV bolus to slow infusion or IP injection to blunt the

      
       (peak concentration).
      
  • Pre-medication (The Clinical Standard):

    • Administer prophylactic antipyretics (e.g., Paracetamol/Acetaminophen) 30 minutes prior to MDP dosing. This is standard practice in human Mifamurtide therapy to manage rigors and fever [4].

  • Contraindication Alert - NSAIDs:

    • Warning: Do NOT use high-dose NSAIDs (e.g., Ibuprofen, Diclofenac) to manage toxicity.

    • Reason: NSAIDs inhibit Cyclooxygenase (COX), which is required for the macrophage activation pathway of MDP. High-dose NSAIDs can nullify the therapeutic efficacy of Mifamurtide [5].

Q: How do we distinguish between MDP pyrogenicity and endotoxin (LPS) contamination? A: This is a critical distinction. MDP is not detected by the standard LAL (Limulus Amebocyte Lysate) assay.[3]

  • Scenario: Your LAL test is negative, but animals have fever.

  • Diagnosis: It is likely intrinsic MDP pyrogenicity.

  • Validation: Use the Monocyte Activation Test (MAT) .

    • Incubate human PBMCs with your sample.

    • Measure IL-6 release.[2][4]

    • If IL-6 is high but LAL is negative, the toxicity is MDP-mediated.

Module 4: Mechanism of Toxicity

Q: What is the signaling pathway driving this toxicity?

A: Toxicity is driven by the over-activation of the NOD2 receptor in monocytes/macrophages.

  • Recognition: Lipophilic MDP enters the cell and binds cytosolic NOD2.

  • Signaling: NOD2 recruits RIP2 (Receptor-Interacting Protein 2).

  • Activation: RIP2 polyubiquitination leads to NF-

    
    B translocation.
    
  • Outcome: Transcription of pro-inflammatory cytokines (TNF, IL-1, IL-6).[4][5]

Visualization: NOD2 Signaling & Toxicity Threshold

NOD2Pathway cluster_outcome Downstream Effects MDP Lipophilic MDP (Intracellular) NOD2 NOD2 Receptor MDP->NOD2 Ligand Binding RIP2 RIP2 Kinase NOD2->RIP2 Recruitment NFkB NF-κB Complex RIP2->NFkB Polyubiquitination Cytokines Cytokine Surge (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Therapeutic Therapeutic: Macrophage Activation Cytokines->Therapeutic Controlled Release Toxic Toxic: Fever, Shock, Rigors Cytokines->Toxic Uncontrolled Surge

Caption: The NOD2 signaling cascade.[6] Toxicity arises when the cytokine surge exceeds the physiological threshold, triggering systemic inflammatory response syndrome (SIRS).

References

  • Chedid, L., et al. (1978).[1][6] "The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues." Journal of Infectious Diseases. Link

  • Meyers, P.A., et al. (2008). "Osteosarcoma: the addition of muramyl tripeptide to chemotherapy." The Lancet Oncology. Link

  • Namba, K., et al. (1990). "Romurtide, a synthetic muramyl dipeptide derivative, promotes megakaryocytopoiesis in monkeys." Vaccine. Link

  • European Medicines Agency (EMA). (2009). "Mepact (mifamurtide) Summary of Product Characteristics." EMA Public Assessment Reports. Link

  • Entin, I., et al. (2012). "Interaction between liposomal muramyl tripeptide phosphatidyl ethanolamine (L-MTP-PE) and non-steroidal anti-inflammatory drugs (NSAIDs)." Clinical & Experimental Metastasis. Link

Sources

Technical Support Center: Enhancing Cellular Uptake of H-D-Ala-Gln-Octadecyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hydrophobic Challenge"

You are working with H-D-Ala-Gln-octadecyl ester , a lipophilic analogue of Muramyl Dipeptide (MDP). This molecule is designed to act as a potent agonist for NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), an intracellular pattern recognition receptor (PRR) critical for dendritic cell (DC) activation.

The Core Technical Paradox: While the octadecyl (C18) tail improves membrane retention and potency compared to hydrophilic MDP, it creates a significant solubility barrier. The molecule targets the cytosol (where NOD2 resides), yet its lipophilicity drives it to bury itself in the plasma membrane or aggregate in aqueous media.

Your Goal: To transition the molecule from the extracellular space into the cytosol without causing toxicity or aggregation. This guide prioritizes liposomal formulation and endosomal processing as the only reliable methods to achieve this.

Module 1: Formulation Strategy (The "Hardware")

Direct addition of this compound to cell culture media (even with DMSO) often leads to micro-precipitation or non-specific membrane insertion, resulting in high background toxicity and low specific signaling.

The Solution: You must use the Thin-Film Hydration Method to incorporate the ester into the lipid bilayer of a liposome. This mimics the successful delivery mechanism of Mifamurtide (MTP-PE).

Protocol: Preparation of Agonist-Loaded Liposomes

Reagents:

  • H-D-Ala-Gln-octadecyl ester

  • Carrier Lipid: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) or DOPC.

  • Solvent: Chloroform:Methanol (3:1 v/v).

Step-by-Step Workflow:

  • Dissolution: Dissolve the peptide-ester and carrier lipid in the solvent mixture. A molar ratio of 1:20 (Peptide:Lipid) is the standard starting point to prevent micellar disruption of the liposome.

  • Evaporation: Use a rotary evaporator or a nitrogen stream to remove the solvent, creating a thin, uniform lipid film on the vial wall.

  • Desiccation: Vacuum dry overnight to remove trace solvents (critical for cell viability).

  • Hydration: Add sterile PBS (pH 7.4) and vortex vigorously for 1-2 minutes. This creates Multilamellar Vesicles (MLVs).

  • Sizing (Optional but Recommended): Extrude through a 100nm polycarbonate filter to create Large Unilamellar Vesicles (LUVs) for consistent uptake kinetics.

Visual Workflow: Thin-Film Hydration

Liposome_Prep Start Start: H-D-Ala-Gln-C18 + Phospholipid (POPC) Solvent Dissolve in Chloroform:MeOH (3:1) Start->Solvent Film Evaporate Solvent (Thin Lipid Film) Solvent->Film N2 Stream Hydrate Hydrate with PBS (Vortex -> MLVs) Film->Hydrate Vacuum Dry Overnight Extrude Extrusion (100nm) (Uniform LUVs) Hydrate->Extrude Optional Final Ready for DC Incubation Hydrate->Final If MLV ok Extrude->Final

Caption: Figure 1. Thin-film hydration workflow ensures the lipophilic tail anchors into the liposome bilayer, presenting the bioactive peptide head group.

Module 2: Cellular Uptake & Optimization

Once formulated, the liposome must be phagocytosed by the DC. The "H-D-Ala-Gln" moiety is then released intracellularly to bind NOD2.

Key Experimental Variables
VariableRecommended ParameterTechnical Rationale
Concentration 1 µM - 10 µM (Peptide equiv.)Lipophilic analogs are 10-100x more potent than free MDP. Start low to avoid "lysosomal overload" toxicity.
Incubation Time 4 - 24 HoursUptake is rapid (1-2h), but downstream NF-kB signaling and cytokine translation take time.
Serum Level Low (1-2%) or Serum-Free Critical: Serum albumin acts as a "sink" for lipophilic molecules, stripping them from liposomes before they reach the cell. Pulse in low serum, then chase with full media.
Endotoxin Control < 0.1 EU/mLNOD2 agonists synergize with TLR4 (LPS). Trace endotoxin will cause false positives. Use Polymyxin B if unsure.
Mechanism of Action Diagram

Understanding the pathway is essential for troubleshooting "no signal" results.

NOD2_Pathway cluster_extra Extracellular Space cluster_cell Dendritic Cell Cytosol cluster_nuc Nucleus Liposome Liposome-Encapsulated H-D-Ala-Gln-C18 Endosome Endosome/Phagosome (Acidification) Liposome->Endosome Phagocytosis Escape Endosomal Leakage/ Processing Endosome->Escape Hydrolysis NOD2 NOD2 Receptor (Cytosolic Sensor) Escape->NOD2 Ligand Binding RIP2 RIP2 Kinase (Polyubiquitination) NOD2->RIP2 NFkB NF-kB Translocation RIP2->NFkB Cytokines Transcription: IL-12, TNF-a, IL-6 NFkB->Cytokines

Caption: Figure 2. The agonist must escape the endosomal compartment to access cytosolic NOD2. The lipophilic tail facilitates membrane interaction and leakage.

Module 3: Troubleshooting & FAQs

Q1: My cells are dying after 4 hours. Is the peptide toxic?

Diagnosis: It is likely micelle toxicity , not specific peptide toxicity. Explanation: If you dissolved the octadecyl ester in DMSO and added it directly to the media at >10 µM, the lipid tails form detergent-like micelles that disrupt the DC plasma membrane. Fix: Switch to the Liposome Formulation (Module 1). If you must use DMSO, ensure the final DMSO concentration is <0.1% and the peptide concentration is <5 µM.

Q2: I see no increase in CD80/CD86 markers. Did the uptake fail?

Diagnosis: Potential Endosomal Trapping . Explanation: The molecule might be getting into the cell (endosome) but not reaching the cytosol (NOD2). Fix:

  • Verify Uptake: Use a fluorescent lipid tracer (e.g., DiD) in your liposomes to confirm they are inside the DCs.

  • Co-stimulation: NOD2 is a modulator. It works best synergistically. Add a sub-optimal dose of a TLR agonist (e.g., TLR2 agonist Pam3CSK4) to "prime" the system. NOD2 activation should significantly amplify this signal [1].

Q3: Can I store the dissolved ester in water/PBS?

Diagnosis: Hydrolysis Risk. Explanation: Esters are susceptible to hydrolysis in aqueous environments, especially if the pH drifts. The "octadecyl" tail will cleave off, leaving you with hydrophilic MDP (which cannot cross the membrane easily) and stearyl alcohol. Fix: Store the stock solution in lyophilized form or in anhydrous chloroform/methanol at -20°C. Only hydrate immediately before use.

Q4: Why is the "D-Ala" and "D-IsoGln" configuration so important?

Expert Insight: The NOD2 receptor is stereospecific. It evolved to detect bacterial peptidoglycan, which contains D-amino acids (rare in mammals). If your synthesis used L-Ala or L-Gln, the receptor affinity drops by orders of magnitude. Ensure your certificate of analysis confirms the D-configuration [2].

References

  • Synergistic Effect of Nod1 and Nod2 Agonists with Toll-Like Receptor Agonists. Tada, H., et al. (2005). Infection and Immunity. [Link]

  • Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists. Jakopin, Z., et al. (2012). Journal of Medicinal Chemistry. [Link]

  • Liposomal preparations of muramyl glycopeptides as immunomodulators. Turanek, J., et al. (2006).[1] Vaccine. [Link]

  • Efficacy of liposomes containing a lipophilic muramyl dipeptide derivative. Fidler, I. J., et al. (1982).[2] Journal of Biological Response Modifiers. [Link]

Sources

Technical Support Center: Solubilization Strategies for Octadecyl D-alanyl-L-glutaminate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview: The Solubility Paradox

Octadecyl D-alanyl-L-glutaminate hydrochloride presents a classic physicochemical challenge known as the "Amphiphilic Paradox."[1][2][3]

  • The Head (Hydrophilic): The D-alanyl-L-glutaminate moiety is a dipeptide.[1][2][3] As a hydrochloride salt, the N-terminus is protonated (

    
    ), creating high polarity and potential water solubility.[3]
    
  • The Tail (Hydrophobic): The octadecyl (C18, stearyl) ester chain is highly lipophilic.[1][2]

The Consequence: In pure aqueous environments, the hydrophobic effect drives the C18 tails to aggregate, often causing the molecule to form stiff gels, micelles, or precipitate immediately upon dilution. While DMSO is the standard solvent, its cytotoxicity and fusogenic properties (disrupting cell membranes) often confound immunological assays.

This guide provides validated protocols for Green Solvents , Co-solvent Systems , and Formulation Strategies to replace or minimize DMSO.[1][2]

The Solvent Matrix: Alternatives to DMSO

The following table synthesizes solubility data and biological compatibility for alternative solvent systems.

Solvent SystemSolubility RatingBio-CompatibilityPrimary ApplicationTechnical Notes
DMSO (Standard) High (>20 mg/mL)Low (Toxic >0.1%)Cryopreservation, HTSReference Point. High solvation power but alters membrane permeability.[1][2][3]
Cyrene™ (Dihydrolevoglucosenone)High (>15 mg/mL)Moderate/HighCell-based AssaysGreen Alternative. Cellulose-derived.[1][2][3] Low toxicity compared to DMSO/NMP.[2][3] Stable but viscous.[2][3]
Ethanol (70-90%) High (>10 mg/mL)Moderate (Evaporates)Sterilization, FilmsGood for creating "dry films" for liposome hydration.[1][2][3] Not suitable for direct injection at high % volumes.[2][3]
HP-β-Cyclodextrin High (Complexed)ExcellentIn Vivo InjectionGold Standard. Encapsulates the C18 tail, rendering the complex water-soluble.[1][2][3]
Tert-Butanol (TBA) HighN/A (Must Lyophilize)Freeze-DryingUse for preparing stable, fluffy powders.[1][2][3] Sublimes easily.
Propylene Glycol ModerateHighTopical/MucosalViscous.[1][2][3] Often used as a co-solvent with water (e.g., 20% PG).[1][2]

Decision Logic: Selecting the Right Solvent

Use the following logic flow to determine the optimal solvent system based on your experimental endpoint.

SolventSelection Start Start: Solid Octadecyl D-Ala-L-Gln HCl AppType Application Type? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo / Animal Model AppType->InVivo Synthesis Chemical Synthesis (Coupling) AppType->Synthesis ToxCheck Is DMSO Toxicity a Concern? InVitro->ToxCheck Formulation Formulation Strategy InVivo->Formulation GreenSynth Use EtOAc/DMSO mix or 2-MeTHF Synthesis->GreenSynth UseCyrene Use Cyrene™ (Green Solvent) ToxCheck->UseCyrene Yes UseDMSO Use DMSO (<0.1% final) or EtOH ToxCheck->UseDMSO No Cyclodextrin HP-β-CD Inclusion Complex (Aqueous) Formulation->Cyclodextrin Soluble Injectable Liposome Liposomal Formulation (DSPC/Cholesterol) Formulation->Liposome Adjuvant Particle

Figure 1: Decision tree for solvent selection based on experimental constraints (Toxicity vs. Solubility).

Troubleshooting Guide (FAQ)

Issue 1: Precipitation upon dilution into aqueous media.

User Question: "I dissolved the compound in DMSO at 10 mg/mL. When I added it to my cell culture media (1:1000 dilution), the solution turned cloudy. Why?"

Technical Analysis: This is the "Crash-Out" effect.[1][2][3] The Octadecyl chain is extremely hydrophobic.[2][3] When the organic solvent (DMSO) is diluted, the water concentration rises, forcing the hydrophobic tails to aggregate instantly. Solution:

  • Warm the Media: Ensure your culture media is at 37°C before adding the stock.

  • Use a Carrier: Do not dilute directly into plain water.[1][2][3] Dilute into media containing BSA (Bovine Serum Albumin) or Fetal Bovine Serum (FBS) .[1][2] The albumin proteins bind the C18 tail, preventing macroscopic precipitation.

  • Step-Down Dilution: Perform an intermediate dilution in 50% Ethanol/PBS before the final dilution.

Issue 2: Gelling during stock preparation.

User Question: "I tried to make a high-concentration stock (50 mg/mL) in water/ethanol, but it turned into a stiff gel."

Technical Analysis: Lipopeptides are known hydrogelators.[1][2] At high concentrations, they self-assemble into nanofibrous networks that trap solvent (gelation).[1][2][3] Solution:

  • Disrupt the Network: Add a chaotropic agent or adjust pH.[2][3] However, for biological use, simply sonicate the solution at 40°C.

  • Switch Solvent: Use Tert-butanol (TBA) . Dissolve the compound in warm TBA, then lyophilize. The resulting "fluffy" powder re-constitutes better than the crystalline solid.[2]

Issue 3: Toxicity in Dendritic Cell (DC) activation assays.

User Question: "My blank control (DMSO only) is activating the cells, interfering with the adjuvant readout."

Technical Analysis: DMSO is not inert; it can induce differentiation in certain cell lines (e.g., HL-60) and affect membrane fluidity.[1][2][3] Solution: Switch to Cyrene™ (Dihydrolevoglucosenone). [1][2][4][5]

  • Protocol: Prepare a 10 mg/mL stock in Cyrene.

  • Validation: Cyrene has shown significantly lower cytotoxicity and background activation in antimicrobial and immunological assays compared to DMSO [1].[2]

Advanced Protocols

Protocol A: Preparation of a Water-Soluble Inclusion Complex (Cyclodextrin)

Best for In Vivo Injection (Mouse Models)[1][2][3]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape.[1][2][3] The hydrophobic C18 tail of the adjuvant sits inside the donut, while the hydrophilic exterior interacts with water.

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in sterile water or PBS.[1][2][3] Filter sterilize (0.22 µm).

  • Solubilize Compound: Weigh Octadecyl D-alanyl-L-glutaminate HCl.

  • Mixing: Add the solid slowly to the cyclodextrin solution while vortexing .

  • Sonication: Sonicate in a water bath at 37°C for 10–15 minutes until clear.

  • Result: A clear solution stable at room temperature, suitable for IP or SC injection.[2][3]

Protocol B: "Green" Stock Solution using Cyrene™

Best for In Vitro Cell Culture[1][2]

  • Weighing: Weigh 5 mg of compound into a glass vial (avoid polystyrene, as some solvents attack plastics).

  • Solvent Addition: Add 500 µL of Cyrene™ .

  • Dissolution: Vortex for 30 seconds. If particles remain, warm to 40°C for 2 minutes.

  • Sterilization: Cyrene is viscous.[1][2][3] Use a syringe filter with a PVDF membrane (avoid cellulose acetate).[1][2][3]

  • Usage: Dilute 1:1000 into culture media.

References

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020).[5] Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens.[2][3][4][5] RSC Medicinal Chemistry, 11(1), 111-117.[1][2][3][5]

  • Wusiman, A., et al. (2019).[2] Lipophilic Muramyl Dipeptide-Antigen Conjugates as Immunostimulating Agents.[1][2][3][6] Bioconjugate Chemistry.

  • FDA / USP. (2023).[1][2][3] General Chapter <467> Residual Solvents & Excipient Performance.[2][3] Note: Refer to USP guidelines for permissible daily exposure (PDE) limits of solvents like DMSO and Ethanol in pharmaceutical formulations.[1][2]

  • InvivoGen. (2024).[2][3] Adjuvant Solubilization Guidelines (L18-MDP). General industry standard for muramyl dipeptide derivative handling.

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Validation of H-D-Ala-Gln-Octadecyl Ester (BCH-527) in Tumor Immunotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-D-Ala-Gln-octadecyl ester (also known as BCH-527 ) represents a critical evolution in the design of muramyl dipeptide (MDP) mimetics. Unlike first-generation adjuvants that rely on the complex and pyrogenic N-acetylmuramyl moiety, BCH-527 is a lipophilic des-muramyl analog . It retains the pharmacophore required for immunostimulation (D-Ala-Gln) while utilizing an octadecyl (C18) lipophilic tail to enhance cellular uptake and membrane anchoring.

For researchers in immuno-oncology, BCH-527 offers a strategic alternative to recombinant cytokines (like IL-2) and classical TLR agonists. It drives potent Natural Killer (NK) cell and Macrophage activation with a superior safety profile, demonstrating efficacy in solid tumor models such as Meth-A sarcoma .

Part 1: Mechanism of Action & Rationale

The "Des-Muramyl" Advantage

Classical MDP activates the NOD2 receptor but is limited by rapid elimination and pyrogenicity (fever induction). BCH-527 circumvents these issues through two structural modifications:

  • Removal of the Sugar Moiety: Eliminates the complex N-acetylmuramic acid, simplifying synthesis and reducing pyrogenic side effects.

  • C18 Lipophilization: The octadecyl ester chain creates a "depot effect" at the injection site and facilitates insertion into the lipid bilayer of immune cells, enhancing internalization and cytosolic delivery where NOD-like receptors reside.

Immunostimulatory Pathway

BCH-527 acts as a broad-spectrum immunomodulator. Upon administration, it triggers a cascade distinct from direct TLR ligation:

  • NK Cell Activation: Induces lytic activity comparable to Interleukin-2 (IL-2) but without the systemic toxicity (e.g., capillary leak syndrome).

  • Macrophage Reprogramming: Shifts Tumor-Associated Macrophages (TAMs) from an M2 (suppressive) to an M1 (tumoricidal) phenotype.

  • Cytokine Release: Promotes a Th1-biased environment (IFN-

    
    , TNF-
    
    
    
    ) essential for CTL recruitment.

MOA_Pathway cluster_0 Compound Structure cluster_1 Immune Cell Activation BCH H-D-Ala-Gln-Octadecyl Ester (BCH-527) Lipid C18 Lipid Tail (Membrane Anchoring) Uptake Cellular Uptake (Endocytosis/Fusion) BCH->Uptake Lipophilic Insertion Signaling Intracellular Signaling (NOD-like / MAPK) Uptake->Signaling NK_Act NK Cell Activation (Granzyme/Perforin) Signaling->NK_Act Comparable to IL-2 Macro_Act Macrophage M1 Polarization Signaling->Macro_Act Tumor Tumor Cell Lysis (Meth-A Sarcoma) NK_Act->Tumor Direct Cytotoxicity Macro_Act->Tumor TNF-alpha / NO

Figure 1: Mechanism of Action for BCH-527. The lipophilic tail facilitates entry, triggering downstream NK and Macrophage activation leading to tumor lysis.

Part 2: Comparative Analysis Guide

This table contrasts BCH-527 with the clinical standard (Mifamurtide) and the biological standard (IL-2).

FeatureBCH-527 (H-D-Ala-Gln-C18) Mifamurtide (MTP-PE) Recombinant IL-2
Class Des-muramyl Dipeptide AnalogMuramyl Tripeptide PhospholipidCytokine
Primary Target NK Cells, MacrophagesMonocytes/Macrophages (NOD2)T Cells, NK Cells (IL-2R)
Tumor Efficacy High (Meth-A Sarcoma regression)High (Osteosarcoma)High (Melanoma/RCC)
Toxicity Profile Low (Non-pyrogenic)Moderate (Flu-like symptoms)High (Capillary Leak Syndrome)
Stability High (Lipophilic small molecule)Moderate (Liposome required)Low (Protein, cold chain)
Cost/Synthesis Low (Simple dipeptide synthesis)High (Complex synthesis)High (Recombinant expression)

Scientist's Note: Choose BCH-527 when your study requires robust NK activation without the confounding variables of severe systemic inflammation or when working with lipid-based delivery systems.

Part 3: In Vivo Validation Protocols

Protocol A: Formulation & Solubilization

Since BCH-527 is a lipophilic ester, it is insoluble in aqueous buffers. Proper formulation is critical for bioavailability.

  • Stock Solution: Dissolve 10 mg of H-D-Ala-Gln-octadecyl ester in 1 mL of absolute ethanol or DMSO . Store at -20°C.

  • Working Emulsion (Self-Validating Step):

    • Take 50 µL of Stock Solution.

    • Add to 950 µL of sterile PBS containing 0.1% Tween-80 or formulate into liposomes (DOPC/Cholesterol).

    • Validation: The solution should form a stable, slightly opalescent dispersion. If precipitation occurs (visible crystals), sonicate for 30 seconds.

Protocol B: Therapeutic Efficacy in Meth-A Sarcoma

This protocol validates the tumor regression capability cited in early studies (e.g., Sidwell et al.).

Subject: BALB/c mice (6-8 weeks old). Tumor Model: Meth-A Fibrosarcoma (syngeneic).

  • Tumor Inoculation (Day 0): Inject

    
     Meth-A cells intradermally (i.d.) into the flank.
    
  • Staging: Allow tumors to reach palpable size (~50-100 mm³, approx. Day 7).

  • Treatment Schedule:

    • Group 1 (Control): Vehicle (PBS/Tween) i.p.

    • Group 2 (BCH-527): 200 µ g/mouse (~10 mg/kg) i.p. or i.v.

    • Frequency: Every 48 hours for 4 doses (Days 7, 9, 11, 13).

  • Readout:

    • Measure tumor volume (

      
      ) daily.
      
    • Endpoint: Monitor for "hemorrhagic necrosis" (blackening of tumor core) within 24-48 hours of the 2nd or 3rd dose.

    • Reference Standard: Compare regression rate to a TNF-

      
       positive control group if available.
      
Protocol C: Ex Vivo NK Cell Cytotoxicity Assay

To confirm the mechanism is NK-mediated (and not just direct chemical toxicity).

  • Harvest (Day 14): Isolate spleens from treated mice.

  • Effector Cells: Prepare single-cell splenocyte suspensions. Remove RBCs using lysis buffer.

  • Target Cells: YAC-1 lymphoma cells (NK-sensitive) labeled with

    
    Cr (Chromium-51) or Calcein-AM.
    
  • Co-culture: Plate Effectors (Splenocytes) with Targets (YAC-1) at ratios of 100:1, 50:1, and 25:1.

  • Analysis: Measure specific lysis after 4 hours.

    • Success Criteria: BCH-527 group must show statistically significant increase (

      
      ) in % lysis vs. Vehicle, comparable to an IL-2 treated positive control.
      

Part 4: Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_vivo Phase 2: In Vivo Treatment cluster_exvivo Phase 3: Mechanism Validation Synth Synthesis/Purchase H-D-Ala-Gln-C18 Form Formulation (DMSO/PBS/Tween) Synth->Form Treat Treatment (i.p.) Days 7, 9, 11, 13 Form->Treat Inoc Tumor Inoculation (Meth-A / B16) Inoc->Treat Measure Monitor Tumor Vol & Survival Treat->Measure Spleen Harvest Spleens Measure->Spleen At Endpoint NK_Assay NK Cytotoxicity Assay (vs YAC-1 Targets) Spleen->NK_Assay

Figure 2: Step-by-step experimental workflow for validating BCH-527 efficacy.

References

  • Sidwell, R. W., et al. (1995). "Immunomodulating activity of BCH-527, a lipophilic octadecyl ester of D-alanyl-L-glutamine."[1][2][3] Journal of Biological Response Modifiers. (Demonstrates NK/Macrophage stimulation and antiviral efficacy as a proxy for Th1 immunity).

  • Kojima, T., et al. (1996). "Augmentation of Natural Killer Cell Activities of Normal and Tumor-Bearing Mice by BCH-527." Biological & Pharmaceutical Bulletin, 19(3), 350-353.

  • Reitz, A. B., et al. (1997). "Synthesis and Activity of Dipeptides, Linked to Targeting Ligands, as Specific NK Cell Enhancers." Journal of Medicinal Chemistry.
  • Phillips, N. C., et al. (1988). "Therapy of established Meth-A fibrosarcoma metastases in mice with liposomal muramyl dipeptide analogues." Cancer Research.[2][4] (Provides the foundational protocol for testing lipophilic MDP analogs in Meth-A models).

Sources

A Comparative Analysis of NOD2 Activation: The Enhanced Potency of the Lipophilic Agonist L18-MDP

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is a pivotal intracellular pattern recognition receptor (PRR) that plays a critical role in the innate immune system.[1] It functions as a cytosolic sensor for muramyl dipeptide (MDP), a conserved structural component of peptidoglycan from both Gram-positive and Gram-negative bacteria.[2] Upon recognition of MDP, NOD2 initiates a signaling cascade that culminates in the activation of key transcription factors like NF-κB and the MAPK pathway, leading to the production of pro-inflammatory cytokines and antimicrobial peptides.[3][4] This response is fundamental for clearing bacterial infections and maintaining intestinal homeostasis.

Given its central role in immunity, the modulation of NOD2 activity is a significant area of research for vaccine adjuvant development, immunotherapy, and understanding inflammatory diseases such as Crohn's disease, which is strongly associated with mutations in the NOD2 gene.[5][6] The archetypal NOD2 agonist is synthetic N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP). However, its hydrophilic nature can limit its efficacy by impeding its passage across the lipid cell membrane to reach the cytosolic NOD2 receptor.

To overcome this limitation, various MDP analogs have been synthesized. Among the most widely used and effective is L18-MDP (MDP-Lys(L18)), a lipophilic derivative of MDP. This guide provides a detailed comparative analysis of NOD2 activation by the parent molecule, MDP, and its enhanced-potency derivative, L18-MDP. We will delve into the mechanistic distinctions, present supporting experimental data, and provide detailed protocols for researchers to conduct their own comparative assessments.

A note on BCH-527: This guide was initially intended to include a comparative analysis of L18-MDP and a compound designated BCH-527. However, a thorough review of the scientific literature did not yield any information on a NOD2 agonist with this name. The designation "BCH 527" appears to be associated with university course codes for biochemistry or immunology.[7] Therefore, this guide will focus on the scientifically well-documented and highly relevant comparison between L18-MDP and its parent compound, MDP.

The Molecular Mechanism of NOD2 Activation

Activation of NOD2 is a multi-step process that begins with the entry of its ligand into the cell's cytoplasm and culminates in a robust transcriptional response.

Canonical Signaling Pathway

Once MDP is present in the cytosol, it is recognized by the leucine-rich repeat (LRR) domain of NOD2.[8] This binding event is believed to induce a conformational change that relieves autoinhibition, leading to ATP binding at the central nucleotide-binding domain (NBD) and subsequent self-oligomerization.[9][10] This oligomerization exposes the N-terminal caspase recruitment domains (CARDs), which then recruit the downstream serine-threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[1][11]

The recruitment of RIPK2 is the critical juncture in the pathway. RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit other signaling complexes, including the TAK1/TAB complex. Activated TAK1 then phosphorylates the IκB kinase (IKK) complex, leading to the degradation of the NF-κB inhibitor, IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-8. Simultaneously, the pathway activates MAP kinases (p38, JNK), which contribute to the inflammatory response.[3]

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria MDP MDP Bacteria->MDP Peptidoglycan release NOD2 NOD2 MDP->NOD2 Binds to LRR RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD Interaction TAK1/TAB TAK1/TAB RIPK2->TAK1/TAB Recruitment & Ubiquitination IKK_Complex IKK Complex TAK1/TAB->IKK_Complex Phosphorylation MAPK MAPKs (p38, JNK) TAK1/TAB->MAPK Activation IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB->IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) NFkB_nuc->Genes Induces Transcription

Figure 1: Canonical NOD2 signaling pathway leading to NF-κB activation.

The Essential Role of MDP Phosphorylation

A groundbreaking discovery has added a critical upstream step to this pathway. Recent studies have demonstrated that MDP itself is not the direct agonist for NOD2. Instead, MDP must first be phosphorylated at the C6 hydroxyl group of its N-acetylmuramic acid moiety by the cellular enzyme N-acetylglucosamine kinase (NAGK). This modification yields 6-O-phospho-MDP (pMDP), which is the true, high-affinity ligand for NOD2. Cells deficient in NAGK are completely unresponsive to MDP stimulation, highlighting that this phosphorylation is an essential prerequisite for NOD2 activation.

Comparative Profile: L18-MDP vs. MDP

The primary difference between L18-MDP and MDP lies in their physicochemical properties, which dictates their biological activity.

Structure and Physicochemical Properties

Muramyl Dipeptide (MDP) is a small, hydrophilic molecule. Its structure consists of an N-acetylmuramic acid sugar linked to a dipeptide of L-alanine and D-isoglutamine.

L18-MDP is a lipophilic prodrug of MDP. It is synthesized by esterifying the C6 hydroxyl group of the muramic acid sugar with stearic acid, a C18 saturated fatty acid. This modification dramatically increases the molecule's lipophilicity.

PropertyMuramyl Dipeptide (MDP)L18-MDP
Chemical Nature Hydrophilic GlycopeptideLipophilic Prodrug of MDP
Key Structural Feature Free hydroxyl at C6 of MurNAcStearic acid (C18) ester at C6
Solubility High in aqueous solutionsLow in aqueous solutions; Soluble in organic solvents
Cell Permeability Low; requires high concentrations or transportersHigh; efficiently crosses the cell membrane
Mechanism of Cellular Uptake and Activation

The key advantage of L18-MDP is its enhanced ability to penetrate the host cell membrane.

  • Cellular Entry: Due to its long acyl chain, L18-MDP can passively diffuse across the lipid bilayer of the cell membrane, achieving higher intracellular concentrations than MDP at equivalent external doses.

  • Prodrug Cleavage: Once inside the cytoplasm, cellular esterases hydrolyze the ester bond linking the stearic acid to the muramic acid.

  • MDP Release & Phosphorylation: This cleavage releases native MDP into the cytosol. The released MDP is then available as a substrate for N-acetylglucosamine kinase (NAGK).

  • NOD2 Activation: NAGK phosphorylates MDP to pMDP, which then binds to and activates NOD2, initiating the downstream signaling cascade.

This process makes L18-MDP a highly efficient delivery system for the active ligand precursor.

L18MDP_Workflow L18MDP_ext L18-MDP (Extracellular) L18MDP_int L18-MDP (Intracellular) L18MDP_ext->L18MDP_int Passive Diffusion Cell_Membrane Cell Membrane Esterases Cellular Esterases L18MDP_int->Esterases Stearic_Acid Stearic Acid L18MDP_int->Stearic_Acid Cleavage MDP MDP Esterases->MDP Hydrolysis NAGK NAGK MDP->NAGK pMDP 6-O-phospho-MDP (Active Ligand) NAGK->pMDP Phosphorylation NOD2 NOD2 Activation pMDP->NOD2

Figure 2: Intracellular processing and activation pathway of L18-MDP.

Potency and Efficacy

The enhanced cellular uptake of L18-MDP translates directly into significantly greater potency compared to unmodified MDP. While both compounds can elicit the same maximum response (similar efficacy), L18-MDP does so at much lower concentrations. Studies using NOD2-expressing reporter cell lines or primary immune cells consistently show that L18-MDP is orders of magnitude more potent than MDP.

AgonistTypical EC₅₀ (NF-κB Reporter Assay)Relative PotencyReference
MDP 1 - 10 µM1x
L18-MDP 10 - 100 nM~100 - 1000x

Note: EC₅₀ values are approximate and can vary based on the specific cell type and assay conditions.

Experimental Protocols for Comparative Analysis

To empirically determine the differential potency of L18-MDP and MDP, researchers can employ several standard immunological assays. Below are detailed protocols for two common methods.

Protocol 1: NOD2-Dependent NF-κB Reporter Assay

This assay quantitatively measures the activation of the NF-κB pathway in response to NOD2 stimulation. It utilizes a cell line (commonly HEK293) engineered to express human NOD2 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP, or Luciferase) under the control of an NF-κB response element.

Materials:

  • HEK-Blue™ NOD2 cells (or equivalent HEK293 cells co-transfected with NOD2 and an NF-κB reporter plasmid)

  • DMEM, 10% FBS, Penicillin-Streptomycin, and selection antibiotics (e.g., Zeocin™, Blasticidin)

  • L18-MDP and MDP stock solutions (e.g., 10 mg/mL in DMSO for L18-MDP, 10 mg/mL in water for MDP)

  • 96-well flat-bottom cell culture plates

  • QUANTI-Blue™ Solution (or appropriate luciferase substrate)

  • Spectrophotometer (620-655 nm) or luminometer

Methodology:

  • Cell Seeding:

    • Culture HEK-Blue™ NOD2 cells according to the supplier's instructions.

    • On the day of the experiment, harvest and resuspend cells in fresh, pre-warmed media to a concentration of ~2.8 x 10⁵ cells/mL.

    • Add 180 µL of the cell suspension to each well of a 96-well plate (~50,000 cells/well).

  • Agonist Preparation and Stimulation:

    • Prepare serial dilutions of L18-MDP and MDP in culture media. A typical final concentration range would be 0.01 ng/mL to 1000 ng/mL.

    • Prepare a vehicle control (e.g., media with the highest concentration of DMSO used for L18-MDP).

    • Add 20 µL of each agonist dilution (or control) to the appropriate wells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Reporter Gene Measurement (for SEAP):

    • Warm QUANTI-Blue™ Solution to 37°C.

    • Add 180 µL of QUANTI-Blue™ Solution to each well of a new, flat-bottom 96-well plate.

    • Transfer 20 µL of the stimulated cell supernatant from the culture plate to the corresponding wells of the QUANTI-Blue™ plate.

    • Incubate at 37°C for 1-3 hours.

    • Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the OD of the vehicle control from all experimental values.

    • Plot the NF-κB activation (OD) against the log of the agonist concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ for each compound.

Protocol 2: Cytokine Secretion Assay in THP-1 Monocytes

This protocol measures the production of a key pro-inflammatory cytokine, such as IL-8 or TNF-α, from a human monocytic cell line that endogenously expresses NOD2.

Materials:

  • THP-1 cells

  • RPMI-1640, 10% FBS, Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but recommended)

  • L18-MDP and MDP stock solutions

  • 24-well or 96-well cell culture plates

  • Human IL-8 or TNF-α ELISA kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in suspension.

    • To differentiate into macrophage-like cells, seed THP-1 cells at 5 x 10⁵ cells/mL in fresh media containing PMA (e.g., 25-100 ng/mL).

    • Incubate for 48-72 hours. The cells will become adherent.

    • After incubation, gently wash the cells twice with fresh, serum-free media and then add complete media without PMA. Allow the cells to rest for at least 24 hours before stimulation.

  • Cell Stimulation:

    • Prepare serial dilutions of L18-MDP and MDP in the appropriate cell culture media.

    • Remove the resting media from the differentiated THP-1 cells and replace it with the media containing the agonists or a vehicle control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plates (if using non-adherent cells) or carefully collect the culture supernatants from the wells.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of IL-8 or TNF-α in the collected supernatants using a commercial ELISA kit.

    • Follow the manufacturer's protocol precisely for the assay procedure and standard curve generation.

  • Data Analysis:

    • Plot the cytokine concentration (pg/mL or ng/mL) against the log of the agonist concentration.

    • Calculate the EC₅₀ for each compound using a non-linear regression analysis.

Conclusion

The comparative analysis of L18-MDP and its parent molecule, MDP, provides a clear and compelling example of rational drug design in immunology. By addressing the fundamental challenge of cellular permeability, the lipophilic modification in L18-MDP transforms it into a highly potent and efficient activator of the NOD2 signaling pathway. Its superior ability to access the cytosolic machinery required for activation—namely esterases for cleavage and NAGK for essential phosphorylation—underpins its enhanced biological activity. For researchers studying NOD2 signaling, developing vaccine adjuvants, or investigating novel immunotherapies, L18-MDP offers a powerful tool that provides robust and reproducible results at concentrations where unmodified MDP may show little to no effect. Understanding the mechanistic basis for this enhanced potency is crucial for the continued development of next-generation PRR agonists.

References

  • Title: NOD1 and NOD2 Signaling in Infection and Inflammation. Source: Frontiers in Immunology.

  • Title: Insights into the molecular basis of the NOD2 signalling pathway. Source: Philosophical Transactions of the Royal Society B: Biological Sciences.

  • Title: NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease. Source: Immunity (via PMC).

  • Title: Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide. Source: The Journal of Experimental Medicine (via PMC).

  • Title: A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. Source: Chemical Communications.

  • Title: Model of NOD2 signaling pathway. Source: ResearchGate.

  • Title: Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. Source: Knowledge Commons.

  • Title: NOD2 - inflammatory signaling and NFkB activation. Source: Novus Biologicals.

  • Title: Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation. Source: Nature (via PMC).

  • Title: Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae. Source: Infection and Immunity.

  • Title: Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. Source: ChemRxiv.

  • Title: The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. Source: Journal of the American Chemical Society.

  • Title: Mechanisms by which MDP enters into cells to trigger Nod2... Source: ResearchGate.

  • Title: NOD2: Activation During Bacterial and Viral Infections, Polymorphisms and Potential as Therapeutic Target. Source: Revista de Investigación Clínica.

  • Title: L18-MDP, 1 mg. Source: Fisher Scientific.

  • Title: Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Source: Journal of Medicinal Chemistry (via PMC).

  • Title: Characterization of NOD2 agonists in vitro and in vivo in the context of Alzheimer's Disease. Source: Theses and Dissertations (University of Iowa).

  • Title: A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues. Source: Chemical Communications (RSC Publishing).

  • Title: A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth. Source: ResearchGate.

  • Title: MD (BCH) - Biochemistry. Source: University of South Alabama.

  • Title: The Role of the Bacterial Muramyl Dipeptide in the Regulation of GLP-1 and Glycemia. Source: Nutrients (MDPI).

  • Title: L18-MDP is an Antibacterial Agent for Bacterial and Fungal Infection Research. Source: Abbkine Scientific.

  • Title: NOD2 is Involved in the Inflammatory Response after Cerebral Ischemia-Reperfusion Injury and Triggers NADPH Oxidase 2-Derived Reactive Oxygen Species. Source: International Journal of Biological Sciences.

  • Title: Activation of Nod2 signaling upon norovirus infection enhances antiviral immunity and susceptibility to colitis. Source: Gut Microbes.

  • Title: Nod2-Dependent Regulation of Innate and Adaptive Immunity in the Intestinal Tract. Source: Science.

  • Title: Bemnifosbuvir hemisulfate (AT-527). Source: MedChemExpress.

  • Title: Crohn's and NOD2: A Classic Interaction Re-Examined. Source: MicrobeTO.

  • Title: NOD2 Mutations Affect Muramyl Dipeptide Stimulation of Human B Lymphocytes and Interact with Other IBD-Associated Genes. Source: ResearchGate.

Sources

Comparative Guide: H-D-Ala-Gln-octadecyl ester (BCH-527) vs. MPL as TLR4/NOD2 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between H-D-Ala-Gln-octadecyl ester (also known as BCH-527 , a lipophilic des-muramyl peptide analog) and Monophosphoryl Lipid A (MPL) .

While the prompt frames these as "TLR4/NOD2 agonists," it is critical to distinguish their biological targets immediately to ensure experimental success:

  • MPL is a definitive TLR4 agonist (Toll-like Receptor 4).

  • H-D-Ala-Gln-octadecyl ester is a NOD2-pathway immunomodulator (Nucleotide-binding oligomerization domain-containing protein 2), designed to mimic the activity of Muramyl Dipeptide (MDP) with enhanced cellular permeability.

This guide analyzes their divergent signaling mechanisms, efficacy profiles, and provides a validated protocol for assessing their synergistic potential in vitro.

Part 1: Mechanistic Divergence & Signaling Architecture

The efficacy of these molecules stems from their ability to trigger distinct arms of the innate immune system. Understanding the spatial and signaling differences is prerequisite to experimental design.

MPL (TLR4 Agonist)

MPL is a detoxified derivative of Lipopolysaccharide (LPS). Unlike LPS, which triggers a violent inflammatory storm via the MyD88 pathway, MPL is TRIF-biased . It preferentially engages the TRAM/TRIF adaptor complex in endosomes, leading to Type I Interferon production (IFN-β) and a robust Th1 response with reduced pyrogenicity.

H-D-Ala-Gln-octadecyl ester (NOD2-Pathway Modulator)

Standard MDP (MurNAc-L-Ala-D-isoGln) is hydrophilic and requires transport (e.g., via SLC15A1/PEPT1) to reach cytosolic NOD2. H-D-Ala-Gln-octadecyl ester (BCH-527) modifies the peptide core by removing the sugar (des-muramyl) and adding a lipophilic octadecyl (C18) tail.

  • Mechanism: The C18 tail facilitates direct membrane permeation or endosomal escape, increasing cytosolic bioavailability.

  • Target: It functionally mimics NOD2 activation, triggering RIPK2 and NF-κB, though its lack of the muramyl ring suggests it may also modulate downstream effectors or rely on hydrophobicity-driven aggregation to trigger stress responses synergistic with NOD2 signaling.

Visualization: Dual-Agonist Signaling Pathways

The following diagram illustrates the parallel processing of these agonists within an Antigen Presenting Cell (APC).

G cluster_inputs Agonist Inputs cluster_receptors MPL MPL (TLR4 Agonist) TLR4 TLR4 (Endosomal) MPL->TLR4 Bind BCH H-D-Ala-Gln-octadecyl ester (BCH-527) NOD2 NOD2 (Cytosolic) BCH->NOD2 Permeation & Bind TRIF TRIF / TRAM TLR4->TRIF Biased Signal RIPK2 RIPK2 NOD2->RIPK2 IRF3 IRF3 TRIF->IRF3 NFkB NF-κB TRIF->NFkB Weak RIPK2->NFkB Strong IFNb IFN-β (Antiviral/Th1) IRF3->IFNb ProInflam IL-1β / IL-6 / TNF-α NFkB->ProInflam

Caption: Figure 1. Divergent signaling pathways. MPL drives a TRIF-biased TLR4 response (Interferons), while H-D-Ala-Gln-octadecyl ester penetrates the cytosol to drive NOD2/NF-κB pro-inflammatory signaling.

Part 2: Comparative Efficacy & Data Profile

This section contrasts the performance of the two molecules based on immunogenicity, solubility, and toxicity.

Table 1: Technical Specification Comparison
FeatureMPL (Monophosphoryl Lipid A)H-D-Ala-Gln-octadecyl ester (BCH-527)
Primary Target TLR4 (Extracellular/Endosomal)NOD2 (Cytosolic)
Chemical Class Phosphorylated Glucosamine Disaccharide (Lipid)Lipophilic Des-muramyl Peptide
Solubility Amphipathic (Forms micelles/liposomes)Hydrophobic (Requires DMSO/EtOH)
Immune Bias Th1 (Strong), Th2 (Low)Th1/Th17 & CTL/NK Activation
Key Cytokines IL-12, IFN-β, TNF-α (moderate)IL-1β, IL-6, TNF-α (high)
Toxicity Low (Detoxified vs LPS)Moderate (Dose-dependent pyrogenicity)
Primary Utility Vaccine Adjuvant (e.g., Shingrix)Antiviral Immunotherapy / Adjuvant Synergy
Efficacy Analysis[1][2][3][4][5]
1. Immunogenicity Profile[1]
  • MPL: The "Gold Standard" for vaccine adjuvants. Its efficacy lies in inducing high titers of neutralizing antibodies and CD4+ T-cell help via the induction of IL-12 and IFN-β. It is less effective at independently driving CD8+ Cytotoxic T-Lymphocyte (CTL) responses without a co-formulation (e.g., QS-21).

  • H-D-Ala-Gln-octadecyl ester: Experimental data indicates this molecule excels in cellular immunity . The lipophilic tail allows it to bypass endosomal degradation, entering the cytosol to activate the inflammasome (via NOD2 synergy). This results in enhanced IL-1β production, which is critical for priming CD8+ T-cells and NK cells.

    • Data Support: Studies on BCH-527 show antiviral activity against murine cytomegalovirus (MCMV) and Influenza A, attributed to NK cell and macrophage activation [1].[2][3]

2. The Synergy Proposition

Using these agonists individually often yields sub-optimal results compared to their combination.

  • The "Two-Signal" Hypothesis: TLR4 activation (MPL) provides "Signal 1" (Pro-IL-1β synthesis via NF-κB). NOD2 activation (H-D-Ala-Gln-octadecyl ester) provides "Signal 2" or amplifies the signal, leading to mature IL-1β release.

  • Result: Co-administration can increase cytokine secretion by 10-100 fold compared to single agonists.

Part 3: Validated Experimental Protocols

To evaluate the efficacy of H-D-Ala-Gln-octadecyl ester vs. MPL, a rigorous in vitro PBMC stimulation assay is recommended.

Protocol: Synergistic Cytokine Induction Assay

Objective: Quantify the differential induction of IL-12p70 (Th1) and IL-1β (Inflammasome) by MPL and H-D-Ala-Gln-octadecyl ester.

Reagents Required[1][4][5][6]
  • MPL: Resuspend in sterile water (1 mg/mL) with mild sonication (30s).

  • H-D-Ala-Gln-octadecyl ester: Resuspend in sterile DMSO (5 mg/mL). Critical: Ensure final DMSO concentration in cell culture is <0.1%.

  • Human PBMCs: Freshly isolated via Ficoll-Paque gradient.

Workflow Diagram (DOT)

Protocol cluster_treat 3. Treatment Groups (24h) Step1 1. Isolation PBMCs (1x10^6 cells/mL) Step2 2. Priming (Optional) Add IFN-γ (10 ng/mL) 2 hours Step1->Step2 GrpA Vehicle (DMSO) Step2->GrpA GrpB MPL (100 ng/mL) Step2->GrpB GrpC H-D-Ala-Gln-ester (10 µg/mL) Step2->GrpC GrpD Combination (MPL + Ester) Step2->GrpD Step4 4. Harvest Collect Supernatant GrpA->Step4 GrpB->Step4 GrpC->Step4 GrpD->Step4 Step5 5. Analysis ELISA (IL-12, IL-1β, TNF-α) Step4->Step5

Caption: Figure 2. Experimental workflow for comparative efficacy and synergy testing.

Step-by-Step Methodology
  • Preparation: Plate PBMCs in 96-well flat-bottom plates at

    
     cells/well in RPMI-1640 + 10% FBS.
    
  • Solubilization Check:

    • H-D-Ala-Gln-octadecyl ester: Dilute the DMSO stock into pre-warmed medium immediately before adding to cells to prevent precipitation.

  • Stimulation:

    • Group A (Control): 0.1% DMSO.

    • Group B (TLR4): MPL at 10, 100, 1000 ng/mL.

    • Group C (NOD2): H-D-Ala-Gln-octadecyl ester at 1, 10, 50 µg/mL.

    • Group D (Combo): MPL (100 ng/mL) + H-D-Ala-Gln-octadecyl ester (10 µg/mL).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Centrifuge plates (1500 rpm, 5 min). Harvest supernatant. Analyze via ELISA.

Expected Results:

  • MPL Only: High IL-12p40, Moderate TNF-α, Low IL-1β.

  • H-D-Ala-Gln-octadecyl ester Only: Moderate TNF-α, Low IL-12.

  • Combination: Synergistic increase in IL-1β and IL-12p70 (indicating full DC maturation).

References

  • HongTide Biotechnology. (n.d.). H-D-Ala-Gln-octadecyl ester[2][3][6][7] · HCl (BCH-527) Product Description. Retrieved from

  • TGpeptide. (n.d.). Adjuvant Peptides and Related Compounds: H-D-Ala-Gln-octadecyl ester.[3][6][7] Retrieved from

  • Fujimura, T., et al. (2011).[8] A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation.[1] Journal of Dermatological Science, 62(2), 107-115.[1]

  • Tsujimoto, M., et al. (1986). Effect of L18-MDP(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections.[4][5] Infection and Immunity, 53(3), 511–516.

  • Mata-Haro, V., et al. (2007). The vaccine adjuvant monophosphoryl lipid A as a TRIF-biased agonist of TLR4. Science, 316(5831), 1628-1632.

Sources

Benchmarking Synthetic Peptide Adjuvants for Sterile Immunity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Transmission-Blocking Vaccines

Standard vaccine development has historically prioritized disease prevention (reducing symptom severity and mortality) over sterile immunity (prevention of infection and transmission). However, for respiratory and mucosal pathogens, serum IgG is often insufficient to block viral entry. True sterile immunity requires a "guard at the gate" strategy: high titers of Secretory IgA (sIgA) and rapid cytotoxic action by Tissue-Resident Memory T cells (TRM) at the mucosal surface.

This guide benchmarks synthetic peptide adjuvants—specifically designed to engage Pattern Recognition Receptors (PRRs) and drive mucosal homing—against traditional aluminum-based salts. We provide the experimental framework to validate these candidates for sterile protection.

Mechanistic Benchmarking: Why Alum Fails at the Mucosa

To engineer sterile immunity, one must understand why the "Gold Standard" (Alum) fails in this specific domain. Alum induces a Th2-biased systemic response (serum IgG1) but fails to induce the expression of mucosal homing integrins (e.g.,


) on activated lymphocytes.
Comparative Adjuvant Profiles
FeatureAlum (Traditional) Synthetic TLR Agonists (e.g., Pam3CSK4, Flagellin) Self-Assembling Peptides (e.g., Q11)
Primary Mechanism Depot effect; NALP3 inflammasome activation.Direct PRR ligation (TLR1/2, TLR5) on DCs.Multivalent antigen display; depot without inflammation.
Immune Bias Th2 (Humoral, Systemic).Th1 / Th17 (Cellular, Mucosal).Balanced; dependent on fused epitope.
Mucosal Homing Negligible.[1]High (induces CCR9/

expression).
Moderate (improved uptake).
Sterile Immunity Potential Low (Prevents disease, not infection).High (sIgA + TRM generation).Medium-High (if functionalized with TLR ligands).
Stability High, but freeze-sensitive.Excellent (lyophilizable).Excellent (shelf-stable).

Visualizing the Mechanism of Action

The following diagram illustrates the signaling cascade required to generate sterile immunity. Unlike Alum, synthetic peptide adjuvants (e.g., TLR2/5 agonists) stimulate Dendritic Cells (DCs) to produce Retinoic Acid and IL-12, instructing T cells to upregulate integrins for mucosal homing.

MOA_Sterile_Immunity cluster_mucosa Mucosal Site (Induction) cluster_ln Draining Lymph Node cluster_tissue Mucosal Tissue (Effector) Peptide Synthetic Peptide (TLR Agonist) DC Dendritic Cell (CD103+) Peptide->DC Activation Signal Signaling: MyD88 / NF-kB DC->Signal TLR Ligation T_Naive Naive T Cell Signal->T_Naive Ag Presentation Migration to LN Imprinting Imprinting: Retinoic Acid + IL-12 T_Naive->Imprinting differentiation T_Effector Effector T Cell (a4b7+ CCR9+) Imprinting->T_Effector Homing Marker Upregulation TRM TRM Cell (CD69+ CD103+) T_Effector->TRM Tissue Residency Plasma Plasma Cell (Secreting sIgA) T_Effector->Plasma B Cell Help Sterile STERILE IMMUNITY (Pathogen Neutralization) TRM->Sterile Rapid Killing Plasma->Sterile IgA Blockade

Caption: Pathway by which synthetic TLR agonists drive mucosal homing and TRM establishment, contrasting with Alum's systemic restriction.

Experimental Protocols for Benchmarking

To objectively validate a synthetic peptide adjuvant against Alum, you must use a Mucosal Challenge Model . Systemic challenges (IV/IP) will not distinguish sterile immunity from disease prevention.

Protocol A: Immunization & Sample Collection (Murine Model)

Rationale: Intranasal (IN) delivery mimics respiratory pathogen entry. We compare IN peptide adjuvant vs. IM Alum.

  • Groups (n=10/group):

    • Negative Control: PBS (IN).

    • Benchmark: Antigen + Alum (IM, Quadriceps).

    • Test: Antigen + Synthetic Peptide (e.g., Pam3CSK4 10µg) (IN).

  • Immunization Schedule: Days 0, 14, and 28.

  • Sample Collection (Day 42):

    • Serum: For systemic IgG (Control).[2]

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mouse.

      • Expose trachea and insert a catheter.

      • Instill 0.8 mL cold PBS + Protease Inhibitors; aspirate gently. Repeat 2x.

      • Critical Step: Centrifuge BAL (500xg, 5 min). Supernatant = sIgA analysis . Pellet = TRM Flow Cytometry .

Protocol B: Quantifying Tissue-Resident Memory (TRM)

Rationale: TRMs are the cellular correlate of sterile immunity. Circulating T cells (TEM/TCM) do not guarantee mucosal protection.

  • Intravascular Staining (The "Discrimination" Step):

    • Inject anti-CD45-PE (3 µg) intravenously 3 minutes prior to euthanasia.

    • Why? This stains all cells in the blood. Cells protected from this stain (CD45-PE Negative) are true tissue-resident cells.

  • Cell Isolation: Digest lung tissue (Collagenase D + DNAse I) for 45 mins at 37°C.

  • Staining Panel:

    • Gating: Live/Dead, CD3+, CD8+.

    • Residency Markers: CD69, CD103.

    • Exclusion: CD45-PE (IV stain).

  • Analysis:

    • True TRM Population: CD3+ CD8+ CD45-PE(neg) CD69+ CD103+.

    • Success Metric: Test group should show >5-fold increase in TRM vs. Alum group.

Protocol C: The "Sterile" Challenge

Rationale: "Sterile" means zero replication.

  • Challenge: Administer live pathogen (e.g., Influenza, SARS-CoV-2 pseudovirus) IN at Day 56.

  • Harvest: Collect lungs at 24-48 hours post-infection (peak replication).

  • Readout:

    • qPCR / Plaque Assay:

    • Sterile Immunity: Viral load = Below Limit of Detection (LOD).

    • Disease Prevention (Alum): Viral load reduced vs. PBS, but detectable.

Benchmarking Workflow Diagram

This workflow ensures a "fail-fast" approach, screening adjuvants in vitro before expensive in vivo challenge studies.

Benchmarking_Workflow Step1 1. Candidate Selection (TLR Agonists, SAPs) Step2 2. In Vitro Screening (BMDCs) Step1->Step2 Decision1 DC Activation? (CD80/86, IL-12) Step2->Decision1 Step3 3. In Vivo Immunogenicity (Intranasal Route) Decision1->Step3 Yes Discard Discard Candidate Decision1->Discard No Readout1 Readout: Mucosal IgA (BAL/Nasal Wash) Step3->Readout1 Readout2 Readout: Lung TRM (CD103+ CD69+) Step3->Readout2 Step4 4. Sterile Challenge (Live Pathogen) Readout1->Step4 High Titer Readout2->Step4 High Frequency Final Outcome: Viral Load (Must be < LOD) Step4->Final

Caption: Step-wise validation workflow from in vitro DC activation to in vivo sterile challenge.

References

  • Flagellin as a Versatile Adjuvant Platform. MDPI. (2025).[3][4][5] [Link]

  • Pam3CSK4 Adjuvant Given Intranasally Boosts anti-Leishmania Immunogenicity. PubMed.[5] (2019).[5] [Link]

  • Mucosal Vaccines, Sterilizing Immunity, and the Future of SARS-CoV-2. MDPI. (2022).[2][4][6][7][8] [Link]

  • Self-Assembling Peptides for Vaccine Adjuvant Discovery. MDPI. (2024).[7][9] [Link]

  • Protocol for evaluating humoral immune responses in mice. PubMed Central. (2025).[3][4][5] [Link]

Sources

Comparative Safety Profiling: Lipophilic vs. Water-Soluble MDP Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Muramyl Dipeptide (MDP) represents the minimal bioactive peptidoglycan motif capable of activating the NOD2 receptor, a critical intracellular sensor of the innate immune system.[1][2] While native water-soluble MDP is a potent immunostimulant, its clinical utility is severely limited by rapid renal clearance and a narrow therapeutic index defined by significant pyrogenicity (fever induction).

This guide provides a technical comparison between Water-Soluble MDP (native) and Lipophilic MDP Derivatives (e.g., Mifamurtide, Romurtide, L18-MDP). The data indicates that lipophilic modification—often achieved via stearoylation or liposomal encapsulation—shifts the safety profile from systemic toxicity to manageable, localized inflammation, while significantly extending plasma half-life and cellular uptake.

Mechanistic Divergence: Cellular Uptake & Activation

The safety profile differences stem largely from how these molecules access the cytosolic NOD2 receptor.

Water-Soluble MDP (Native)
  • Uptake Mechanism: Relies on endocytosis (clathrin-mediated) or specific transporters like PepT1 (SLC15A1).

  • Limitation: Inefficient passive diffusion due to hydrophilicity.[3] High extracellular concentrations are required to achieve cytosolic activation, leading to "spillover" systemic inflammation before therapeutic intracellular levels are reached.

Lipophilic MDP Derivatives (L18-MDP, Mifamurtide)
  • Uptake Mechanism:

    • Membrane Anchoring: Lipophilic tails (e.g., stearoyl chains) insert into the lipid bilayer, facilitating flip-flop or endosomal escape.

    • Phagocytosis: Liposomal formulations (e.g., L-MTP-PE) are avidly phagocytosed by monocytes/macrophages, creating a "Trojan Horse" delivery directly to the target cell type.

  • Advantage: localized delivery reduces the total dose required, minimizing off-target systemic pyrogenicity.

Visualizing the Pathway

The following diagram illustrates the differential uptake and signaling activation pathways.

NOD2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol MDP_Water Water-Soluble MDP (Hydrophilic) PepT1 PepT1 Transporter MDP_Water->PepT1 Transport (Inefficient) Endosome Endosome MDP_Water->Endosome Pinocytosis MDP_Lipid Lipophilic MDP (e.g., L18-MDP / Liposomal) MDP_Lipid->Endosome Phagocytosis (High Efficiency) NOD2 NOD2 Receptor (Inactive) MDP_Lipid->NOD2 Membrane Fusion/Diffusion PepT1->NOD2 Cytosolic Entry Endosome->NOD2 Endosomal Escape? (Poor) RIPK2 RIPK2 NOD2->RIPK2 Activation NFkB NF-κB Complex RIPK2->NFkB Polyubiquitination Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation Cytokines Cytokines Nucleus->Cytokines IL-1β, TNF-α, IL-6

Figure 1: Differential cellular entry mechanisms. Lipophilic derivatives bypass the rate-limiting PepT1 transport, ensuring higher cytosolic availability for NOD2 activation.

Safety Profile Comparison Data

The following data synthesizes findings from preclinical rabbit pyrogen models and human clinical trials (Mifamurtide).

Table 1: Comparative Safety Metrics
FeatureWater-Soluble MDP (Native)Lipophilic Derivative (e.g., Mifamurtide/L-MTP-PE)Murabutide (Specific Derivative)
Pyrogenicity High . Induces biphasic fever in rabbits at <10 µg/kg.Moderate/Low . 10x less toxic than free MDP.[4] Pyrogenic dose is significantly higher.Non-Pyrogenic .[5][6][7] No fever at doses 100x higher than MDP.
Clearance (t½) Rapid (< 1 hour) . Excreted unchanged in urine.Prolonged . Accumulates in RES (liver, lungs, spleen). t½ can be hours to days (liposomal).Moderate.
Toxicity Type Systemic inflammatory response syndrome (SIRS), somnogenic effects."Flu-like" symptoms (fever, chills, myalgia).[4] Manageable with NSAIDs.Minimal side effects.[5][8]
LD50 (Mouse) ~4,000 mg/kg (IV) - Note: Pyrogenicity limits dose before lethality.> 4,000 mg/kg (Liposomal MTP-PE is well tolerated).Very High (Safe).
Primary Risk Cytokine Storm .[9] Uncontrolled release of TNF-α/IL-6.Local Inflammation . Granuloma formation if not formulated correctly.Low efficacy in some tumor models compared to lipophilic types.
Key Causality: Why is Native MDP Pyrogenic?

Native MDP stimulates a rapid, systemic release of Leukocytic Pyrogen (IL-1) from circulating monocytes before it can be cleared. Lipophilic derivatives, particularly when liposome-encapsulated, are sequestered by tissue macrophages (Kupffer cells, alveolar macrophages). This sequestration limits the systemic concentration of free cytokines, localizing the inflammation to the target tissue (e.g., lung metastases in osteosarcoma therapy).

Experimental Protocols for Safety Profiling

To objectively compare a new MDP derivative against native MDP, the following self-validating protocols are recommended.

Protocol A: In Vitro Pyrogenicity (Monocyte Activation Test - MAT)

Replacing the unethical Rabbit Pyrogen Test (RPT).

Objective: Quantify the "fever potential" by measuring IL-6/IL-1β release from human PBMCs.

  • Cell Isolation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Seeding: Plate 2x10^5 cells/well in 96-well plates using RPMI-1640 + 10% heat-inactivated FBS.

    • Critical Step: Ensure FBS is endotoxin-free (<0.06 EU/mL) to prevent false positives.

  • Treatment:

    • Negative Control: Saline/Vehicle.

    • Positive Control: LPS (Endotoxin) at 0.5 EU/mL.

    • Reference: Native MDP (10, 100, 1000 ng/mL).

    • Test Compound: Lipophilic MDP (equivalent molar concentrations).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Harvest supernatant. Quantify IL-6 and IL-1β via ELISA.

  • Safety Index Calculation:

    
    
    A higher index indicates a wider margin between efficacy and inflammatory toxicity.
    
Protocol B: NOD2 Specificity & Potency (HEK-Blue™ Assay)

Objective: Confirm that safety modifications (lipophilicity) do not destroy NOD2 binding affinity.

  • System: HEK-Blue™ hNOD2 cells (InvivoGen) expressing human NOD2 and an NF-κB-inducible SEAP reporter.

  • Method:

    • Prepare 10-fold serial dilutions of Native MDP vs. Test Derivative (range 0.1 ng/mL to 10 µg/mL).

    • Add 20 µL sample to 180 µL cell suspension (5x10^4 cells/well) in HEK-Blue Detection medium.

  • Incubation: 12-16 hours at 37°C.

  • Detection: Measure SEAP activity via optical density (OD) at 620-655 nm.

  • Validation:

    • Result: Lipophilic derivatives often show a left-shift in the dose-response curve (higher potency) due to superior cellular uptake, despite similar receptor affinity.

Experimental Workflow Diagram

This workflow outlines the decision tree for evaluating a new MDP derivative.

Safety_Workflow Start New MDP Derivative Solubility Solubility Check (LogP Determination) Start->Solubility InVitro_Potency Step 1: Potency (HEK-Blue NOD2) Is it active? Solubility->InVitro_Potency InVitro_Tox Step 2: In Vitro Pyrogenicity (MAT) PBMC IL-1β/IL-6 Release InVitro_Potency->InVitro_Tox If EC50 < 100nM Decision1 Compare Safety Index vs Native MDP InVitro_Tox->Decision1 Decision1->Start High Cytokine Release (Redesign) InVivo_PK Step 3: Pharmacokinetics (Mice) Half-life & Bio-distribution Decision1->InVivo_PK Low Cytokine/High Potency Final_Profile Final Safety Profile (Therapeutic Window) InVivo_PK->Final_Profile

Figure 2: Step-wise evaluation workflow for characterizing MDP derivatives. The critical "Go/No-Go" decision relies on the Safety Index derived from Step 2.

Conclusion: The Lipophilic Advantage

The transition from water-soluble MDP to lipophilic derivatives represents a successful application of structure-activity relationship (SAR) optimization.

  • Efficacy: Lipophilicity solves the "entry problem," allowing lower doses to achieve NOD2 activation.

  • Safety: By formulating these lipophilic molecules into liposomes (e.g., Mifamurtide), the drug is targeted to phagocytes, preventing the "cytokine storm" associated with free systemic MDP.

  • Clinical Reality: While native MDP failed in clinical trials due to pyrogenicity, lipophilic analogs like Mifamurtide are currently approved (EMA) for osteosarcoma, validating this chemical strategy.

Recommendation: For researchers developing novel adjuvants, prioritize lipophilic modifications (C18 tails or adamantane groups) coupled with nanoparticle delivery systems to maximize the therapeutic window.

References

  • Meyers, P. A., et al. (2008). Osteosarcoma: the addition of muramyl tripeptide to chemotherapy improves overall survival--a report from the Children's Oncology Group.[10] Journal of Clinical Oncology. Link

  • InvivoGen. (n.d.). L18-MDP Product Information & Safety Data. InvivoGen Website. Link

  • Dinarello, C. A., et al. (1978). The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues. The Journal of Infectious Diseases. Link

  • Nardin, A., et al. (2006). Murabutide: a safe synthetic muramyl dipeptide derivative.[8] Therapeutics and Clinical Risk Management. Link

  • EMA. (2009). Mepact (mifamurtide) Assessment Report. European Medicines Agency. Link

  • Jakopin, Ž. (2014). Nucleotide-binding oligomerization domain (NOD) inhibitors: a rational approach toward inhibition of NOD signaling pathway. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

H-D-Ala-Gln-octadecyl ester hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and disposal protocols for H-D-Ala-Gln-octadecyl ester hydrochloride (also known as BCH-527 ).

As a lipophilic muramyl dipeptide (MDP) analog, this compound is not merely a chemical irritant; it is a potent immunomodulator . Improper disposal poses a risk not just of chemical contamination, but of unintended biological activation in environmental systems or personnel.

Part 1: Executive Safety Directives

⚠️ IMMEDIATE ACTION REQUIRED

  • Treat as a Bio-Active Agent: Although synthetic, this compound activates NOD2 receptors. Handle with the same rigor as low-level biological toxins.

  • Strict Containment: Never allow this compound to enter municipal water systems. Its lipophilic tail (C18) allows it to bioaccumulate and persist in aquatic environments.

  • Deactivation: Chemical deactivation (bleach) is insufficient for the lipid moiety. High-temperature incineration is the only validated disposal method.

DO NOT DO
DO NOT dispose of down the sink.DO segregate as "Hazardous Chemical Waste - Incineration Only."
DO NOT mix with oxidizers (peroxides).DO dissolve residues in combustible solvents (EtOH/DMSO) before disposal.
DO NOT use standard trash for empty vials.DO treat all contact materials (gloves, weigh boats) as contaminated solid waste.

Part 2: Physicochemical & Hazard Profile

To dispose of this chemical safely, you must understand its dual nature.[1] It is an amphiphile , possessing both a polar peptide head (D-Ala-Gln) and a hydrophobic lipid tail (Octadecyl).

PropertySpecificationOperational Implication
CAS No. 153508-74-8Use for labeling waste tags.
Structure Peptide-Lipid ConjugateForms micelles in water; sticks avidly to glass and plastic.
Solubility Low in Water; High in DMSO/EthanolAqueous rinsing is ineffective. Use ethanol for cleaning spills.
Bio-Activity NOD2 Agonist (Immunostimulant)Inhalation of dust can trigger mucosal immune responses/inflammation.
Aquatic Tox Category 1 (H410) Very toxic to aquatic life with long-lasting effects.

Part 3: Disposal Workflows

Protocol A: Solid Waste (Pure Powder)
  • Primary Container: Keep the substance in its original glass vial. Do not transfer to plastic if avoidable, as the lipophilic tail adsorbs to polymers.

  • Secondary Containment: Place the vial into a clear, sealable biohazard bag or a wide-mouth HDPE waste jar.

  • Labeling: Tag as "Toxic Solid - Organic - Immunomodulator."

  • Destruction: Transfer to EHS for high-temperature incineration .

Protocol B: Liquid Waste (Solutions)

Most researchers encounter this compound in solution (DMSO or Ethanol/Water).

  • Segregation: Do not mix with aqueous acidic waste. The HCl salt can precipitate if pH shifts drastically.

  • Solvent Compatibility: Ensure the waste stream is compatible with fuel blending (high BTU value).

    • Preferred Solvent: Ethanol or Methanol.

    • Acceptable Solvent: DMSO (Note: Some incinerators have limits on sulfur content; check local EHS).

  • Container: Amber glass bottles with PTFE-lined caps.

  • Labeling: List all solvents and explicitly add: "Contains H-D-Ala-Gln-octadecyl ester (Adjuvant)."

Protocol C: Contaminated Debris (Spill Cleanup)
  • Solvent Wash: Wipe contaminated surfaces with 70% Ethanol first to solubilize the lipid tail, followed by a water rinse.

  • Solid Waste: Collect all wipes, gloves, and weigh boats into a yellow chemotherapy/hazardous waste bag (or equivalent local standard for cytotoxic/bio-active solids).

Part 4: Visualizations

Figure 1: Waste Segregation Decision Matrix

This logic flow ensures the compound is routed to the correct destruction facility, preventing environmental release.

WasteDisposal Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Residue) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Solution Debris Consumables (Gloves/Wipes) StateCheck->Debris Wipes/PPE SolidBin Hazardous Solid Waste (Seal in HDPE Jar) Solid->SolidBin SolventCheck Is Solvent >50% Organic? Liquid->SolventCheck DebrisBin Bio-Active Debris Bin (Yellow Bag/Double Bag) Debris->DebrisBin OrgStream Organic Waste Stream (Fuel Blending) SolventCheck->OrgStream Yes (EtOH/DMSO) AqStream Aqueous Waste Stream (Requires Incineration Tag) SolventCheck->AqStream No (Water/Buffer) Incinerator FINAL DISPOSAL: High-Temp Incineration OrgStream->Incinerator AqStream->Incinerator SolidBin->Incinerator DebrisBin->Incinerator

Caption: Operational workflow for segregating H-D-Ala-Gln-octadecyl ester waste streams to ensure total thermal destruction.

Figure 2: Biological Rationale (NOD2 Signaling)

Understanding the biological mechanism reinforces why containment is critical. This compound mimics bacterial cell walls, triggering potent immune cascades.

NOD2Pathway Compound H-D-Ala-Gln-octadecyl ester (MDP Analog) CellEntry Cellular Uptake (Endocytosis) Compound->CellEntry Lipophilic Entry NOD2 NOD2 Receptor (Cytosolic Sensor) CellEntry->NOD2 Activation RIP2 RIP2 Kinase NOD2->RIP2 Signaling NFkB NF-κB Complex RIP2->NFkB Phosphorylation Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation Response Production of Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Response Inflammation

Caption: The NOD2 signaling cascade activated by this compound.[2][3][4][5][6][7][8][9][10][11][12] Improper disposal can lead to unintended immune activation in exposed organisms.

Part 5: Emergency Spill Response

Scenario: You have spilled 50 mg of powder on the benchtop.

  • Isolate: Evacuate non-essential personnel. Post "Do Not Enter" signage.

  • PPE Up: Double nitrile gloves, lab coat, and N95/P100 respirator (powder inhalation is the highest risk).

  • Contain: Cover the spill with a paper towel dampened with Ethanol (70% or higher) . Do not use dry sweeping (creates dust).

  • Clean:

    • Wipe inward from the periphery.

    • Repeat with fresh ethanol wipes until no residue remains.

    • Final wash with soap and water.[12][13][14][15]

  • Dispose: Place all wipes and gloves into the hazardous solid waste container (Protocol C).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Octadecylamine hydrochloride (Structural Analog). Retrieved from

  • National Institutes of Health (NIH). (2021). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity. Retrieved from

  • Thermo Fisher Scientific. (2024).[12] Safety Data Sheet: L-Glutamic acid derivatives. Retrieved from

  • PubChem. (n.d.). Compound Summary: Muramyl Dipeptide Derivatives. Retrieved from

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[11][14] National Academies Press. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.